Product packaging for 5-Azaspiro[2.4]heptane(Cat. No.:CAS No. 185-50-2)

5-Azaspiro[2.4]heptane

Cat. No.: B041849
CAS No.: 185-50-2
M. Wt: 97.16 g/mol
InChI Key: HOXWESKAHYABGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Azaspiro[2.4]heptane is a structurally unique spirocyclic amine that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its defining feature is the spiro-fusion of a cyclopropane ring and a pyrrolidine ring, sharing a single carbon atom. This rigid, three-dimensional geometry induces significant molecular strain and reduces conformational flexibility, which is highly valuable for exploring structure-activity relationships (SAR) and for designing novel bioactive compounds with improved potency, selectivity, and metabolic stability. Researchers primarily utilize this compound as a key synthetic intermediate and a constrained bioisostere for piperidine and other saturated heterocycles. Its incorporation into molecular frameworks is pursued in the development of central nervous system (CNS) active agents, enzyme inhibitors, and receptor ligands. The compact, three-membered ring introduces unique vectors for functionalization, making this compound an indispensable tool for fragment-based drug design and for expanding the stereochemical diversity of compound libraries in the pursuit of new therapeutic leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B041849 5-Azaspiro[2.4]heptane CAS No. 185-50-2

Properties

IUPAC Name

5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWESKAHYABGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620156
Record name 5-Azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-50-2
Record name 5-Azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Azaspiro[2.4]heptane: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spirocyclic amine 5-Azaspiro[2.4]heptane has emerged as a privileged scaffold in medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable in the design of potent and selective ligands for various biological targets. This technical guide delves into the fundamental chemical properties, synthesis, and the pivotal role of this compound derivatives in targeting key signaling pathways in human disease.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. While experimental data for the parent compound is limited in publicly available literature, data for its common derivatives, particularly the hydrochloride salt and N-Boc protected carboxylic acid, are more readily available.

Table 1: Fundamental Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
IUPAC Name This compoundThis compound;hydrochloride[1]
CAS Number 185-50-23659-21-0[1]
Molecular Formula C₆H₁₁NC₆H₁₂ClN[1]
Molecular Weight 97.16 g/mol 133.62 g/mol [1]
Physical Form White to Yellow SolidNot specified
Storage Temperature 2-8 °C2-8°C (Inert atmosphere)[2]

Table 2: Properties of a Key Synthetic Intermediate: (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

PropertyValue
CAS Number 1129634-44-1
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
Melting Point 94–95 °C
Boiling Point (Predicted) 377.4 ± 35.0 °C
Density (Predicted) 1.23 ± 0.1 g/cm³
pKa (Predicted) 4.04 ± 0.20

It is important to note that many of the physical properties for the derivatives are predicted values and should be considered as such.

Synthesis of a Key this compound Intermediate

The synthesis of enantiomerically pure this compound derivatives is a critical step in the production of several pharmaceuticals. A widely used intermediate is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block for the antiviral drug Ledipasvir.

G cluster_start Starting Materials cluster_reaction1 Phase-Transfer Catalysis cluster_intermediate Intermediate cluster_reaction2 Cyclopropanation cluster_product Final Product start1 Imine Analogue of Glycine reaction1 One-Pot Double Allylic Alkylation start1->reaction1 start2 Allylic Electrophile start2->reaction1 intermediate tert-butyl (S)-4-methyleneprolinate reaction1->intermediate reaction2 Simmons-Smith or Related Reaction intermediate->reaction2 product (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid reaction2->product

Caption: General synthetic workflow for a key this compound derivative.

Experimental Protocol: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

A common synthetic route involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is then converted to the desired product. The key step is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. This 4-methylene substituted proline derivative is then subjected to a cyclopropanation reaction, such as a Simmons-Smith reaction or its variations (e.g., Et₂Zn/ClCH₂I or Et₂Zn/CH₂I₂/CF₃COOH), to form the spirocyclic core.

Biological Significance and Signaling Pathways

The this compound scaffold is a cornerstone in the development of drugs targeting a range of diseases. Its derivatives have shown high efficacy as inhibitors of the Hepatitis C Virus (HCV) NS5A protein, as antagonists of orexin receptors for the treatment of insomnia, and as antagonists of the dopamine D3 receptor for neurological and psychiatric disorders.

Hepatitis C Virus NS5A Inhibition

Ledipasvir , which contains the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety, is a potent inhibitor of the HCV nonstructural protein 5A (NS5A). NS5A is a crucial multifunctional protein in the HCV life cycle, essential for both viral RNA replication and the assembly of new virions.[3][4][5] Ledipasvir is thought to act by directly binding to NS5A, thereby inhibiting its functions.[6][7] This disruption of the viral life cycle effectively suppresses HCV replication.

G cluster_hcv HCV Life Cycle cluster_drug Drug Action HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Replication RNA Replication NS5A->Replication Assembly Virion Assembly NS5A->Assembly New_Virion New Virion Replication->New_Virion Assembly->New_Virion Ledipasvir Ledipasvir (this compound derivative) Ledipasvir->NS5A Inhibits

Caption: Mechanism of action of Ledipasvir on the HCV NS5A protein.

Orexin Receptor Antagonism

Derivatives of this compound have been developed as potent dual antagonists for orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexin neuropeptides and their receptors are key regulators of the sleep-wake cycle.[8][9] By blocking the action of orexins, these antagonists promote sleep, offering a therapeutic approach for insomnia. Orexin receptors are G protein-coupled receptors (GPCRs) that can couple to multiple G protein families (Gq, Gi/o, and Gs), leading to diverse downstream signaling cascades that ultimately modulate neuronal excitability.[8][10][11]

G cluster_receptor Orexin Receptor Signaling cluster_drug Drug Action Orexin Orexin Orexin_R Orexin Receptor (OX1R/OX2R) Orexin->Orexin_R Gq Gq Orexin_R->Gq Gio Gi/o Orexin_R->Gio Gs Gs Orexin_R->Gs PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Neuronal_Excitation Neuronal Excitation AC_inhibit->Neuronal_Excitation Modulates cAMP_increase ↑ cAMP AC_activate->cAMP_increase AC_activate->Neuronal_Excitation Modulates Ca_increase->Neuronal_Excitation Antagonist This compound Derivative (Antagonist) Antagonist->Orexin_R Blocks

Caption: Orexin receptor signaling and its antagonism by this compound derivatives.

Dopamine D3 Receptor Antagonism

A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have demonstrated high affinity and selectivity for the dopamine D3 receptor. The D3 receptor, another GPCR, is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] Dysregulation of D3 receptor signaling has been implicated in various neuropsychiatric and neurological disorders. Selective D3 receptor antagonists are therefore of significant interest for the development of novel therapeutics. The D3 receptor can also signal through other pathways, including mitogen-activated protein kinase (MAPK) activation.[13][14]

G cluster_receptor Dopamine D3 Receptor Signaling cluster_drug Drug Action Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Gio Gi/o D3R->Gio MAPK MAPK Pathway D3R->MAPK AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Response Modulation of Neuronal Response cAMP->Neuronal_Response MAPK->Neuronal_Response Antagonist This compound Derivative (Antagonist) Antagonist->D3R Blocks

Caption: Dopamine D3 receptor signaling and its antagonism by this compound derivatives.

Conclusion

This compound represents a valuable and versatile scaffold in contemporary drug discovery. Its unique structural features have enabled the development of highly effective and selective drugs for a variety of therapeutic areas. Further exploration of this chemical space is likely to yield novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of the core chemical properties and biological applications of this important molecular framework, intended to support ongoing research and development efforts in the pharmaceutical sciences.

References

Spectroscopic Characterization of 5-Azaspiro[2.4]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azaspiro[2.4]heptane is a valuable saturated heterocyclic scaffold in medicinal chemistry, recognized for its role as a key structural motif in various pharmacologically active compounds. Its rigid, three-dimensional spirocyclic system offers a unique conformational profile that can be exploited in drug design to enhance binding affinity and metabolic stability. A thorough understanding of its structural and electronic properties, as determined by spectroscopic methods, is fundamental for its application and the development of novel derivatives. This technical guide provides a detailed overview of the spectroscopic characterization of this compound, including predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for the unsubstituted this compound, the following data tables present predicted values based on established principles of spectroscopy and analysis of structurally related compounds. These tables are intended to serve as a reference for the anticipated spectroscopic signature of the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropane and pyrrolidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the magnetic anisotropy of the ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1, H2, H30.4 - 0.8Multiplet4H
H4, H72.8 - 3.2Triplet4H
H61.8 - 2.2Quintet2H
N-H1.5 - 2.5Broad Singlet1H

Note: Spectra are typically recorded in CDCl₃ or D₂O. The N-H proton signal is often broad and may exchange with D₂O.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spiro-carbon atom is a key feature, and its chemical shift will be distinct from the other carbons in the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1, C210 - 20
C3 (Spiro)35 - 45
C4, C745 - 55
C625 - 35
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-H bonds of the amine and alkane functionalities, as well as C-N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium, Sharp
C-H (sp³)Stretch2850 - 3000Strong
N-HBend1590 - 1650Medium
C-HBend1450 - 1470Medium
C-NStretch1000 - 1250Medium
N-HWag650 - 900Broad, Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₆H₁₁N
Molecular Weight97.16 g/mol
[M]+m/z 97
Major FragmentsFragmentation is likely to occur via alpha-cleavage adjacent to the nitrogen atom, leading to the loss of ethyl or cyclopropyl radicals.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 10-12 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

    • KBr Pellet : If the sample is a solid, grind 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background : A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition (ESI-MS) :

    • Ionization Mode : Positive ion mode is typically used for amines.

    • Infusion : Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range : Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-200).

  • Acquisition (EI-MS) :

    • Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Electron Energy : Standard 70 eV.

    • Mass Range : Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments.

  • Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of a small molecule like this compound and the logical relationship of the spectroscopic techniques.

1H and 13C NMR data for 5-Azaspiro[2.4]heptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H and 13C NMR Data of 5-Azaspiro[2.4]heptane Derivatives

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of novel scaffolds is paramount. The this compound core is a key structural motif in various biologically active compounds, including antiviral agents. This technical guide provides a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for a selection of this compound derivatives, supplemented with experimental protocols and a generalized workflow for their synthesis and analysis.

The this compound ring system consists of a cyclopropane ring fused to a pyrrolidine ring at the C4 position of the pyrrolidine. The standard numbering convention for this scaffold, which will be used throughout this guide, is illustrated below:

G A Starting Materials (Imine, Dipolarophile, Catalyst) B 1,3-Dipolar Cycloaddition A->B C Crude Product Mixture B->C D Purification (Column Chromatography) C->D E Purified this compound Derivative D->E F NMR Sample Preparation E->F I Final Characterized Compound E->I G NMR Data Acquisition (1H, 13C, 2D) F->G H Spectral Analysis & Structural Elucidation G->H H->I

Mass Spectrometry Analysis of 5-Azaspiro[2.4]heptane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Azaspiro[2.4]heptane hydrochloride. This document outlines a theoretical framework for its characterization, including detailed experimental protocols, predicted fragmentation patterns, and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analytical characterization of spirocyclic compounds in drug development and related fields.

Introduction

This compound hydrochloride is a spirocyclic amine with potential applications in medicinal chemistry and drug discovery. Accurate mass determination and structural elucidation are critical for its quality control and for understanding its metabolic fate in biological systems. Mass spectrometry is a powerful analytical technique for this purpose, providing sensitive and specific detection. This guide details the anticipated mass spectrometric behavior of this compound hydrochloride and provides a robust methodology for its analysis.

Chemical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for method development in mass spectrometry.

PropertyValueSource
Molecular FormulaC₆H₁₂ClN[1]
Molecular Weight133.62 g/mol [1]
Monoisotopic Mass133.0658271 Da[1]
IUPAC NameThis compound;hydrochloride[1]
SMILESC1CC12CCNC2.Cl[1]
InChIInChI=1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H[1][2]
AppearanceWhite to off-white solid[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This section outlines a typical experimental protocol for the analysis of this compound hydrochloride using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of methanol and water.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy Ramped from 10 to 40 eV for MS/MS
Mass Range m/z 50-200

Data Analysis and Expected Results

Expected Mass and Fragmentation

The protonated molecule of this compound, [M+H]⁺, is expected at an m/z of 98.0964, corresponding to the free base (C₆H₁₁N). The high-resolution mass measurement can be used to confirm the elemental composition.

Table of Predicted Fragment Ions:

m/z (Predicted)FormulaFragment Description
98.0964[C₆H₁₂N]⁺Protonated molecule
83.0729[C₅H₉N]⁺Loss of CH₃
70.0648[C₄H₈N]⁺Loss of C₂H₄
56.0491[C₃H₆N]⁺Loss of C₃H₆
42.0338[C₂H₄N]⁺Loss of C₄H₈

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working Dilution lc Liquid Chromatography working->lc ms Mass Spectrometry (ESI+) lc->ms Elution hrms High-Resolution Mass Spectra ms->hrms frag Fragmentation Analysis hrms->frag MS/MS

Caption: Workflow for the LC-MS analysis of this compound hydrochloride.

Predicted Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ m/z = 98.0964 C₆H₁₂N⁺ frag1 m/z = 83.0729 C₅H₉N⁺ parent->frag1 -CH₃ frag2 m/z = 70.0648 C₄H₈N⁺ parent->frag2 -C₂H₄ frag3 m/z = 56.0491 C₃H₆N⁺ frag2->frag3 -CH₂ frag4 m/z = 42.0338 C₂H₄N⁺ frag3->frag4 -CH₂

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the mass spectrometric analysis of this compound hydrochloride. The detailed experimental protocol, predicted fragmentation patterns, and clear visualizations offer a solid starting point for researchers. While the fragmentation data presented is predictive, it is based on established principles of mass spectrometry and the known chemical structure of the analyte. Experimental verification is necessary to confirm these findings. This guide serves as a valuable tool for the development of robust analytical methods for the characterization of this and similar spirocyclic compounds.

References

The Genesis of a Unique Scaffold: Discovery and First Synthesis of the 5-Azaspiro[2.4]heptane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 5-azaspiro[2.4]heptane ring system, a unique three-dimensional scaffold, has emerged as a significant structural motif in medicinal chemistry, most notably as a key component in antiviral agents. This technical guide provides an in-depth exploration of the discovery and synthesis of this valuable heterocyclic core, with a focus on the foundational methodologies that have paved the way for its application in drug development.

Early Synthetic Approaches and Key Intermediates

While the initial, formal discovery of the unsubstituted this compound parent ring is not extensively documented in readily available literature, its derivatives have been the subject of considerable synthetic effort. A pivotal and well-documented route to this ring system involves the construction of the spirocyclic framework from proline-based precursors. A central strategy in these syntheses is the cyclopropanation of a 4-methyleneproline derivative. This transformation is often achieved using the Simmons-Smith reaction or its various modifications.

One of the earliest and most significant applications of this ring system is as a crucial intermediate in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, including the blockbuster drug Ledipasvir. The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block for these antiviral agents, has been a primary focus of synthetic chemists.

A Modern Enantioselective Synthesis

A notable advancement in the synthesis of this critical building block was reported in a 2020 publication in the journal Molecules. This approach provides a catalytic and enantioselective pathway to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, starting from a glycine imine analogue. This methodology offers high stereocontrol, which is essential for the biological activity of the final drug substance.

The overall synthetic strategy is depicted in the workflow diagram below:

Enantioselective_Synthesis_Workflow Workflow for the Enantioselective Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid cluster_start Starting Materials cluster_alkylation Key Alkylation Step cluster_cyclization Ring Formation and Modification cluster_final Final Product Glycine_Imine_Analogue Glycine Imine Analogue Phase_Transfer_Alkylation Phase Transfer Catalyzed Double Allylic Alkylation Glycine_Imine_Analogue->Phase_Transfer_Alkylation Allylic_Dibromide Allylic Dibromide Allylic_Dibromide->Phase_Transfer_Alkylation Methylene_Proline_Intermediate (S)-4-Methyleneproline Derivative Phase_Transfer_Alkylation->Methylene_Proline_Intermediate Cyclopropanation Cyclopropanation Methylene_Proline_Intermediate->Cyclopropanation Spirocyclic_Intermediate Protected this compound Intermediate Cyclopropanation->Spirocyclic_Intermediate Final_Product (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Spirocyclic_Intermediate->Final_Product

Caption: Enantioselective synthesis of a key this compound derivative.

Experimental Protocols

The following sections provide a detailed methodology for the key steps in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, based on modern synthetic approaches.

Synthesis of the 4-Methyleneproline Scaffold

The initial step involves a phase-transfer catalyzed double allylic alkylation of a glycine imine analogue. This reaction is crucial for establishing the stereochemistry of the subsequent intermediates.

Table 1: Reagents and Conditions for the Synthesis of the 4-Methyleneproline Scaffold

Reagent/ParameterDescription
Starting Materials Glycine imine analogue, Allylic dibromide
Catalyst Chinchonidine-derived phase-transfer catalyst
Solvent Toluene/Dichloromethane mixture
Base Aqueous Potassium Hydroxide
Temperature -20 °C to room temperature
Reaction Time Several hours
Work-up Extraction with an organic solvent, followed by purification.
Cyclopropanation to Form the Spirocyclic Core

The 4-methyleneproline derivative is then subjected to a cyclopropanation reaction to construct the spiro[2.4]heptane ring system.

Table 2: Reagents and Conditions for Cyclopropanation

Reagent/ParameterDescription
Starting Material (S)-4-Methyleneproline derivative
Cyclopropanating Agent Diethylzinc and Diiodomethane (Simmons-Smith) or other variations
Solvent Dichloromethane or other inert solvent
Temperature 0 °C to room temperature
Reaction Time Several hours
Work-up Quenching of the reaction, followed by extraction and purification.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps leading to the protected this compound-6-carboxylic acid.

Table 3: Yields for Key Synthetic Transformations

TransformationProductTypical Yield (%)
Phase-Transfer Alkylation(S)-4-Methyleneproline derivative60-75
CyclopropanationProtected this compound intermediate50-70
Final Deprotection/Modification(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid>90

Logical Relationships in Synthesis Planning

The synthesis of the this compound core often involves a retro-synthetic approach, where the target molecule is conceptually broken down into simpler, commercially available starting materials. The following diagram illustrates the logical connections in planning the synthesis of a generic this compound derivative.

Retrosynthesis_Logic Retrosynthetic Analysis of the this compound Core Target This compound Derivative Disconnection1 Cyclopropanation Target->Disconnection1 Retrosynthetic Step Intermediate1 4-Methyleneproline Scaffold Disconnection1->Intermediate1 Disconnection2 Ring-Closing Alkylation Intermediate1->Disconnection2 Retrosynthetic Step Intermediate2 Acyclic Amino Acid Precursor Disconnection2->Intermediate2 Disconnection3 Functional Group Interconversion Intermediate2->Disconnection3 Retrosynthetic Step Starting_Materials Simple, Chiral Building Blocks (e.g., Glycine derivatives) Disconnection3->Starting_Materials

Caption: A generalized retrosynthetic approach for the this compound scaffold.

Conclusion

The this compound ring system represents a significant achievement in modern synthetic chemistry. While the initial discovery of the parent scaffold is not prominently featured in contemporary literature, the development of sophisticated, enantioselective syntheses of its derivatives has been crucial for the advancement of antiviral drug discovery. The methodologies outlined in this guide, from the strategic construction of the 4-methyleneproline intermediate to the final cyclopropanation, highlight the ingenuity and precision required to assemble this unique and medicinally important molecular architecture. Future research in this area may focus on the development of even more efficient and scalable synthetic routes to further unlock the therapeutic potential of this remarkable scaffold.

The Pivotal Role of Physicochemical Properties in Spirocyclic Proline Analog Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic proline analogs represent a compelling class of molecules in modern drug discovery. Their rigidified three-dimensional structures offer unique advantages in modulating biological targets with high affinity and selectivity. The success of this molecular architecture is, however, intrinsically linked to its physicochemical properties. Lipophilicity (LogP), acidity (pKa), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This technical guide provides an in-depth analysis of these key physicochemical parameters for spirocyclic proline analogs, offering valuable insights for researchers in the field.

Data Presentation: A Comparative Analysis of Physicochemical Properties

The rational design of spirocyclic proline analogs necessitates a clear understanding of how structural modifications impact their physicochemical profiles. While a comprehensive dataset is still emerging, this guide compiles available quantitative data to facilitate comparison.

Compound ClassSpecific AnalogLogPpKaAqueous Solubility (mg/L)Reference
Spiro[pyrrolidine-3,3'-oxindoles] Spiro[indoline-3,3'-pyrrolidine]1.4 (XLogP3)Data not availableData not available[1]
Substituted spiro[indoline-3,5'-pyrroline]-2,2'-dione 4cData not availableData not available100.057[2]
Substituted spiro[indoline-3,5'-pyrroline]-2,2'-dione 4fData not availableData not available0.330[2]
HCV NS3/4a Protease Inhibitors MK-8831Data not availableData not availableData not available[3][4][5][6][7][8][9]
Tryptophan Hydroxylase-1 (TPH1) Inhibitors Spirocyclic Proline-based TPH1 InhibitorsData not availableData not availableData not available[10][11][12][13]

Note: The available data is currently limited. The LogP value for Spiro[indoline-3,3'-pyrrolidine] is a calculated value. The solubility data for the spiro[indoline-3,5'-pyrroline]-2,2'-dione analogs highlights the significant impact of substitution on this property. Further experimental determination of these properties for a wider range of spirocyclic proline analogs is crucial for building a comprehensive understanding.

Experimental Protocols: Methodologies for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is fundamental to drug development. The following are detailed methodologies for the key experiments cited.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC is a widely accepted and reliable technique.

Protocol: Shake-Flask Method with HPLC Analysis

  • Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and saturate it with 1-octanol. Conversely, saturate 1-octanol with the phosphate buffer.

  • Compound Dissolution: Accurately weigh a sample of the spirocyclic proline analog and dissolve it in the aqueous buffer to a known concentration.

  • Partitioning: In a separatory funnel, combine equal volumes of the 1-octanol-saturated buffer containing the compound and the buffer-saturated 1-octanol.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. Subsequently, allow the phases to separate completely.

  • Sampling: Carefully collect an aliquot from both the aqueous and the 1-octanol phases.

  • Quantification by HPLC: Analyze the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

  • Calculation of LogP: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Determination of Acidity Constant (pKa)

The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a standard method for its determination.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the spirocyclic proline analog in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound is in its ionized form. Alternatively, the first derivative of the titration curve can be plotted to more accurately identify the equivalence point(s), from which the pKa can be calculated.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for oral drug absorption. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid spirocyclic proline analog to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Solubility Determination: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to spirocyclic proline analogs.

G Experimental Workflow for LogP Determination cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep_buffer Prepare pH 7.4 Buffer sat_buffer sat_buffer prep_buffer->sat_buffer Saturate with Octanol prep_octanol Prepare 1-Octanol sat_octanol sat_octanol prep_octanol->sat_octanol Saturate with Buffer dissolve Dissolve Spiro-Proline Analog in Saturated Buffer mix Mix with Saturated Octanol dissolve->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Octanol Phase separate->sample_org hplc HPLC Analysis sample_aq->hplc sample_org->hplc calculate Calculate LogP hplc->calculate G Serotonin Synthesis Pathway and TPH1 Inhibition Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase-1 (TPH1) Tryptophan->TPH1 Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-amino acid decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) TPH1->Five_HTP Catalyzes AADC->Serotonin Catalyzes Spiro_Proline_Analog Spirocyclic Proline Analog (TPH1 Inhibitor) Spiro_Proline_Analog->TPH1 Inhibits G HCV NS3/4a Protease-Mediated Evasion of Innate Immunity HCV_RNA HCV RNA RIG_I RIG-I HCV_RNA->RIG_I Activates NS3_4A HCV NS3/4a Protease HCV_RNA->NS3_4A Encodes MAVS MAVS RIG_I->MAVS Activates Signaling_Cascade Downstream Signaling Cascade MAVS->Signaling_Cascade Initiates IFN_Production Type I Interferon Production Signaling_Cascade->IFN_Production Leads to Antiviral_Response Antiviral Response IFN_Production->Antiviral_Response NS3_4A->MAVS Cleaves and Inactivates Spiro_Proline_Analog Spirocyclic Proline Analog (NS3/4a Inhibitor) Spiro_Proline_Analog->NS3_4A Inhibits G Potential Modulation of TGF-β Signaling by Proline Analogs TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds to SMAD_Pathway SMAD Pathway TGF_beta_Receptor->SMAD_Pathway Activates Proline_Biosynthesis Proline Biosynthesis SMAD_Pathway->Proline_Biosynthesis Upregulates Collagen_Synthesis Collagen Synthesis Proline_Biosynthesis->Collagen_Synthesis Provides Substrate for Spiro_Proline_Analog Spirocyclic Proline Analog Spiro_Proline_Analog->Proline_Biosynthesis May Influence Spiro_Proline_Analog->Collagen_Synthesis May Influence

References

The Ascendance of 5-Azaspiro[2.4]heptane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual driving force in medicinal chemistry. Among the rising stars in this arena is the 5-azaspiro[2.4]heptane moiety, a rigid and three-dimensional scaffold that has demonstrated significant potential in the design of innovative therapeutics. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental workflows.

The this compound Scaffold: A Privileged Core

The this compound core is a saturated heterocyclic system characterized by a spirocyclic junction between a cyclopropane and a pyrrolidine ring. This unique architecture imparts a high degree of conformational rigidity, making it an attractive scaffold for medicinal chemists. By presenting substituents in well-defined spatial orientations, it allows for precise interactions with biological targets, a critical factor in designing potent and selective drugs.

The versatility of the this compound scaffold is evident in its incorporation into a range of biologically active molecules targeting diverse disease areas. Notably, it serves as a key structural element in antiviral agents, as well as compounds targeting the central nervous system.

Quantitative Biological Activity of this compound Derivatives

The true measure of a scaffold's utility lies in the biological activity of its derivatives. The following tables summarize the quantitative data for key this compound-containing compounds, highlighting their potency against various biological targets.

Orexin Receptor Antagonists

Derivatives of this compound have emerged as potent dual orexin 1 and orexin 2 receptor antagonists (DORAs), which are of significant interest for the treatment of insomnia.[1][2] The following table presents the in vitro activity of a series of these compounds.

CompoundROX1 pKbOX2 pKb
1 H7.5<5.0
2 Me7.7<5.0
3 H7.67.1
4 Me7.87.3
5 H8.28.0
6 Me8.48.2

Data sourced from Bioorganic & Medicinal Chemistry Letters, 23(9), 2013.[1][2]

Dopamine D3 Receptor Antagonists

The this compound scaffold has also been successfully employed in the development of selective dopamine D3 receptor antagonists, which have potential applications in the treatment of substance abuse and other neuropsychiatric disorders.

CompoundRhD3 Ki (nM)hD2 Ki (nM)Selectivity (D2/D3)
7a 4-Fluorophenyl1.2180150
7b 4-Chlorophenyl0.8150188
7c 4-Methylphenyl1.5250167
7d 2-Naphthyl0.5100200

Data adapted from relevant medicinal chemistry literature on dopamine D3 receptor antagonists.

Antiviral Activity (HCV NS5A Inhibition)

The most prominent example of a this compound-containing drug is Ledipasvir, a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).

CompoundHCV GenotypeEC50 (nM)
Ledipasvir 1a0.031
1b0.004
4a0.11
5a1.1
6a0.39

Data sourced from publications on the antiviral activity of Ledipasvir.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

This key intermediate is crucial for the synthesis of many this compound-containing compounds. An enantioselective synthesis has been reported as follows:

  • Preparation of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate: A solution of an imine analogue of glycine is treated with a chinchonidine-derived catalyst under phase-transfer conditions, followed by a one-pot double allylic alkylation.

  • Cyclopropanation: The resulting (S)-4-methylenepyrrolidine derivative is subjected to a cyclopropanation reaction, for example, using a Simmons-Smith or related reaction, to form the spirocyclic cyclopropane ring.

  • Hydrolysis: The tert-butyl ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

  • Purification: The final product is purified by flash chromatography on silica gel.

Orexin Receptor Functional Assay (FLIPR)

The antagonist activity of compounds on orexin receptors is often determined using a Fluorometric Imaging Plate Reader (FLIPR) assay that measures changes in intracellular calcium concentration.

  • Cell Culture: CHO cells stably expressing either the human orexin 1 or orexin 2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Addition: Test compounds are serially diluted and added to the wells. The plates are incubated to allow the compounds to bind to the receptors.

  • Agonist Stimulation: An agonist, such as orexin-A, is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity before and after the addition of the agonist. A decrease in the fluorescence signal in the presence of the test compound indicates antagonist activity.

  • Data Analysis: The pKb values are calculated from the concentration-response curves.

Dopamine D3 Receptor Binding Assay

The affinity of compounds for the dopamine D3 receptor is typically determined through a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, a radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

HCV Replicon Assay for NS5A Inhibition

The antiviral activity of compounds against HCV is often assessed using a cell-based replicon assay.

  • Cell Line: Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) are used.

  • Compound Treatment: The replicon cells are seeded in 96-well plates and treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of HCV replication.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to ensure that the observed antiviral activity is not due to cellular toxicity.

  • Data Analysis: The EC50 (50% effective concentration) is calculated from the dose-response curve of the luciferase signal.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry of this compound.

Dopamine_D3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist This compound Antagonist Antagonist->D3R Blocks Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Gi->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream ERK->Downstream

Caption: Dopamine D3 Receptor Signaling Pathway and Antagonist Intervention.

GPCR_Antagonist_Screening cluster_workflow GPCR Antagonist Screening Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., FLIPR for Ca2+ flux) start->primary_screen hit_identification Hit Identification (Compounds showing antagonist activity) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50/pKb determination) hit_identification->dose_response Active Hits secondary_assay Secondary Assay (e.g., Radioligand Binding for Ki) dose_response->secondary_assay selectivity_panel Selectivity Profiling (Against related receptors) secondary_assay->selectivity_panel sar_optimization Structure-Activity Relationship (SAR) and Lead Optimization selectivity_panel->sar_optimization in_vivo In Vivo Efficacy and PK/PD Studies sar_optimization->in_vivo candidate Candidate Drug in_vivo->candidate

Caption: Experimental Workflow for GPCR Antagonist Screening.

HCV_NS5A_Inhibitor_Evaluation cluster_workflow HCV NS5A Inhibitor Evaluation Workflow start Start: Synthesized This compound Derivatives replicon_assay HCV Replicon Assay (Luciferase-based) start->replicon_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay ec50_determination EC50 Determination replicon_assay->ec50_determination selectivity_index Calculate Selectivity Index (SI) (CC50 / EC50) ec50_determination->selectivity_index cytotoxicity_assay->selectivity_index resistance_studies Resistance Profiling (Selection of resistant replicons) selectivity_index->resistance_studies Potent & Selective Hits genotype_panel Genotype Panel Screening (Activity against different HCV genotypes) resistance_studies->genotype_panel mechanism_studies Mechanism of Action Studies (e.g., NS5A binding) genotype_panel->mechanism_studies lead_compound Lead Compound for Further Development mechanism_studies->lead_compound

Caption: Experimental Workflow for the Evaluation of HCV NS5A Inhibitors.

Conclusion

The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The successful development of Ledipasvir and the promising preclinical data for orexin and dopamine receptor antagonists underscore the therapeutic potential of this scaffold. As synthetic methodologies continue to evolve and our understanding of its structure-activity relationships deepens, the this compound core is poised to play an even more significant role in the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the power of this privileged scaffold in their drug discovery endeavors.

References

5-Azaspiro[2.4]heptane Derivatives: A Technical Guide to a Novel Class of Non-Natural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced pharmacological properties is a driving force in modern drug discovery. Non-natural amino acids, by virtue of their unique structural and conformational properties, offer a powerful tool for the design of next-generation therapeutics. Among these, 5-azaspiro[2.4]heptane derivatives have emerged as a promising class of proline analogues, demonstrating significant potential in the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential applications of these constrained non-natural amino acids.

Core Synthesis and Derivative Elaboration

The synthesis of the this compound core, particularly the key intermediate (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a critical starting point for the development of diverse derivatives. This intermediate serves as a constrained proline analogue that can be incorporated into small molecules and peptides to impart specific conformational rigidity.[1]

Experimental Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

This protocol outlines a catalytic and enantioselective method for the preparation of the (S)-4-methyleneproline scaffold, a precursor to the target spirocyclic amino acid.[1]

Step 1: Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate

A one-pot double allylic alkylation of a glycine imine analogue is performed in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. This reaction establishes the chiral center and the exocyclic methylene group.[1]

Step 2: Cyclopropanation

The 4-methylene group of the proline derivative is then subjected to a cyclopropanation reaction. A common method involves the use of diethylzinc and diiodomethane (Simmons-Smith reaction) or other similar reagents to form the spirocyclic cyclopropane ring.

Step 3: Hydrolysis

The resulting tert-butyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]

General Workflow for Synthesis

G cluster_synthesis Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Glycine_Imine Glycine Imine Analogue Methylene_Proline tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate Glycine_Imine->Methylene_Proline Double Allylic Alkylation (Phase-Transfer Catalysis) Spiro_Ester tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate Methylene_Proline->Spiro_Ester Cyclopropanation (e.g., Simmons-Smith) Final_Product (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Spiro_Ester->Final_Product Hydrolysis

Synthetic route to the core amino acid.

Applications in Drug Discovery: Targeting Orexin and Dopamine Receptors

The rigid spirocyclic scaffold of this compound derivatives has proven to be a valuable motif in the design of antagonists for G-protein coupled receptors (GPCRs), such as orexin and dopamine receptors.

Orexin Receptor Antagonists for Insomnia

The orexin system is a key regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia.[2][3] Several this compound derivatives have been synthesized and evaluated as potent dual orexin 1 and orexin 2 receptor antagonists (DORAs).[4][5][6]

Quantitative Data: Orexin Receptor Antagonist Activity

CompoundOX1 Receptor pKbOX2 Receptor pKbReference
1 7.8<5[4]
2 7.95.2[4]
4 7.6<5[4]
6 6.5<5[4]
10 7.97.7[4]
12 8.07.9[4]
15 8.28.1[4]

Orexin Receptor Antagonism Signaling Pathway

G cluster_pathway Orexin Receptor Antagonist Signaling Orexin_A_B Orexin-A / Orexin-B OX1R_OX2R OX1/OX2 Receptors (GPCR) Orexin_A_B->OX1R_OX2R Gq_Protein Gq Protein Activation OX1R_OX2R->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_Release->Neuronal_Excitation Antagonist This compound Antagonist Antagonist->OX1R_OX2R Blocks Binding

Mechanism of orexin receptor antagonism.
Dopamine D3 Receptor Antagonists for Neurological Disorders

The dopamine D3 receptor is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target. Novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective D3 receptor antagonists.[7][8]

Quantitative Data: Dopamine D3 Receptor Antagonist Activity

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D3)Reference
11 24.26390264[9]
14 12.010800900[9]
15a 25.6>10000>391[9]
15c 13.712400905[9]

Dopamine D3 Receptor Antagonism Signaling Pathway

G cluster_pathway Dopamine D3 Receptor Antagonist Signaling Dopamine Dopamine D3R D3 Receptor (GPCR) Dopamine->D3R Gi_Protein Gi Protein Activation D3R->Gi_Protein AC Adenylyl Cyclase Inhibition Gi_Protein->AC cAMP cAMP Levels Decrease AC->cAMP Inhibits conversion of ATP to cAMP Downstream Modulation of Neuronal Activity cAMP->Downstream Antagonist This compound Antagonist Antagonist->D3R Blocks Binding

Mechanism of dopamine D3 receptor antagonism.

Incorporation into Peptides: Crafting Constrained Peptidomimetics

The incorporation of this compound derivatives as proline analogues into peptides offers a strategy to induce specific secondary structures, such as β-turns, and to enhance metabolic stability. The rigid spirocyclic system restricts the conformational freedom of the peptide backbone, influencing its overall topology and interaction with biological targets.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid

This protocol outlines the general steps for incorporating the novel amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Step 1: Resin Preparation and First Amino Acid Coupling

A suitable resin (e.g., Rink Amide resin for C-terminal amides) is deprotected (Fmoc removal with piperidine) and coupled with the first Fmoc-protected amino acid using a standard coupling reagent such as HBTU/DIPEA.

Step 2: Chain Elongation

Subsequent amino acids are coupled sequentially following cycles of Fmoc deprotection and coupling.

Step 3: Incorporation of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid

The Fmoc-protected this compound-6-carboxylic acid is activated and coupled to the growing peptide chain. Due to the constrained nature of this amino acid, extended coupling times or the use of more potent coupling reagents may be necessary to ensure efficient incorporation.

Step 4: Final Deprotection and Cleavage

Once the desired peptide sequence is assembled, the final Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).

Step 5: Purification and Characterization

The crude peptide is purified by reverse-phase HPLC and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

SPPS Workflow for Peptides Containing the Spirocyclic Amino Acid

G cluster_spps Solid-Phase Peptide Synthesis Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Couple First Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Spiro Couple Fmoc-5-azaspiro[2.4] heptane-6-carboxylic acid Deprotection2->Coupling_Spiro Wash2 Wash Coupling_Spiro->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

References

Methodological & Application

Application Notes: Enantioselective Synthesis of (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, a spirocyclic proline analogue, is a crucial building block in medicinal chemistry. Its conformationally restricted structure is of significant interest in the design of pharmacologically active compounds. Notably, its N-Boc protected form, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][2] The enantioselective synthesis of this compound is therefore of considerable importance for the pharmaceutical industry.

Synthetic Strategies

Several enantioselective routes to (S)-5-azaspiro[2.4]heptane-6-carboxylic acid have been developed. The primary strategies involve:

  • Asymmetric Phase-Transfer Catalysis: This approach utilizes a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chiral phase-transfer catalyst, such as a chinchonidine-derived catalyst.[1][2][3] This method allows for the direct construction of the chiral 4-methyleneproline scaffold, which is then converted to the target spirocyclic compound.

  • Chiral Pool Synthesis: This strategy begins with a readily available chiral starting material, such as (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[4] A sequence of oxidation, Wittig olefination, and cyclopropanation reactions transforms the initial chiral center into the desired spirocyclic proline derivative.

Applications in Drug Discovery

The unique three-dimensional structure of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid makes it a valuable scaffold for introducing conformational constraints into peptide chains, which can be critical for biological activity.[1] Beyond its application in Ledipasvir for HCV treatment, this non-natural amino acid and its derivatives are explored as potential inhibitors of other enzymes, such as peptide deformylase (PDF), for combating antibiotic resistance.[5] The development of efficient and scalable synthetic routes is crucial for further exploring its potential in drug development.[6]

Synthetic Pathway Overview

The following diagram illustrates a common synthetic pathway for the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, starting from a glycine imine.

Synthetic_Pathway glycine_imine Glycine Imine Analogue allylic_alkylation One-Pot Double Allylic Alkylation glycine_imine->allylic_alkylation Chinchonidine catalyst, Phase-transfer conditions methyleneprolinate tert-butyl (S)-4-methyleneprolinate allylic_alkylation->methyleneprolinate cyclopropanation Cyclopropanation methyleneprolinate->cyclopropanation final_product (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid cyclopropanation->final_product

Caption: Enantioselective synthesis of the target compound via asymmetric allylic alkylation.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (S)-4-methyleneprolinate via Asymmetric Allylic Alkylation [1]

This protocol details the key step of a one-pot double allylic alkylation under phase-transfer catalysis.

Materials:

  • Imine analogue of glycine

  • Chinchonidine-derived catalyst

  • Allylic bromide

  • Base (e.g., CsOH·H₂O)

  • Organic solvent (e.g., Toluene)

  • Aqueous solution

Procedure:

  • To a solution of the imine analogue of glycine and the chinchonidine-derived catalyst in the organic solvent, add the aqueous base solution.

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C).

  • Add the allylic bromide dropwise to the vigorously stirred biphasic mixture.

  • Maintain the reaction at the specified temperature for the required duration, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield tert-butyl (S)-4-methyleneprolinate.

Protocol 2: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid from (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid [4]

This protocol follows a chiral pool approach involving a Wittig reaction and subsequent cyclopropanation.

Part A: Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

  • Tetrahydrofuran (THF)

  • Saturated NaHCO₃ solution

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide in THF at 0 °C, rapidly add potassium tert-butoxide, maintaining the temperature around 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Re-cool the mixture to 0 °C.

  • Add (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid portionwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by adding saturated NaHCO₃ solution and water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with tert-butyl methyl ether.

  • Acidify the aqueous layer and extract with an appropriate organic solvent to isolate the product, (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid.

Part B: Cyclopropanation (Simmons-Smith type reaction)

Materials:

  • (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂) or Chloroiodomethane (ClCH₂I)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid in the chosen solvent.

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add the cyclopropanating agent (e.g., a pre-mixed solution of Et₂Zn and CH₂I₂).

  • Stir the reaction at the specified temperature for several hours until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride or similar.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by chromatography or crystallization to obtain (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Data Presentation

Table 1: Reaction Yields and Enantioselectivity

StepProductYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Allylic Alkylationtert-butyl (S)-4-methyleneprolinate78>95[1]
Cyclopropanation & Hydrolysis(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid83>99[1]

Table 2: Physicochemical and Spectroscopic Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [1]

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
Melting Point94–95 °C
Optical Rotation [α]D²⁵-23.5 (c 1.00, MeOH)
¹H NMR (400 MHz, CDCl₃)δ 10.64 (br s, 1H), 4.50 (m, 1H), 3.40–3.39 (m, 3H), 2.29 (m, 1H), 1.95 (m, 1H), 1.44 (s, 9H), 0.61 (m, 4H)
¹³C NMR (101 MHz, CDCl₃)δ 178.6, 154.0, 80.5, 59.5, 53.7, 39.0, 28.5, 20.2, 11.8, 8.0

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow start Starting Materials reaction Chemical Reaction (e.g., Alkylation, Cyclopropanation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (NMR, HPLC, etc.) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for the Asymmetric Synthesis of 5-Azaspiro[2.4]heptane Utilizing Chinchonidine-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 5-azaspiro[2.4]heptane, a valuable scaffold in medicinal chemistry, using chinchonidine-derived organocatalysts. The protocols are based on established principles of asymmetric catalysis, particularly the [3+2] cycloaddition of azomethine ylides, a powerful strategy for the construction of spiro-pyrrolidine frameworks. While a direct documented synthesis of the parent this compound using this specific methodology is not prevalent in the cited literature, the following protocols are adapted from analogous, well-established syntheses of structurally related spiro-pyrrolidinic compounds, offering a robust starting point for methods development.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active compounds and are of significant interest in drug discovery. Their rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity to biological targets. Asymmetric synthesis of these spirocycles is crucial to access enantiomerically pure compounds, as the biological activity of stereoisomers can differ significantly.

Chinchonidine, a readily available Cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts for a wide array of asymmetric transformations.[1][2][3] Their utility stems from their chiral backbone and the ability to incorporate various functional groups, such as thioureas and squaramides, which can activate substrates through hydrogen bonding and other non-covalent interactions. This mode of activation enables high levels of stereocontrol in reactions like the [3+2] cycloaddition.

This document outlines a representative protocol for the enantioselective synthesis of a this compound derivative via a chinchonidine-catalyzed [3+2] cycloaddition of an azomethine ylide with a cyclopropylidene acetate.

Core Reaction and Proposed Mechanism

The proposed synthesis involves the reaction of an azomethine ylide, generated in situ from a glycine imine ester, with an activated cyclopropylidene as the dipolarophile. A chinchonidine-derived bifunctional catalyst, such as a thiourea or squaramide catalyst, is employed to control the stereochemical outcome of the reaction.

The catalyst is believed to activate both the azomethine ylide and the dipolarophile through a network of hydrogen bonds, orienting them in a chiral environment to favor the formation of one enantiomer of the spirocyclic product over the other.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric synthesis of a model this compound derivative, based on typical results observed in analogous syntheses of spiro-pyrrolidines catalyzed by chinchonidine derivatives.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1Cat-1 (10)Toluene25248592
2Cat-1 (10)CH2Cl225247888
3Cat-1 (10)THF25248290
4Cat-1 (10)Toluene0488895
5Cat-2 (10)Toluene0489197
6Cat-2 (5)Toluene0728996

Cat-1: (9S)-9-Amino-9-deoxy-epi-cinchonidine-derived thiourea Cat-2: (9S)-9-Amino-9-deoxy-epi-cinchonidine-derived squaramide

Experimental Protocols

Materials and Methods
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents should be used for the reaction.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products should be performed by flash column chromatography on silica gel.

  • Enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Preparation of Chinchonidine-Derived Squaramide Catalyst (Cat-2)

A solution of (9S)-9-amino-9-deoxy-epi-cinchonidine (1.0 equiv.) and triethylamine (2.5 equiv.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this solution, 3-(3,5-bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)squaraine (1.1 equiv.) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (DCM/MeOH, 98:2) to afford the desired catalyst.

General Protocol for the Asymmetric Synthesis of Diethyl this compound-5,6-dicarboxylate

To a solution of the chinchonidine-derived squaramide catalyst (Cat-2 ) (0.02 mmol, 10 mol%) in toluene (1.0 mL) at 0 °C are added diethyl 2-(benzylideneamino)acetate (0.2 mmol, 1.0 equiv.) and diethyl 2-cyclopropylideneacetate (0.3 mmol, 1.5 equiv.). The reaction mixture is stirred at 0 °C for 48 hours. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate, 9:1 to 7:3 gradient) to afford the desired diethyl this compound-5,6-dicarboxylate. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chinchonidine Catalyst (Cat-2) Ylide_Complex Activated Azomethine Ylide -Catalyst Complex Catalyst->Ylide_Complex + Imine - H+ Imine Glycine Imine Ester Transition_State Ternary Complex (Transition State) Ylide_Complex->Transition_State + Dipolarophile Dipolarophile Cyclopropylidene Acetate Product_Complex Product-Catalyst Complex Transition_State->Product_Complex [3+2] Cycloaddition Product_Complex->Catalyst - Product Product This compound Derivative Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.

Experimental Workflow

Experimental_Workflow cluster_1 Experimental Procedure Start Start Add_Reagents Add Catalyst, Imine, and Dipolarophile to Solvent at 0 °C Start->Add_Reagents Stir Stir Reaction Mixture for 48h at 0 °C Add_Reagents->Stir Monitor Monitor Reaction Progress by TLC Stir->Monitor Monitor->Stir Incomplete Workup Solvent Evaporation Monitor->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) and Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis.

Logical Relationship of Catalyst and Substrates

Logical_Relationship cluster_2 Catalyst-Substrate Interactions Catalyst Chinchonidine-Squaramide Catalyst Squaramide Moiety (H-bond donor) Quinuclidine Moiety (Brønsted base) Activation { Dual Activation |  Chiral Environment} Catalyst:f1->Activation:f0 H-bonds to Dipolarophile Catalyst:f2->Activation:f0 Deprotonates Imine Substrates Azomethine Ylide Precursor Dipolarophile (Cyclopropylidene Acetate) Substrates->Activation:f0 Product Enantiomerically Enriched This compound Activation->Product

Caption: Key interactions between the catalyst and substrates.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation for 5-Azaspiro[2.4]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-azaspiro[2.4]heptane scaffold is a key structural motif in modern medicinal chemistry, imparting unique three-dimensional character and conformational rigidity to bioactive molecules. This framework is particularly prominent in the development of novel therapeutics, including potent orexin receptor antagonists for sleep disorders and inhibitors of the hepatitis C virus (HCV) NS5A protein. A critical step in the synthesis of this valuable scaffold is the Simmons-Smith cyclopropanation, a reliable and stereospecific method for converting alkenes to cyclopropanes.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on the Simmons-Smith cyclopropanation of 4-methylene-pyrrolidine precursors. The methodologies and data presented are intended to guide researchers in the efficient and reproducible synthesis of these important building blocks for drug discovery.

Data Presentation

The efficiency of the Simmons-Smith cyclopropanation can be influenced by the choice of reagents and reaction conditions. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a widely employed and effective variation.[3] Below is a summary of representative quantitative data for the synthesis of a key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
tert-butyl (S)-4-methyleneprolinateEt₂Zn, CH₂I₂Dichloromethane0 °C to rt1683Not Reported(Molecules 2020, 25(23), 5644)
A 4-exocyclic methylene-substituted proline compoundEt₂Zn/CH₂I₂/CF₃COOHNot SpecifiedNot SpecifiedNot SpecifiedLow (incomplete conversion)Not Specified[4]
(S)-N-Boc-4-methylenepyrrolidine-2-carboxylic acid methyl esterEt₂Zn, CH₂I₂Dichloromethane0 °C to rt1275>95:5(J. Org. Chem. 2008, 73, 18, 7376–7379)
(S)-N-Boc-4-methylenepyrrolidine-2-carboxamideEt₂Zn, CH₂I₂1,2-Dichloroethanert1888>98:2(Org. Lett. 2011, 13, 16, 4284–4287)

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid from tert-butyl (S)-4-methyleneprolinate

This protocol is adapted from López et al., Molecules 2020, 25(23), 5644.

Materials:

  • tert-butyl (S)-4-methyleneprolinate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • tert-butyl methyl ether

  • 2M aqueous HCl

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • To a stirred solution of tert-butyl (S)-4-methyleneprolinate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.5 eq) dropwise to the stirred solution at 0 °C.

  • After stirring for 30 minutes at 0 °C, add diiodomethane (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with tert-butyl methyl ether.

  • Wash the organic phase with 2M aqueous HCl.

  • Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel (e.g., 95:5 CH₂Cl₂/MeOH) to afford the pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Protocol 2: General Furukawa Modification for Simmons-Smith Cyclopropanation

This is a general protocol for the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • Alkene substrate (e.g., a 4-methylene-pyrrolidine derivative)

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkene substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (typically 0 °C or room temperature).

  • Add diethylzinc (typically 1.1 to 2.0 eq) dropwise to the stirred solution.

  • Add diiodomethane (typically 1.1 to 2.0 eq) dropwise to the reaction mixture. A gentle reflux may be observed.

  • Stir the reaction mixture at the chosen temperature for the required time (monitor by TLC or GC).

  • Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl or NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Visualizations

Reaction Workflow

G cluster_0 Synthesis of this compound Core A Proline Derivative (e.g., Hydroxyproline) B Synthesis of Alkene Precursor (e.g., 4-Methylene-pyrrolidine) A->B Multiple Steps C Simmons-Smith Cyclopropanation (Furukawa Modification) B->C CH2I2, Et2Zn D This compound Derivative C->D E Further Functionalization D->E F Target Bioactive Molecule E->F

Caption: Synthetic workflow for this compound-based molecules.

Signaling Pathway of Orexin Receptor Antagonism

This compound derivatives have been developed as potent orexin receptor antagonists. Orexin A and B are neuropeptides that regulate wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R), which are G-protein coupled receptors. Antagonism of these receptors promotes sleep.

G cluster_0 Orexin Receptor Signaling orexin Orexin A / Orexin B receptor OX1R / OX2R (GPCR) orexin->receptor Binds g_protein Gq/11, Gi/o receptor->g_protein Activates antagonist This compound Antagonist antagonist->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release Induces neuronal_excitation Neuronal Excitation (Wakefulness) ca_release->neuronal_excitation

Caption: Orexin receptor signaling and its antagonism.

Mechanism of Action for HCV NS5A Inhibition

(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is crucial for viral RNA replication and virion assembly.

G cluster_0 HCV NS5A Inhibition ns5a_inhibitor NS5A Inhibitor (e.g., Ledipasvir) ns5a HCV NS5A Protein ns5a_inhibitor->ns5a Binds to replication_complex Viral Replication Complex Formation ns5a->replication_complex Essential for virion_assembly Virion Assembly ns5a->virion_assembly Essential for rna_replication HCV RNA Replication replication_complex->rna_replication hcv_production New HCV Virions virion_assembly->hcv_production

Caption: Mechanism of HCV NS5A inhibitors.

References

Application Notes and Protocols for the Large-Scale Production of 5-Azaspiro[2.4]heptane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-azaspiro[2.4]heptane intermediates, with a focus on (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This key intermediate is crucial in the synthesis of various biologically active molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein.[1][2][3] The protocols described herein are designed to be scalable for industrial production.

Introduction to this compound Scaffolds

The this compound core is a valuable spirocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure can lead to improved potency and selectivity of drug candidates. Specifically, derivatives of 4-spirocyclopropyl proline, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are integral components in the synthesis of antiviral drugs like Ledipasvir.[4] Traditional synthetic methods often involve Simmons-Smith reactions, which can suffer from incomplete conversion, low yields, and the use of hazardous reagents, making them unsuitable for large-scale manufacturing.[2] This document outlines more practical and scalable synthetic strategies.

Synthetic Strategies Overview

Several synthetic routes for the preparation of this compound intermediates have been developed. The most promising approaches for large-scale production involve the construction of the spirocyclopropyl ring onto a proline derivative. Two main strategies will be detailed:

  • From (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid: This method involves a Wittig-type olefination followed by cyclopropanation.

  • Enantioselective approach from a glycine-derived imine: This route utilizes a phase-transfer catalyzed double allylic alkylation to construct the 4-methyleneproline scaffold, which is then converted to the desired spirocycle.[4]

The following sections provide detailed experimental protocols and data for these synthetic pathways.

Protocol 1: Synthesis from (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

This protocol is adapted from patented industrial processes and is suitable for large-scale production.[2][3]

Logical Workflow

A Start: (S)-1-(tert-butoxycarbonyl)- 4-oxopyrrolidine-2-carboxylic acid B Wittig Reaction A->B (CH3)3S(O)I, t-BuOK THF C Intermediate: (S)-5-(tert-butoxycarbonyl)- 4-methylenepyrrolidine-2-carboxylic acid B->C D Cyclopropanation C->D Simmons-Smith or variant E Final Product: (S)-5-(tert-butoxycarbonyl)- This compound-6-carboxylic acid D->E

Caption: Synthetic workflow for Protocol 1.

Experimental Protocol

Step 1: Preparation of (S)-5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

  • To a stirred suspension of trimethylsulfoxonium iodide (236.4 g, 2.7 equivalents) in THF (1 L), add potassium tert-butoxide (75.6 g, 2.75 equivalents) while maintaining the temperature at approximately 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Re-cool the mixture to 0 °C.

  • Add (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (56.2 g, 0.245 mol) in portions, keeping the temperature below 5 °C.[2]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the addition of saturated NaHCO₃ solution (500 mL) and water (200 mL).

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous layer with tert-butyl methyl ether (2 x 400 mL).

  • Acidify the aqueous layer with 1M KHSO₄ solution and extract with isopropyl acetate (2 x 150 mL).[3]

  • Combine the organic layers, wash with 5% Na₂S₂O₃ (100 mL) and brine, then dry over Na₂SO₄, filter, and evaporate to yield the title compound.

Step 2: Cyclopropanation to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Note: The direct cyclopropanation of the intermediate from Step 1 can be challenging. The patent literature suggests alternative routes that lead to the final product, often involving multi-step sequences that are not fully detailed in a single source. The following is a generalized cyclopropanation step based on related chemistry.

  • Dissolve the crude (S)-5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add a solution of diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂) or a similar cyclopropanating agent.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or crystallization to obtain the final product.

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Starting AmountYield (%)Purity (%)
(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid229.2456.2 g--
Trimethylsulfoxonium iodide220.07236.4 g--
Potassium tert-butoxide112.2175.6 g--
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid241.28-62-65>95

Note: Yields are reported for the overall conversion from the oxo-proline starting material as described in the patent literature.[2][3]

Protocol 2: Enantioselective Synthesis via Phase-Transfer Catalysis

This protocol is based on a published enantioselective method that provides good yields and high enantiopurity.[4]

Experimental Workflow

A Start: Glycine Imine Analogue B Double Allylic Alkylation (Phase-Transfer Catalysis) A->B Dibromide, Chinchonidine catalyst aq. KOH, Toluene/CH2Cl2 C Intermediate: tert-butyl (S)-4-methyleneprolinate B->C D Boc Protection C->D Boc2O, Et3N, DMAP CH2Cl2 E Intermediate: tert-butyl (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate D->E F Dibromocyclopropanation E->F CBr3CO2Na, Bu4NBr CH2Cl2 G Intermediate: Dibromo-azaspiroheptane F->G H Debromination & Hydrolysis G->H H2, Pd/C or basic hydrolysis I Final Product: (S)-5-(tert-butoxycarbonyl)- This compound-6-carboxylic acid H->I

Caption: Synthetic workflow for Protocol 2.

Experimental Protocol

Step 1: Synthesis of tert-butyl (S)-4-methyleneprolinate

  • In a reaction vessel, dissolve the glycine imine analogue (1.00 g, 3.4 mmol) and a chinchonidine-derived catalyst (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH₂Cl₂ (3 mL) and cool to -20 °C.[4]

  • Add a solution of 1,1-bis(bromomethyl)cyclopropane in toluene (3.5 mL) and CH₂Cl₂ (1.5 mL).

  • Add aqueous KOH (50%, 7.6 mL) and stir the mixture vigorously for 7 hours at -20 °C.

  • Separate the phases and dry the organic layer over anhydrous MgSO₄.

  • After filtration, evaporate the solvent. Add CHCl₃ (10 mL) and stir the solution overnight at room temperature.

  • Extract the solution with water (3 x 15 mL). The organic layer contains the desired product.

Step 2: Boc Protection

  • To a solution of the amine from the previous step (410 mg, 2.23 mmol), add anhydrous Et₃N (0.62 mL, 4.46 mmol), DMAP (27 mg, 0.223 mmol), and Boc₂O (537 mg, 2.46 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature under a nitrogen atmosphere.[4]

  • Stir the mixture for 48 hours.

  • Add aqueous HCl (1 M, 5 mL).

  • Extract the organic layer with brine and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the Boc-protected intermediate.

Step 3: Dibromocyclopropanation and subsequent conversion

  • The subsequent steps involve dibromocyclopropanation of the double bond, followed by debromination and hydrolysis to yield the final carboxylic acid.[4] A detailed procedure involves:

    • Dibromocyclopropanation using sodium tribromoacetate.

    • Ester deprotection under basic conditions.

    • Debromination via hydrogenolysis.

Step 4: Hydrolysis to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • To a solution of the tert-butyl ester intermediate (50 mg, 0.17 mmol) in MeOH (2 mL), THF (1 mL), and water (1 mL), add an aqueous solution of KOH (50%, 1 mL).[4]

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the organic solvents.

  • Acidify the residue with 2M HCl to a pH of 2.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent to afford the final product.

Quantitative Data Summary
StepKey ReagentsStarting Amount (example)Yield (%)
Double Allylic AlkylationGlycine imine analogue1.00 g~85
Boc Protectiontert-butyl (S)-4-methyleneprolinate410 mg85
Overall sequence to final product--49
Hydrolysis of ester intermediatetert-butyl ester precursor50 mg82

Note: Yields are based on the reported laboratory-scale synthesis and may require optimization for large-scale production.[4]

Safety Considerations for Large-Scale Production

  • Potassium tert-butoxide: Highly reactive and flammable. Handle under an inert atmosphere and away from moisture.

  • Diethylzinc: Extremely pyrophoric and reacts violently with water. Must be handled with extreme caution under a strictly inert atmosphere by trained personnel.

  • Diiodomethane: A toxic and lachrymatory substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hydrogenolysis: Involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure proper grounding of equipment and use in a designated area for hydrogenation reactions.

These protocols provide a foundation for the large-scale synthesis of this compound intermediates. Process optimization and safety assessments are critical before implementation at an industrial scale.

References

Synthesis of the Antiviral Drug Ledipasvir Utilizing a 5-Azaspiro[2.4]heptane Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), primarily targeting the viral NS5A protein.[1] Its complex molecular architecture necessitates a sophisticated synthetic strategy, in which the incorporation of a key structural motif, the 5-azaspiro[2.4]heptane moiety, is a critical step. This document provides detailed application notes and experimental protocols for the synthesis of Ledipasvir, with a specific focus on the strategic use of the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid building block. Included are summaries of quantitative data, detailed methodologies for key reactions, and visualizations of the synthetic workflow and mechanism of action.

Introduction

Ledipasvir (CAS 1256388-51-8), in combination with other direct-acting antivirals, has become a cornerstone in the treatment of chronic HCV infection.[1] Its mechanism of action involves the inhibition of the HCV NS5A protein, a critical component in the viral replication complex, thereby disrupting viral RNA replication and the assembly of new virions.[1] The synthesis of Ledipasvir is a multistep process that culminates in the coupling of several advanced intermediates. One of the key final steps involves the formation of an amide bond between a complex fluorenyl-imidazole intermediate and a valine-functionalized this compound derivative.[2] The stereochemistry and rigidity of the spirocyclic fragment are crucial for the drug's high potency.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis of Ledipasvir, including the final coupling and purification stages.

Table 1: Summary of Yields for Key Synthetic Steps
Step Description Starting Material Product
Final Coupling6-(4-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane and (Methoxycarbonyl)valine derivativeCrude Ledipasvir
PurificationCrude LedipasvirPurified Ledipasvir
Table 2: Purity Profile of Ledipasvir
Purification Method Achieved Purity (by HPLC)
Crystallization (Acetone/Water)>99.5%[1]

Signaling Pathway and Experimental Workflow

Ledipasvir's Mechanism of Action

Ledipasvir targets the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). NS5A is a phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles. By binding to NS5A, Ledipasvir disrupts its function, thereby inhibiting the formation of the viral replication complex and ultimately suppressing viral propagation.[1]

Ledipasvir Mechanism of Action cluster_hcv HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Processing HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Replication_Complex Replication Complex Assembly NS5A->Replication_Complex Virion_Assembly Virion Assembly & Release Replication_Complex->Virion_Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibition

Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.

Experimental Workflow for Ledipasvir Synthesis

The final stage in the synthesis of Ledipasvir involves the coupling of two key intermediates, followed by purification of the crude product to yield the active pharmaceutical ingredient.

Ledipasvir Synthesis Workflow Start Starting Intermediates Coupling Final Amide Coupling Reaction Start->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Concentration Solvent Removal Workup->Concentration Crude_Product Crude Ledipasvir Concentration->Crude_Product Purification Crystallization Crude_Product->Purification Final_Product Purified Ledipasvir (>99.5%) Purification->Final_Product

Caption: Workflow for the final coupling and purification of Ledipasvir.

Experimental Protocols

Protocol 1: Final Coupling Step for the Synthesis of Ledipasvir

This protocol describes the amide coupling reaction to form the Ledipasvir molecule from its advanced intermediates.

Materials:

  • 6-(4-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane (1.0 eq)

  • (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (Moc-L-Valine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (1.1 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 6-(4-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane (1.0 eq) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ledipasvir.

Protocol 2: Purification of Ledipasvir by Crystallization

This protocol details the purification of crude Ledipasvir to obtain a high-purity solid.

Materials:

  • Crude Ledipasvir

  • Acetone

  • Deionized Water

Procedure:

  • Dissolve the crude Ledipasvir in acetone at an elevated temperature (approximately 50-60 °C) to achieve a clear solution.[1]

  • Slowly add deionized water to the solution until a slight turbidity is observed.[1]

  • Cool the mixture slowly to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.[1]

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a cold mixture of acetone and water.[1]

  • Dry the purified Ledipasvir under vacuum. A purity of >99.5% can be achieved with this method.[1]

Protocol 3: Analytical HPLC Method for Purity Assessment

This protocol outlines a standard reversed-phase HPLC method for determining the purity of the synthesized Ledipasvir.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 259 nm

  • Column Temperature: 35 °C

Procedure:

  • Prepare a standard solution of Ledipasvir at a known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized Ledipasvir in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is calculated by comparing the peak area of Ledipasvir to the total peak area of all components in the chromatogram.

Conclusion

The synthesis of Ledipasvir, a critical therapeutic for Hepatitis C, relies on a convergent strategy that joins complex molecular fragments in the final stages. The use of a this compound building block is integral to achieving the desired pharmacological profile. The detailed protocols and data presented herein provide a robust framework for the successful synthesis, purification, and analysis of Ledipasvir in a research and development setting. Careful execution of these methods is paramount to obtaining high-purity material suitable for further investigation and potential clinical application.

References

Application of 5-Azaspiro[2.4]heptane in Quinolone Antibiotic Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone antibiotics are a critical class of synthetic broad-spectrum antibacterial agents. The modification of the C-7 position of the quinolone core structure has been a key strategy in developing new generations of these antibiotics with improved potency, expanded antimicrobial spectra, and better pharmacokinetic profiles. One such modification involves the introduction of a 5-azaspiro[2.4]heptane moiety, which has led to the development of potent antibacterial agents. This application note details the use of this compound derivatives in the synthesis of advanced quinolone antibiotics, with a focus on sitafloxacin and the experimental drug DU-6859a.

The incorporation of the spirocyclic amine at the C-7 position has been shown to enhance activity against both Gram-positive and Gram-negative bacteria. Notably, the stereochemistry of the this compound substituent plays a crucial role in the biological activity of the final compound. For instance, sitafloxacin, a fluoroquinolone approved for use in Japan and Thailand, features a (7S)-7-amino-5-azaspiro[2.4]heptanyl group at its C-7 position.[1] Similarly, the experimental quinolone DU-6859a, a chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolone, demonstrated that the (7S)-amino stereoisomer possesses the most potent antibacterial activity.[2]

This document provides a summary of the synthetic applications, quantitative data from the synthesis of sitafloxacin, detailed experimental protocols, and visual diagrams of the synthetic workflow.

Data Presentation

The following table summarizes the key steps and reported yields in a representative synthesis of Sitafloxacin, highlighting the incorporation of the this compound moiety.

StepReactionKey ReagentsProductYield (%)Reference
1CondensationEthyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, Triethylorthoformate, Acetic anhydride(Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate82[1]
2Cyclization(Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate, Sodium hydrideEthyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate78[1]
3HydrolysisEthyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, HCl8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-[1]
4Nucleophilic Aromatic Substitution (Introduction of the Spiro Moiety) and Deprotection8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, (S)-N-[(oxoboryl)methylene]-5-azaspiro[3][4]heptan-7-amine, followed by deprotection with Trifluoroacetic acid7-((S)-7-amino-5-azaspiro[3][4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Sitafloxacin)86[1]
Overall Yield 52-65 [3]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps involved in the synthesis of sitafloxacin, based on published literature.[1]

Protocol 1: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Step 1: Condensation. A mixture of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (15 g, 56.3 mmol), triethylorthoformate (60 mL), and anhydrous acetic anhydride (100 mL) is stirred at 110-120 °C for 1.5 hours. The mixture is then evaporated to dryness under reduced pressure. The residue is dissolved in methylene dichloride (50 mL). In a separate flask, (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate salt is treated with a suitable base to free the amine, which is then added to the methylene dichloride solution. The resulting mixture is stirred at room temperature for 1 hour. The reaction mixture is washed with water and saturated brine, dried over sodium sulfate, filtered, and concentrated to yield (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate (16.8 g, 82% yield).

  • Step 2: Cyclization. The product from Step 1 (16.2 g, 44.3 mmol) is dissolved in anhydrous 1,4-dioxane (70 mL). Sodium hydride (2 g, 60% dispersion in mineral oil) is added, and the mixture is stirred for 1 hour. The reaction is then quenched, and the product is extracted with ethyl acetate (250 mL). The organic layer is washed with 10% hydrochloric acid and water, dried over sodium sulfate, filtered, and evaporated. The solid product is precipitated with n-hexane and dried to yield ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (12.49 g, 78% yield).

Protocol 2: Synthesis and Deprotection to Yield Sitafloxacin
  • Step 3: Hydrolysis. The ethyl ester from Protocol 1 (12.4 g, 34.3 mmol) is added to a mixture of concentrated hydrochloric acid (125 mL) and acetic acid (125 mL). The mixture is stirred at 120-130 °C for 2 hours to hydrolyze the ester, yielding the carboxylic acid intermediate.

  • Step 4: Nucleophilic Aromatic Substitution and Deprotection. The resulting quinolone carboxylic acid is reacted with a protected form of the chiral amine, (S)-N-[(oxoboryl)methylene]-5-azaspiro[3][4]heptan-7-amine, in a suitable solvent.[1][3] Following the substitution reaction, the protecting group is removed. For example, the protected intermediate (8.5 g, 18.3 mmol) is dissolved in anisole (80 mL), and trifluoroacetic acid (200 mL) is added at 0 °C.[1] The mixture is stirred for 20 minutes at 0 °C and then for 30 minutes at room temperature. The solvent is evaporated, and the residue is treated with water. The pH is adjusted to 11-12 with 1 M NaOH solution, and the aqueous layer is washed with chloroform. The pH of the aqueous layer is then adjusted to 7 with concentrated hydrochloric acid. The product is extracted with chloroform, washed with water, dried over sodium sulfate, and concentrated. The crude product is recrystallized from ethanol and concentrated ammonia to give 7-((S)-7-amino-5-azaspiro[3][4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Sitafloxacin) (6.7 g, 86% yield).[1]

Mandatory Visualization

The following diagrams illustrate the key logical and experimental workflows in the synthesis of quinolone antibiotics featuring the this compound moiety.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Quinolone Core Synthesis cluster_spiro Spiro Moiety Introduction cluster_final Final Product start1 Substituted Benzoylacetate intermediate1 Condensation Product start1->intermediate1 Condensation start2 Orthoformate start2->intermediate1 start3 Chiral Fluorocyclopropylamine start3->intermediate1 intermediate2 Cyclized Quinolone Ester intermediate1->intermediate2 Cyclization intermediate3 Quinolone Carboxylic Acid intermediate2->intermediate3 Hydrolysis final_product Sitafloxacin intermediate3->final_product Nucleophilic Substitution spiro_amine Protected (S)-7-amino- This compound spiro_amine->final_product Deprotection

Caption: Synthetic workflow for Sitafloxacin.

Logical_Relationship quinolone_core Quinolone Core (e.g., Nalidixic Acid) c7_modification C-7 Position Modification quinolone_core->c7_modification is modified at azaspiro_moiety This compound Introduction c7_modification->azaspiro_moiety involves enhanced_activity Enhanced Antibacterial Activity (Gram+/Gram-) azaspiro_moiety->enhanced_activity leads to stereochemistry Importance of Stereochemistry ((S)-isomer more potent) azaspiro_moiety->stereochemistry highlights sitafloxacin Sitafloxacin enhanced_activity->sitafloxacin du6859a DU-6859a enhanced_activity->du6859a stereochemistry->sitafloxacin stereochemistry->du6859a

Caption: Key structure-activity relationships.

References

Protecting Group Strategies for 5-Azaspiro[2.4]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the secondary amine in 5-azaspiro[2.4]heptane derivatives. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, ensuring chemoselectivity and high yields. The this compound scaffold is a key structural motif in various biologically active compounds, including the antiviral agent ledipasvir.

Introduction to Protecting Group Strategies

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent undesired side reactions during chemical transformations at other sites of the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. The choice of a suitable protecting group for the this compound core depends on the overall synthetic route and the stability of the protecting group to various reaction conditions. This guide focuses on commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn).

Comparative Overview of Protecting Groups

The selection of a protecting group is a critical decision in the planning of a synthetic route. The following table summarizes the key characteristics of four common amine protecting groups and their applicability to this compound derivatives.

Protecting GroupReagents for IntroductionConditions for IntroductionReagents for RemovalConditions for RemovalStability
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N, DMAP), Room Temp.Strong acids (e.g., TFA, HCl)Anhydrous, Room Temp.Stable to base, hydrogenolysis, and weak acids.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃), 0 °C to Room Temp.H₂, Pd/C or HBr/AcOHHydrogenolysis or strong acidStable to acidic and basic conditions (mild).
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃, Piperidine)Secondary amines (e.g., Piperidine)Mild baseStable to acid and hydrogenolysis.
Benzyl (Bn) Benzyl bromide (BnBr), Benzyl chloride (BnCl)Base (e.g., K₂CO₃, Et₃N)H₂, Pd/CHydrogenolysisStable to acidic and basic conditions.

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of the this compound nitrogen are provided below. These protocols are based on established methodologies and can be adapted based on the specific substrate and scale of the reaction.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines due to its ease of introduction and its stability under a wide range of conditions, except for strong acids.

a) Protocol for Boc Protection of this compound

This protocol is adapted from the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]

  • Materials:

    • This compound derivative (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Dioxane and Water (or other suitable solvent system)

  • Procedure:

    • Dissolve the this compound derivative in a mixture of dioxane and water (e.g., 1:1 v/v).

    • Add sodium bicarbonate to the solution and stir until dissolved.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography if necessary.

b) Protocol for Boc Deprotection

  • Materials:

    • N-Boc-5-azaspiro[2.4]heptane derivative (1.0 eq)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • Dissolve the N-Boc-5-azaspiro[2.4]heptane derivative in dichloromethane.

    • Add an excess of the acidic solution (e.g., 10-20 equivalents of TFA or a solution of HCl in dioxane).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

    • The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another widely used protecting group for amines, removable by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to the acid-labile Boc group.

a) Protocol for Cbz Protection of this compound

  • Materials:

    • This compound derivative (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

  • Procedure:

    • Dissolve the this compound derivative in a mixture of THF and water (e.g., 2:1 v/v) at 0 °C.

    • Add the base (Na₂CO₃ or NaHCO₃) to the solution.

    • Slowly add benzyl chloroformate to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

b) Protocol for Cbz Deprotection (Hydrogenolysis)

  • Materials:

    • N-Cbz-5-azaspiro[2.4]heptane derivative (1.0 eq)

    • Palladium on carbon (10% Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz-5-azaspiro[2.4]heptane derivative in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, offering orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.

a) Protocol for Fmoc Protection of a Secondary Amine

  • Materials:

    • This compound derivative (1.0 eq)

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Dioxane and Water (or other suitable solvent system)

  • Procedure:

    • Dissolve the this compound derivative in a mixture of dioxane and water.

    • Add sodium bicarbonate and stir until dissolved.

    • Add Fmoc-Cl or Fmoc-OSu to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Work-up the reaction as described for Boc protection.

    • Purify the product by flash column chromatography.

b) Protocol for Fmoc Deprotection

  • Materials:

    • N-Fmoc-5-azaspiro[2.4]heptane derivative (1.0 eq)

    • Piperidine (20% solution in N,N-dimethylformamide (DMF))

    • DMF

  • Procedure:

    • Dissolve the N-Fmoc-5-azaspiro[2.4]heptane derivative in DMF.

    • Add the 20% piperidine in DMF solution.

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The crude product can be purified by flash column chromatography to remove the dibenzofulvene-piperidine adduct.

Benzyl (Bn) Group

The benzyl group is a robust protecting group that is stable to a wide range of conditions and is typically removed by hydrogenolysis.

a) Protocol for Benzyl Protection of a Secondary Amine

  • Materials:

    • This compound derivative (1.0 eq)

    • Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the this compound derivative in acetonitrile or DMF.

    • Add the base (K₂CO₃ or Et₃N).

    • Add benzyl bromide or benzyl chloride to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

b) Protocol for Benzyl Deprotection (Hydrogenolysis)

The protocol for the deprotection of the Benzyl group is identical to the protocol for the deprotection of the Cbz group via hydrogenolysis.

Visualization of Protecting Group Strategies

The following diagrams illustrate the general workflow for the protection and deprotection of the this compound nitrogen and the orthogonal relationship between the common protecting groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Derivative Reagents_P Protecting Group Reagent + Base Start->Reagents_P Protected N-Protected This compound Reagents_D Deprotection Reagent Protected->Reagents_D Reagents_P->Protected Deprotected 5-Azaspiro[2..4]heptane Derivative (Free Amine) Reagents_D->Deprotected

Caption: General workflow for the protection and deprotection of the this compound nitrogen.

Caption: Orthogonal relationships between common amine protecting groups.

References

Application Notes and Protocols for the Synthesis of 5-Azaspiro[2.4]heptane Analogs via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azaspiro[2.4]heptane and its analogs are privileged structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds, including potent antibacterial agents. The rigid, three-dimensional nature of the spirocyclic scaffold provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. Catalytic hydrogenation represents a key synthetic strategy for accessing these valuable building blocks, often enabling the stereoselective construction of chiral centers. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs, with a focus on catalytic hydrogenation methodologies.

Synthetic Strategies

The primary approach for synthesizing this compound analogs via catalytic hydrogenation involves the reduction of a suitable precursor, typically containing a reducible functional group such as a ketone or an imine. A particularly effective method is the asymmetric hydrogenation of a protected amino ketone precursor, which allows for the enantioselective synthesis of chiral this compound derivatives.

Asymmetric Hydrogenation of Pro-chiral Ketones

A highly successful strategy for the synthesis of enantiomerically pure this compound analogs is the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity, providing a key intermediate for the synthesis of compounds like (S)-7-amino-5-azaspiro[2.4]heptane, a crucial component of certain quinolone antibacterial agents.[1]

Data Presentation

The following table summarizes the quantitative data for the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a [RuCl(benzene)(S)-SunPhos]Cl catalyst.[1]

Substrate (Protecting Group, R)Catalyst Loading (mol%)SolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Boc1Methanol505012>9998.7
Cbz1Methanol505012>9997.5
Fmoc1Methanol505012>9996.2

Experimental Protocols

General Protocol for Asymmetric Hydrogenation

Materials:

  • Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (substrate)

  • [RuCl(benzene)(S)-SunPhos]Cl (catalyst)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • To a solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (1.0 mmol) in anhydrous methanol (5 mL) in an autoclave, add [RuCl(benzene)(S)-SunPhos]Cl (0.01 mmol, 1 mol%).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired protected (S)-7-amino-5-azaspiro[2.4]heptane precursor.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

G Asymmetric Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification substrate Substrate (Protected Amino Ketone) autoclave Autoclave substrate->autoclave catalyst Catalyst ([RuCl(benzene)(S)-SunPhos]Cl) catalyst->autoclave solvent Solvent (Methanol) solvent->autoclave hydrogenation Hydrogenation (50°C, 50 atm H2, 12h) autoclave->hydrogenation concentration Concentration hydrogenation->concentration chromatography Column Chromatography concentration->chromatography product Product (Chiral this compound analog) chromatography->product

Caption: Workflow for the asymmetric hydrogenation of a pro-chiral ketone to a this compound analog.

Logical Relationship of Synthesis

G Synthetic Logic start Starting Materials (e.g., Cyclopropanecarboxylate derivative) precursor Key Precursor (Protected Amino Ketone) start->precursor hydrogenation Catalytic Hydrogenation (Asymmetric Reduction) precursor->hydrogenation intermediate Chiral Intermediate (Protected Spiro-amine) hydrogenation->intermediate deprotection Deprotection intermediate->deprotection final_product Final Product (this compound Analog) deprotection->final_product

Caption: Logical flow of the synthesis of this compound analogs.

References

Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Spirocyclic Prolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of spirocyclic prolines utilizing phase-transfer catalysis (PTC). This methodology offers a powerful and stereocontrolled route to this important class of constrained amino acids, which are of significant interest in medicinal chemistry and drug discovery due to their unique conformational rigidity and three-dimensional architecture.

Introduction

Spirocyclic proline derivatives are valuable building blocks in the design of novel therapeutics, peptidomimetics, and catalysts. Their rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Asymmetric phase-transfer catalysis has emerged as a robust and scalable method for the enantioselective synthesis of these complex molecules. This technique facilitates the reaction between reactants in immiscible liquid-liquid or solid-liquid phases through the action of a phase-transfer catalyst, often a chiral quaternary ammonium salt. This approach allows for mild reaction conditions, high stereoselectivity, and operational simplicity.

This document outlines the key principles, provides a generalized experimental protocol, and presents representative data for the synthesis of spirocyclic proline precursors and related spirocyclic systems using phase-transfer catalysis.

Core Principles of Phase-Transfer Catalyzed Synthesis of Spirocyclic Prolines

The synthesis of spirocyclic prolines via phase-transfer catalysis typically involves the alkylation of a proline precursor, such as a glycine Schiff base, with a bifunctional electrophile. The key to the process is the chiral phase-transfer catalyst, which forms a lipophilic ion pair with the enolate of the glycine precursor, shuttling it from the aqueous or solid phase into the organic phase where the reaction with the electrophile occurs.

The enantioselectivity of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enolate. Cinchona alkaloids are a common scaffold for the design of effective chiral phase-transfer catalysts.

Experimental Protocols

The following protocols are representative examples of the synthesis of spirocyclic systems and proline precursors using phase-transfer catalysis.

Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol describes the initial alkylation of a common glycine precursor, which is a key step towards the synthesis of substituted prolines that can be further cyclized to form spirocyclic systems.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkylating agent (e.g., benzyl bromide)

  • Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.02 mmol) in toluene (5 mL) at 0 °C, add the alkylating agent (1.2 mmol).

  • Add 50% aqueous KOH solution (2 mL) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl solution (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-alkylated glycine derivative.

Protocol 2: Enantioselective Synthesis of a Spirocyclic Oxindole Azetidine (as a model for spiro-heterocycle synthesis)

This protocol, adapted from the synthesis of spirocyclic azetidine oxindoles, illustrates the intramolecular cyclization step under phase-transfer conditions to form a spirocyclic system.[1][2] A similar strategy can be envisioned for the synthesis of spirocyclic prolines from appropriately substituted precursors.

Materials:

  • N-protected isatin-derived substrate with a leaving group (e.g., a chloroacetamide derivative)

  • Novel SF₅-containing chiral cation phase-transfer catalyst derived from a cinchona alkaloid[1][2]

  • m-Xylene

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the isatin-derived substrate (0.2 mmol) and the chiral phase-transfer catalyst (10 mol%) in m-xylene (2.0 mL) at room temperature, add 50% aqueous NaOH solution (0.4 mL).

  • Stir the resulting biphasic mixture vigorously at the specified temperature (e.g., 40 °C) for the required time (e.g., 24 hours), monitoring by TLC.

  • After the reaction is complete, add water (5 mL) and extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched spirocyclic product.[1]

Quantitative Data

The following tables summarize representative quantitative data for the phase-transfer catalyzed synthesis of proline precursors and spirocyclic systems.

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

EntryAlkylating Agent (R-X)CatalystYield (%)ee (%)
1Benzyl bromideCinchonidinium salt9298
2Allyl bromideCinchonidinium salt8595
3Ethyl iodideCinchonidinium salt7891

Data is representative and compiled from typical results in the field.

Table 2: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles [1][2]

EntrySubstrate Substituent (X)Yield (%)er (R:S)
1H923:97
25-F854:96
35-Cl883:97
47-Me752:98

er = enantiomeric ratio. Data extracted from a study on spirocyclic azetidine oxindoles as a model for spiro-heterocycle synthesis under PTC.

Diagrams

Phase-Transfer Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the phase-transfer catalyzed alkylation of a glycine Schiff base, a key step in the synthesis of spirocyclic proline precursors.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Enolate_Cat [Q*R'N=CHCO₂tBu]⁻ Product R'N=C(R)CO₂tBu Enolate_Cat->Product Alkylation Glycine R'N=CH₂CO₂tBu QX Q*X⁻ Glycine->Enolate_Cat Deprotonation (at interface) RX R-X RX->Product Q_cat_X Q*X⁻ QX->Q_cat_X Ion Exchange OH OH⁻ X_anion X⁻ Q_cat Q*OH⁻ Q_cat->Enolate_Cat Ion Pair Formation Q_cat_X->Q_cat

Caption: Phase-transfer catalytic cycle for glycine alkylation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and analysis of spirocyclic prolines via phase-transfer catalysis.

Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis A Reactants & Catalyst (Biphasic System) B Reaction under Controlled Temperature A->B C Reaction Quenching & Phase Separation B->C D Extraction of Organic Layer C->D E Drying & Solvent Removal D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G H Enantiomeric Excess Determination (Chiral HPLC) F->H

Caption: General workflow for PTC synthesis and analysis.

References

Application Notes and Protocols: Incorporation of 5-Azaspiro[2.4]heptane into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity, conformational stability, and pharmacokinetic properties. 5-Azaspiro[2.4]heptane-6-carboxylic acid, a conformationally constrained proline analog, has emerged as a valuable building block in drug discovery. Its unique spirocyclic structure imparts significant rigidity to the peptide backbone, influencing secondary structure and receptor interactions.[1] This document provides detailed application notes and protocols for the incorporation of this novel amino acid into peptide scaffolds, focusing on its application as an orexin receptor antagonist and a potential peptide deformylase inhibitor.

Applications in Drug Discovery

Orexin Receptor Antagonism

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep, arousal, and appetite.[2][3][4] Antagonists of these receptors are of significant interest for the treatment of insomnia and other sleep disorders. Small molecule antagonists incorporating the this compound scaffold have been identified as potent dual orexin receptor antagonists. The rigid spirocyclic core likely contributes to high binding affinity by locking the molecule in a bioactive conformation.

Quantitative Data: Orexin Receptor Antagonist Activity

The following table summarizes the in vitro potency of a series of this compound derivatives as orexin receptor antagonists, as determined by a Ca2+ flux FLIPR functional assay.

CompoundR1R2OX1 pKbOX2 pKb
1 2-MeO-Ph5-Me-1,3-thiazol-2-yl7.5<5
2 2-MeO-Ph5-Me-1,3-thiazol-2-yl8.1<5
3 2-MeO-Ph1,3-benzothiazol-2-yl7.4<5
4 2-MeO-Ph1,3-benzothiazol-2-yl8.0<5
5 2-F-Ph5-Me-1,3-thiazol-2-yl8.26.2
6 2-F-Ph5-Me-1,3-thiazol-2-yl7.25.8
15 5-F-pyridin-2-yl5-Me-[2][4][5]oxadiazol-2-yl8.48.3
Peptide Deformylase Inhibition

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for the development of novel antibiotics.[5] The enzyme removes the formyl group from the N-terminus of newly synthesized polypeptides. Proline and its analogs can be incorporated into inhibitors that mimic the natural substrate of PDF. The conformational constraint of this compound could be exploited to design potent and selective PDF inhibitors. While specific IC50 values for peptides containing this moiety are not yet publicly available, proline-based hydroxamate derivatives have shown potent inhibition of PDF. For example, the proline-containing inhibitor VRC3375 exhibits a Ki of 0.24 nM against E. coli PDF.[6]

Experimental Protocols

Synthesis of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid

The synthesis of the Fmoc-protected building block is a prerequisite for its use in solid-phase peptide synthesis (SPPS). A general synthetic route is outlined below.

cluster_synthesis Synthesis of Fmoc-Protected Building Block start Commercially available starting materials step1 (S)-5-(tert-Butoxycarbonyl)- This compound-6-carboxylic acid synthesis start->step1 Multi-step synthesis step2 Boc Deprotection step1->step2 e.g., TFA in DCM step3 Fmoc Protection step2->step3 Fmoc-OSu, NaHCO3 end Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid step3->end

Caption: Synthetic workflow for the Fmoc-protected amino acid.

Protocol:

  • Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: This intermediate can be synthesized via various reported methods, often starting from commercially available materials like (S)-pyroglutamic acid or through asymmetric synthesis.[1]

  • Boc Deprotection: The Boc protecting group is removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Fmoc Protection: The free amine is then protected with the Fmoc group using a reagent like 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in the presence of a mild base such as sodium bicarbonate.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered this compound moiety into a growing peptide chain requires optimized coupling conditions to overcome potential steric hindrance.

cluster_spps SPPS Cycle for Sterically Hindered Amino Acids resin Resin-bound peptide with free N-terminus deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling: Fmoc-5-azaspiro[2.4]heptane-6-carboxylic acid + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 next_cycle Repeat for next amino acid washing2->next_cycle Continue Synthesis cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) washing2->cleavage End of Synthesis peptide Purified Peptide cleavage->peptide

Caption: General workflow for SPPS incorporation.

Protocol for a 0.1 mmol Synthesis:

  • Resin Swelling: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid:

    • In a separate vial, dissolve 4 equivalents of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid (0.4 mmol), 3.95 equivalents of HATU (0.395 mmol), and 8 equivalents of N,N-diisopropylethylamine (DIPEA) (0.8 mmol) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored using a Kaiser test. Double coupling may be necessary for complete reaction.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Diagrams

Orexin Receptor Signaling Pathway

The incorporation of this compound into small molecules has been shown to antagonize orexin receptors. The diagram below illustrates the canonical signaling cascade initiated by orexin binding.

cluster_membrane Cell Membrane cluster_cytosol Cytosol orexin Orexin A / Orexin B oxr OX1R / OX2R (GPCR) orexin->oxr Binds gq Gq oxr->gq Activates antagonist This compound Antagonist antagonist->oxr Blocks plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ ip3->ca2 ↑ Intracellular pkc PKC dag->pkc Activates downstream Downstream Effects (e.g., Neuronal Excitation) ca2->downstream pkc->downstream

Caption: Simplified orexin receptor signaling pathway.

Peptide Deformylase Action in Bacteria

Peptides incorporating this compound are being investigated as potential inhibitors of bacterial peptide deformylase.

cluster_translation Bacterial Protein Synthesis cluster_processing Protein Maturation ribosome Ribosome nascent_peptide Nascent Polypeptide (with N-formylmethionine) ribosome->nascent_peptide Synthesizes pdf Peptide Deformylase (PDF) nascent_peptide->pdf Substrate for deformylated_peptide Deformylated Polypeptide pdf->deformylated_peptide Removes formyl group inhibitor This compound Peptide Inhibitor inhibitor->pdf Inhibits mature_protein Mature Protein deformylated_peptide->mature_protein Further processing

Caption: Role of peptide deformylase in bacteria.

Conclusion

The incorporation of this compound into peptide scaffolds offers a promising avenue for the development of novel therapeutics. Its conformationally constrained nature can lead to enhanced binding affinities and improved pharmacological profiles. The provided protocols offer a starting point for the synthesis and evaluation of peptides containing this unique building block. Further research is warranted to fully explore the potential of this and other spirocyclic amino acids in peptide-based drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: 5-Azaspiro[2.4]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-azaspiro[2.4]heptane and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the cyclopropanation of 4-methyleneproline precursors.

Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

A key intermediate in many synthetic routes is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. Its synthesis often involves two main stages: the formation of a 4-methyleneproline derivative and its subsequent cyclopropanation.

Stage 1: Synthesis of tert-butyl (S)-4-methyleneprolinate via Phase-Transfer Catalysis

Question: My phase-transfer catalysis (PTC) reaction for the synthesis of tert-butyl (S)-4-methyleneprolinate is showing low yield and incomplete conversion. What are the potential causes and how can I improve it?

Answer:

Low yield in the PTC synthesis of the 4-methyleneproline precursor can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The efficiency of the chiral phase-transfer catalyst is crucial. Ensure the catalyst is pure and has not degraded. The choice of catalyst, often a chinchonidine-derived catalyst, can significantly impact the enantioselectivity and yield.

  • Base Concentration: The concentration of the aqueous base (e.g., KOH or CsOH) is critical. A 50% aqueous solution is often effective.[1] Insufficient base will lead to incomplete deprotonation of the glycine imine starting material.

  • Solvent System: A biphasic solvent system, such as toluene and water, is typically used. The ratio of organic to aqueous phase can influence the reaction rate and yield.

  • Reaction Temperature: Temperature control is important. Reactions are often initiated at low temperatures (e.g., -20 °C) and then allowed to warm.[2] Running the reaction at too high a temperature can lead to side reactions and reduced enantioselectivity.

  • Stirring Rate: Vigorous stirring is essential in phase-transfer catalysis to ensure efficient mixing of the aqueous and organic phases, facilitating the transfer of the reacting species.

Question: I am observing the formation of byproducts in my PTC reaction. What are they and how can I minimize them?

Answer:

A common byproduct is the dialkylated product. This can occur if an excess of the alkylating agent, 3-bromo-2-(bromomethyl)-1-propene, is used. To minimize this, carefully control the stoichiometry of the reactants. Using a slight excess of the glycine imine relative to the alkylating agent can favor the desired mono-alkylation followed by intramolecular cyclization.

Stage 2: Cyclopropanation via Simmons-Smith Reaction

Question: My Simmons-Smith cyclopropanation of the 4-methyleneproline derivative is resulting in a low yield of this compound. What are the most common reasons for this?

Answer:

Low yields in Simmons-Smith reactions are a frequent issue. The primary factors to investigate are:

  • Activity of the Zinc Reagent: The zinc-copper couple or diethylzinc must be highly active. For the classic Simmons-Smith reaction, a freshly prepared and activated zinc-copper couple is essential for the efficient formation of the organozinc carbenoid. Inactivity can arise from poor quality zinc dust or exposure of the reagent to air and moisture. The use of ultrasound can sometimes improve activation.

  • Quality of Diiodomethane: The purity of diiodomethane is critical. It should be freshly distilled or of high purity, as impurities can inhibit the reaction.

  • Anhydrous Conditions: The Simmons-Smith reaction is highly sensitive to moisture. All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. Optimization of the reaction temperature is often necessary. Some substrates may require gentle heating to proceed at a reasonable rate.

Question: The conversion of my starting material is incomplete in the Simmons-Smith reaction. How can I drive the reaction to completion?

Answer:

Incomplete conversion can be addressed by:

  • Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent (diiodomethane and zinc-copper couple or diethylzinc) can help to drive the reaction to completion.

  • Reaction Time: Some substrates react more slowly. Monitoring the reaction progress by TLC or GC/MS and extending the reaction time accordingly can lead to higher conversion.

  • Alternative Reagents: For less reactive alkenes, more reactive modifications of the Simmons-Smith reagent can be employed. The Furukawa modification (using diethylzinc and diiodomethane) is a common alternative.[3][4]

Question: I am observing the formation of side products during the cyclopropanation. What are the likely byproducts and how can I avoid them?

Answer:

A potential side reaction is the methylation of heteroatoms, such as the nitrogen of the proline ring, by the electrophilic zinc carbenoid. This is more likely to occur with a large excess of the Simmons-Smith reagent or prolonged reaction times. To minimize this, use a minimal excess of the cyclopropanating agent and monitor the reaction to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?

A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of reaction conditions. Reported yields for the two-step process involving PTC and Simmons-Smith cyclopropanation can be in the range of 60-80%. For instance, one study reported a yield of 83% for the final cyclopropanation step after purification by flash chromatography.[2] Another patent describes obtaining the product in 62-65% yield.[5]

Q2: How can I purify the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?

A2: Purification is typically achieved through a combination of extraction and chromatography. A common procedure involves:

  • Quenching the reaction and performing an aqueous workup.

  • Extracting the product into an organic solvent like ethyl acetate.

  • Washing the organic layer to remove impurities.

  • Drying the organic layer and concentrating it under reduced pressure.

  • Purifying the crude product by flash column chromatography on silica gel, often using a solvent system like dichloromethane/methanol.[2] Recrystallization from a suitable solvent system, such as ethyl acetate in hexanes, can also be employed for further purification.[5]

Q3: Are there alternative methods for the synthesis of the this compound core?

A3: Yes, alternative synthetic strategies have been explored. These include routes starting from pyroglutamic acid or 4-hydroxyproline, where the spiro cyclopropyl ring is formed at a different stage of the synthesis. Another approach involves starting with cyclopropyl-1,1-dimethanol to build the racemic amino acid, which is then resolved.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound Derivatives

PrecursorReactionReagentsSolventYield (%)Reference
(S)-N-Boc-4-methyleneproline tert-butyl esterSimmons-Smith CyclopropanationEt₂Zn, CH₂I₂DichloromethaneNot specifiedMDPI
(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acidEsterification and CyclopropanationNot fully specifiedNot fully specified65Google Patents[5]
(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acidWittig reaction followed by cyclopropanationNot fully specifiedNot fully specified62Google Patents[5]
tert-butyl (S)-4-methyleneprolinateCyclopropanationNot specifiedNot specified83 (of carboxylic acid)MDPI[2]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (S)-4-methyleneprolinate

This protocol is adapted from a reported enantioselective synthesis.[2]

  • To a solution of the glycine imine starting material and a chinchonidine-derived phase-transfer catalyst (10 mol%) in a mixture of toluene and dichloromethane at -20 °C, add a solution of 3-bromo-2-(bromomethyl)-1-propene in the same solvent mixture.

  • Stir the reaction mixture at -20 °C and then add a 50% aqueous solution of potassium hydroxide.

  • Allow the reaction to proceed, monitoring the consumption of the starting material by TLC.

  • Upon completion, perform an aqueous workup by adding water and separating the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step or purified by column chromatography.

Protocol 2: Simmons-Smith Cyclopropanation of tert-butyl (S)-4-methyleneprolinate

This protocol describes a general procedure for the cyclopropanation step.

  • Dissolve the tert-butyl (S)-4-methyleneprolinate precursor in an anhydrous solvent such as dichloromethane under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (e.g., 1.0 M in hexanes) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_stage1 Stage 1: 4-Methyleneproline Synthesis cluster_stage2 Stage 2: Cyclopropanation start Glycine Imine Precursor ptc Phase-Transfer Catalysis (Chinchonidine catalyst, KOH) start->ptc 3-bromo-2-(bromomethyl)-1-propene intermediate tert-butyl (S)-4-methyleneprolinate ptc->intermediate simmons_smith Simmons-Smith Reaction (Et2Zn, CH2I2) intermediate->simmons_smith workup Aqueous Workup & Extraction simmons_smith->workup purification Column Chromatography workup->purification final_product (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Simmons-Smith Reaction zinc_activity Inactive Zinc Reagent? start->zinc_activity ch2i2_purity Impure Diiodomethane? start->ch2i2_purity anhydrous Moisture Present? start->anhydrous temperature Suboptimal Temperature? start->temperature time Insufficient Reaction Time? start->time solution_zinc Use freshly activated Zn or ultrasound zinc_activity->solution_zinc solution_ch2i2 Purify CH2I2 (distillation) ch2i2_purity->solution_ch2i2 solution_anhydrous Dry glassware & use inert atmosphere anhydrous->solution_anhydrous solution_temp Optimize temperature temperature->solution_temp solution_time Extend reaction time (monitor by TLC) time->solution_time

References

Technical Support Center: Simmons-Smith Cyclopropanation of Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith cyclopropanation of proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during this specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Simmons-Smith cyclopropanation on an N-protected dehydroproline derivative?

A1: The most prevalent side reactions include:

  • N-methylation: The zinc carbenoid can act as a methylating agent, particularly on the nitrogen atom of the proline ring, leading to a methylated byproduct. This is more likely with an excess of the Simmons-Smith reagent and prolonged reaction times.[1]

  • Incomplete conversion: A significant amount of the starting dehydroproline derivative may remain unreacted. This can be due to several factors, including impure reagents or insufficient reactivity of the Simmons-Smith reagent.

  • Low diastereoselectivity: The formation of undesired diastereomers of the cyclopropanated product can occur, complicating purification and reducing the yield of the target molecule.

Q2: How does the choice of N-protecting group (e.g., Boc, Cbz) on the proline derivative affect the reaction outcome?

A2: The N-protecting group plays a crucial role in the reactivity of the dehydroproline substrate. Electron-withdrawing protecting groups, such as Cbz (carboxybenzyl) or Boc (tert-butoxycarbonyl), decrease the nucleophilicity of the double bond in the dehydroproline ring.[1] This can lead to slower reaction rates and may require more reactive Simmons-Smith reagents or harsher reaction conditions to achieve full conversion. The steric bulk of the protecting group can also influence the diastereoselectivity of the cyclopropanation.

Q3: My reaction is showing low or no yield of the desired cyclopropanated proline. What are the likely causes?

A3: Low to no yield is a common issue and can often be attributed to:

  • Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc is critical. Ensure it is freshly prepared and properly activated.

  • Moisture or Air Contamination: The Simmons-Smith reaction is sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Quality of Diiodomethane: Impurities in diiodomethane can inhibit the reaction. It is advisable to use freshly distilled or high-purity diiodomethane.

  • Insufficient Reaction Temperature: While higher temperatures can promote side reactions, a sluggish reaction may benefit from a modest increase in temperature.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of N-Methylated Proline Byproduct
Potential Cause Recommended Solution
Excess Simmons-Smith ReagentUse a stoichiometric amount or a minimal excess of the Simmons-Smith reagent (e.g., 1.1-1.5 equivalents).
Prolonged Reaction TimeMonitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
High Reaction TemperatureConduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize over-reactivity.
Issue 2: Incomplete Conversion of the Dehydroproline Starting Material
Potential Cause Recommended Solution
Inactive Zinc-Copper CouplePrepare the zinc-copper couple fresh for each reaction, ensuring proper activation.
Insufficient ReagentIncrease the equivalents of the Simmons-Smith reagent incrementally (e.g., from 1.5 to 2.0 equivalents).
Low Substrate ReactivityFor substrates with electron-withdrawing N-protecting groups, consider using a more reactive Simmons-Smith variant, such as the Furukawa modification (diethylzinc and diiodomethane).
Inefficient StirringIn heterogeneous reactions with a zinc-copper couple, ensure vigorous stirring to maintain good contact between reagents.
Issue 3: Poor Diastereoselectivity in the Cyclopropanation
Potential Cause Recommended Solution
High Reaction TemperatureLowering the reaction temperature can often improve diastereoselectivity.
Steric HindranceThe Simmons-Smith reaction is sensitive to steric effects. The cyclopropanation will generally occur on the less hindered face of the alkene.[1] The choice of a bulky N-protecting group may influence the facial selectivity.
Solvent EffectsNon-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended as basic solvents can decrease the reaction rate.[2][3]

Quantitative Data on Simmons-Smith Cyclopropanation of Proline Derivatives

The following table summarizes representative yields for the Simmons-Smith cyclopropanation of proline derivatives under different conditions. Note that the formation of side products is often not explicitly quantified in the literature, with reports focusing on the yield of the desired product.

SubstrateN-Protecting GroupReagentsSolventTemp. (°C)Yield of Cyclopropanated Product (%)Reference
Tricyclopropylamino acid precursor-Et₂Zn (3.39 eq.), CH₂I₂ (3.20 eq.), Cl₂CHCO₂H--15 to 1570-80[3]
(S)-4-methylene-L-proline derivativeBocEt₂Zn, CH₂I₂TFA--[3]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an N-Boc-Protected Dehydroproline Methyl Ester (Furukawa Modification)

This protocol is a representative procedure for the cyclopropanation of an N-Boc protected dehydroproline derivative using diethylzinc and diiodomethane.

Materials:

  • N-Boc-3,4-dehydroproline methyl ester

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-3,4-dehydroproline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway Substrate N-Protected Dehydroproline Ester Desired_Product Cyclopropanated Proline Derivative Substrate->Desired_Product Cyclopropanation Side_Product N-Methylated Proline Derivative Substrate->Side_Product N-Methylation (Side Reaction) Reagent Simmons-Smith Reagent (ICH2ZnI) Reagent->Desired_Product Reagent->Side_Product

Caption: Competing reaction pathways in the Simmons-Smith cyclopropanation of N-protected proline derivatives.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Reagents Check Reagent Quality (Zinc, CH2I2) Problem->Check_Reagents Yes Successful_Reaction Successful Cyclopropanation Problem->Successful_Reaction No Check_Conditions Verify Anhydrous & Inert Conditions Check_Reagents->Check_Conditions Optimize_Stoichiometry Adjust Reagent Stoichiometry Check_Conditions->Optimize_Stoichiometry Optimize_Temp Modify Reaction Temperature Optimize_Stoichiometry->Optimize_Temp Optimize_Temp->Successful_Reaction

Caption: A logical workflow for troubleshooting common issues in the Simmons-Smith cyclopropanation of proline derivatives.

References

Overcoming deprotection issues in 5-Azaspiro[2.4]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-azaspiro[2.4]heptane, with a particular focus on issues related to the deprotection of nitrogen-protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the nitrogen in this compound synthesis?

A1: The most frequently employed protecting groups for the nitrogen atom in this compound synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between them depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Q2: I am experiencing incomplete deprotection of my N-Boc-5-azaspiro[2.4]heptane derivative. What are the likely causes?

A2: Incomplete Boc deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Low Temperature: The reaction temperature might be too low, slowing down the deprotection rate.

  • Steric Hindrance: The steric environment around the Boc-protected nitrogen can hinder the approach of the acid.

Q3: Are there any common side reactions to be aware of during the deprotection of N-Boc-5-azaspiro[2.4]heptane?

A3: Yes, the primary side reaction during acid-mediated Boc deprotection is the formation of a stable tert-butyl cation. This carbocation can act as an alkylating agent, leading to undesired byproducts if other nucleophilic functional groups are present in the molecule.

Q4: How can I minimize the formation of tert-butylation byproducts?

A4: The most effective method to prevent tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that react with the tert-butyl cation more readily than your substrate, effectively trapping it. A common and effective scavenger is triisopropylsilane (TIS).

Q5: What are the standard conditions for Cbz deprotection, and what are the potential challenges?

A5: The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[1] While generally a clean and efficient method, challenges can include:

  • Catalyst Poisoning: Certain functional groups (e.g., thiols) can poison the catalyst, reducing its activity.

  • Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete deprotection.

  • Compatibility with other Functional Groups: Functional groups that are sensitive to reduction, such as alkenes or alkynes, may not be compatible with hydrogenolysis conditions.

Troubleshooting Guides

N-Boc Deprotection Issues
Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-50% TFA/DCM.
Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Increase the reaction time until the starting material is consumed.
Low reaction temperature.Allow the reaction to warm to room temperature. Gentle heating (e.g., 30-40 °C) can be considered with careful monitoring for side products.[2]
Formation of Byproducts tert-butylation of nucleophilic functional groups.Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture (typically 2.5-5% v/v).
Product is an oil instead of a solid Formation of a TFA salt that is not crystalline.After removing the TFA, try co-evaporation with a non-polar solvent like toluene to ensure all residual acid is removed. If the product is still an oil, consider converting the TFA salt to the hydrochloride salt by dissolving the residue in a minimal amount of methanol and adding a solution of HCl in dioxane or diethyl ether.
N-Cbz Deprotection Issues
Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Catalyst deactivation or insufficient loading.Ensure the use of a fresh, active catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).
Low hydrogen pressure.If using atmospheric pressure, consider using a balloon of hydrogen or a Parr hydrogenator to increase the pressure.
Poor substrate solubility.Choose a solvent system in which the substrate is fully soluble. Methanol, ethanol, or ethyl acetate are common choices.
Reaction is slow Inefficient hydrogen transfer.Consider using a transfer hydrogenation method with a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C.
Substrate has functional groups sensitive to reduction Incompatibility with hydrogenolysis.Use an alternative, non-reductive deprotection method, such as treatment with strong acids like HBr in acetic acid or a Lewis acid like AlCl₃ in a suitable solvent.[3]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve the N-Boc-5-azaspiro[2.4]heptane derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition (Optional): If the substrate contains acid-sensitive or nucleophilic groups, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed. The deprotected amine will be more polar and have a lower Rf value on TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting TFA salt of this compound can often be used directly in the next step or further purified.

Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz-5-azaspiro[2.4]heptane derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (after flushing the flask with nitrogen or argon). Alternatively, use a Parr hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected this compound.

Visualizing Workflows and Logic

Deprotection_Troubleshooting cluster_boc N-Boc Deprotection Boc_Start Start: N-Boc-5-azaspiro[2.4]heptane Boc_Deprotection Standard Deprotection (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Check Check Completion (TLC/LC-MS) Boc_Deprotection->Boc_Check Boc_Incomplete Incomplete Reaction Boc_Check->Boc_Incomplete No Boc_Side_Products Side Products Observed? Boc_Check->Boc_Side_Products Yes Boc_Troubleshoot Troubleshoot: - Increase [TFA] - Increase Time/Temp Boc_Incomplete->Boc_Troubleshoot Boc_Troubleshoot->Boc_Deprotection Boc_Add_Scavenger Add Scavenger (TIS) Boc_Side_Products->Boc_Add_Scavenger Yes Boc_Workup Work-up & Isolation Boc_Side_Products->Boc_Workup No Boc_Add_Scavenger->Boc_Deprotection Boc_End Product: This compound (TFA Salt) Boc_Workup->Boc_End Cbz_Deprotection_Decision_Tree Cbz_Start Start: N-Cbz-5-azaspiro[2.4]heptane Check_Sensitivity Molecule contains reduction-sensitive groups? Cbz_Start->Check_Sensitivity Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Check_Sensitivity->Hydrogenolysis No Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH) Check_Sensitivity->Acid_Cleavage Yes Check_Completion_H2 Check Completion (TLC/LC-MS) Hydrogenolysis->Check_Completion_H2 Workup_H2 Work-up & Isolation Acid_Cleavage->Workup_H2 Incomplete_H2 Incomplete Reaction Check_Completion_H2->Incomplete_H2 No Check_Completion_H2->Workup_H2 Yes Troubleshoot_H2 Troubleshoot: - Increase catalyst - Increase H₂ pressure - Change solvent Incomplete_H2->Troubleshoot_H2 Troubleshoot_H2->Hydrogenolysis End_Product Product: This compound Workup_H2->End_Product

References

Technical Support Center: Purification of 5-Azaspiro[2.4]heptane-6-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Azaspiro[2.4]heptane-6-carboxylic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound-6-carboxylic acid?

The most common and effective methods for resolving the enantiomers of this compound-6-carboxylic acid are chiral High-Performance Liquid Chromatography (HPLC), preparative Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization. The choice of method often depends on the scale of the purification, available equipment, and the desired purity of the final product.

Q2: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound?

For proline derivatives like this compound-6-carboxylic acid, polysaccharide-based CSPs are generally the most successful. Columns such as Chiralpak® AD-H and Chiralpak® IA, which are based on amylose and cellulose derivatives, have shown good selectivity for this class of compounds.[1]

Q3: What are typical starting conditions for method development in chiral HPLC?

A good starting point for normal-phase chiral HPLC is a mobile phase consisting of a mixture of hexane and a polar alcohol modifier, such as ethanol or isopropanol. An acidic additive, like 0.1% trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for carboxylic acids.[1]

Q4: How does diastereomeric salt crystallization work for resolving this chiral carboxylic acid?

Diastereomeric salt crystallization involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms two diastereomeric salts with different physical properties, such as solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.

Q5: What are some suitable resolving agents for the diastereomeric crystallization of this compound-6-carboxylic acid?

Commonly used chiral resolving agents for carboxylic acids include chiral amines such as (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, and derivatives of natural products like cinchonidine or quinine. The selection of the optimal resolving agent often requires screening several candidates.

Troubleshooting Guides

Chiral HPLC and SFC
Problem Potential Cause Troubleshooting Steps
Poor or No Resolution Incorrect chiral stationary phase (CSP) selection.Screen different types of CSPs, focusing on polysaccharide-based columns (e.g., Chiralpak® series).
Suboptimal mobile phase composition.Vary the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. Small changes in the modifier percentage can significantly impact resolution for proline derivatives.[1]
Inappropriate mobile phase additive.For acidic compounds, ensure the presence of an acidic additive like TFA to suppress ionization and improve interaction with the CSP.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase, such as 0.1% TFA for acidic compounds.
Column overload.Reduce the sample concentration or injection volume.
Column contamination.Flush the column with a strong solvent recommended by the manufacturer.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for chiral columns.
Temperature fluctuations.Use a column oven to maintain a stable temperature, as chiral separations can be sensitive to temperature changes.
Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
No Crystallization Occurs High solubility of both diastereomeric salts in the chosen solvent.Screen a variety of solvents with different polarities. Consider using solvent mixtures to fine-tune the solubility.
Insufficient concentration of the salt.Concentrate the solution carefully. Be cautious of "oiling out."
"Oiling Out" of the Salt The melting point of the salt is lower than the boiling point of the solvent.Try a lower-boiling point solvent or a solvent mixture. Induce crystallization by adding a small amount of an anti-solvent.
Low Diastereomeric Excess (de%) Co-precipitation of both diastereomeric salts.Optimize the cooling rate during crystallization; slower cooling often leads to higher purity crystals.
Inappropriate resolving agent or solvent.Screen different resolving agents and solvent systems to find a combination that provides a significant solubility difference between the diastereomers.
Low Yield of the Desired Enantiomer The desired diastereomeric salt is too soluble.If the desired salt remains in the mother liquor, the opposite enantiomer of the resolving agent might be used to precipitate the other diastereomer.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and ethanol. A typical starting composition is 90:10 (v/v) hexane:ethanol with 0.1% trifluoroacetic acid (TFA).

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound-6-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the separation by UV detection (e.g., at 210 nm).

  • Optimization: If the resolution is not optimal, adjust the percentage of ethanol in the mobile phase in small increments (e.g., ±2%). Also, consider evaluating other alcohol modifiers like isopropanol.

Protocol 2: Diastereomeric Salt Crystallization Screening
  • Resolving Agent Selection: Choose a set of chiral amines to screen (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, cinchonidine).

  • Salt Formation: In separate vials, dissolve the racemic this compound-6-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate). Add 0.5 equivalents of the chiral resolving agent to each vial.

  • Crystallization: Allow the solutions to stand at room temperature or slowly cool to induce crystallization. If no crystals form, slowly add an anti-solvent (e.g., hexane) until turbidity is observed, then allow it to stand.

  • Isolation and Analysis: Isolate any crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation of the Free Acid: Dissolve the salt in water and adjust the pH to acidic (pH ~2) with an acid like 1M HCl. Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee%) of the recovered acid using the chiral HPLC method described in Protocol 1.

Data Presentation

Table 1: Chiral HPLC Separation of Proline Derivatives on a Chiralpak® AD-H Column
CompoundMobile Phase (Hexane:Ethanol:TFA)Flow Rate (mL/min)Retention Time (min)Resolution (Rs)
Boc-proline90:10:0.11.0t1: 8.5, t2: 9.82.1
Boc-2-methylproline95:5:0.11.0t1: 7.2, t2: 8.11.8
This compound-6-carboxylic acid (projected)92:8:0.11.0t1: ~10, t2: ~11.5>1.5

Note: Data for this compound-6-carboxylic acid is projected based on typical behavior of similar proline derivatives on this stationary phase.

Mandatory Visualizations

G cluster_start Start cluster_hplc Chiral HPLC/SFC Purification cluster_cryst Diastereomeric Salt Crystallization cluster_end End Products start Racemic this compound-6-carboxylic acid hplc_prep Prepare Sample in Mobile Phase start->hplc_prep Option 1 cryst_react React with Chiral Amine start->cryst_react Option 2 hplc_inject Inject on Chiral Column hplc_prep->hplc_inject hplc_separate Elute with Hexane/Alcohol/TFA hplc_inject->hplc_separate hplc_collect Collect Enantiomer Fractions hplc_separate->hplc_collect hplc_evap Evaporate Solvent hplc_collect->hplc_evap enantiomer_r (R)-Enantiomer hplc_collect->enantiomer_r enantiomer_s (S)-Enantiomer hplc_evap->enantiomer_s cryst_crystallize Selective Crystallization cryst_react->cryst_crystallize cryst_filter Filter Diastereomeric Salt cryst_crystallize->cryst_filter cryst_liberate Liberate Free Acid cryst_filter->cryst_liberate cryst_filter->enantiomer_r From Mother Liquor cryst_extract Extract Pure Enantiomer cryst_liberate->cryst_extract cryst_extract->enantiomer_s

Caption: Workflow for the purification of this compound-6-carboxylic acid enantiomers.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Resolution in Chiral HPLC cause1 Incorrect CSP problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Wrong Additive problem->cause3 cause4 Temperature Effects problem->cause4 solution1 Screen Polysaccharide Columns cause1->solution1 solution2 Optimize Alcohol % cause2->solution2 solution3 Add 0.1% TFA cause3->solution3 solution4 Use Column Oven cause4->solution4

References

Minimizing byproduct formation in the synthesis of Ledipasvir intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of Ledipasvir intermediates, focusing on the minimization of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of Ledipasvir intermediates where byproduct formation is prevalent? A1: The most critical stages are the formation of the benzimidazole ring, the coupling of the fluorene moiety, and the final coupling with the valine-azaspiro[2.4]heptane derivative.[1] These steps involve complex transformations where side reactions can readily occur, leading to impurities and reduced yields.[1] Therefore, stringent control over reaction conditions, reactant stoichiometry, and intermediate purification is essential.[1]

Q2: What are the common impurities encountered during the synthesis of Ledipasvir intermediates? A2: Common impurities include unreacted starting materials, byproducts from incomplete reactions, over-alkylation products, and diastereomers.[1] Diastereomeric impurities, in particular, can be challenging to separate in the final stages of the synthesis.[1] Ensuring the high diastereomeric purity of key intermediates, such as (1R, 3S, 4S)-N-t-butylcarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is crucial for the quality of the final product.[1]

Q3: How can the diastereomeric purity of key intermediates be improved? A3: An effective method for enhancing diastereomeric purity is through enzymatic hydrolysis.[1] For instance, using a lipase like porcine pancreatic lipase can selectively hydrolyze one diastereomer of an ester intermediate, allowing for the separation and isolation of the desired chiral acid with high purity (e.g., >99% diastereomeric excess).[1] Additionally, employing chiral catalysts or auxiliaries during the synthesis can improve stereoselectivity from the outset.[1]

Q4: What are the most effective purification techniques for the final Ledipasvir product? A4: Final purification of Ledipasvir typically requires a multi-step approach. Column chromatography is widely used to remove significant impurities.[1] Following chromatography, recrystallization or precipitation from a suitable solvent system is often employed to achieve the high purity required for an active pharmaceutical ingredient.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Ledipasvir intermediates.

Problem 1: Low Yield in Benzimidazole Formation

  • Potential Causes:

    • Incomplete reaction.[1]

    • Suboptimal reaction temperature.[1]

    • Inefficient or inactive catalyst or coupling agent.[1]

  • Suggested Solutions:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[1]

    • Optimize the reaction temperature. A temperature range of 100-102 °C has been shown to be effective.[1][2]

    • Screen different coupling agents and bases to identify the most efficient combination for the specific substrates being used.[1]

Problem 2: Presence of Diastereomeric Impurities in the Product

  • Potential Causes:

    • Poor stereocontrol during the formation of chiral centers.[1]

    • Racemization occurring during a reaction step.[1]

  • Suggested Solutions:

    • Utilize chiral catalysts or auxiliaries to enhance stereoselectivity.[1]

    • Employ enzymatic resolution to separate diastereomers of key intermediates.[1]

    • Carefully control reaction conditions, particularly temperature and the choice of base, to prevent racemization.[1]

Problem 3: Incomplete Coupling Reactions

  • Potential Causes:

    • Deactivated or low-quality coupling agent.[1]

    • Significant steric hindrance between the substrates.[1]

    • Insufficient reaction time or temperature.[1]

  • Suggested Solutions:

    • Use fresh, high-quality coupling reagents such as HATU or EDC/HOBt.[1][3]

    • Increase the reaction temperature or prolong the reaction time, while carefully monitoring for the formation of degradation products.[1]

    • If steric hindrance is a major issue, consider redesigning the synthesis to use a less sterically hindered protecting group on one of the coupling partners.[1]

Problem 4: Final Product Fails HPLC Purity Specifications

  • Potential Causes:

    • Co-elution of impurities with the main product peak.[1]

    • Presence of impurities that are structurally very similar to Ledipasvir.[1]

  • Suggested Solutions:

    • Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or by using a different column to achieve better separation.[1]

    • Perform an additional purification step, such as preparative HPLC or recrystallization using a different solvent system, to remove the persistent impurities.[1]

Data Presentation

Table 1: Optimized Conditions for Benzimidazole Formation

Parameter Value/Condition Source
Reactants Intermediate Compound, 2-methoxyethanol, Ammonium Acetate [1][2]
Solvent Toluene, Ethyl Acetate [2]
Temperature 100-102 °C [1][2]
Reaction Time 5 hours [2]

| Purity (HPLC) | 99.2% |[2] |

Table 2: Standard HPLC Purity Analysis Parameters for Ledipasvir

Parameter Condition Source
Column C18, 250 mm x 4.6 mm, 5 µm particle size [4][5]
Mobile Phase Gradient of acetonitrile and phosphate buffer (pH 3.5) [5]
Flow Rate 1.0 mL/min [4][5]
Column Temperature 35 °C [5]
Detection UV at 248-260 nm [4][6]

| Retention Time | Approx. 4.6 - 10 minutes |[4][5] |

Experimental Protocols

Protocol 1: Benzimidazole Formation This protocol outlines the formation of the benzimidazole core, a key step in the Ledipasvir synthesis.

  • Charge the reaction vessel with the bicycloheptane intermediate (1.0 eq), toluene, 2-methoxyethanol (0.6 g), and ammonium acetate (0.83 g).[2]

  • Heat the reaction mixture to 100-102 °C and maintain this temperature for 5 hours, monitoring progress with TLC or HPLC.[1][2]

  • Once the reaction is complete, cool the mixture to 20-25 °C.[2]

  • Add ethyl acetate (20 mL) and perform aqueous washes with water (2 x 20 mL) and 5% sodium bicarbonate solution (20 mL).[2]

  • Separate the organic layer and distill under reduced pressure to remove the solvent.[2]

  • Add acetone (22 mL) to the residue and stir for 18 hours at 20-25 °C to induce crystallization.[2]

  • Filter the resulting solid to isolate the product.[2]

Protocol 2: Enzymatic Hydrolysis for Improving Diastereomeric Purity This protocol describes an enzymatic method to resolve a racemic ester intermediate.

  • Prepare a buffered solution (e.g., phosphate buffer) containing the racemic ester intermediate.

  • Add a lipase, such as porcine pancreatic lipase, to the mixture.

  • Heat the reaction mixture to 55 °C and stir for 24 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with a suitable organic solvent like Dichloromethane (DCM) to separate the unreacted ester from the hydrolyzed acid.[1]

  • Collect the aqueous phase containing the desired chiral acid salt or the organic phase for the unreacted ester, depending on which enantiomer is desired.

  • Acidify the aqueous phase (if necessary) and extract the high-purity chiral acid.

  • Concentrate the organic phase to obtain the solid product, which can be further purified by crystallization.[1]

Protocol 3: Final Coupling Step for Ledipasvir Synthesis This protocol details the final amide coupling to assemble the Ledipasvir molecule.

  • In a reaction vessel, dissolve the carboxylic acid intermediate (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF).[5]

  • Add the coupling agent HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (3.0 eq).[5]

  • Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.[5]

  • Add the amine intermediate (1.0 eq) to the reaction mixture.[5]

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by HPLC until the starting materials are consumed.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ledipasvir product, which can then be purified.[5]

Visualizations

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Coupling & Assembly cluster_2 Phase 3: Purification A Benzimidazole Core Synthesis D First Coupling Reaction A->D B Fluorene Moiety Preparation B->D C Chiral Amine Synthesis E Final Coupling Reaction C->E D->E F Crude Product Isolation E->F G Column Chromatography F->G H Recrystallization G->H I Final Ledipasvir API H->I

Caption: General workflow for the multi-step synthesis of Ledipasvir.

G start Low Yield or Purity Detected check_completion Is reaction complete? (Monitor via TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes prolong Increase reaction time or temperature incomplete->prolong prolong->check_completion check_reagents Are reagents active/pure? complete->check_reagents bad_reagents Inactive Reagents check_reagents->bad_reagents No good_reagents Reagents are Good check_reagents->good_reagents Yes use_fresh Use fresh/high-purity coupling agents bad_reagents->use_fresh use_fresh->start optimize_cond Optimize reaction conditions (Temp, Solvent, Base) good_reagents->optimize_cond end_node Improved Yield/Purity optimize_cond->end_node

Caption: Troubleshooting workflow for addressing low reaction yield or purity.

G start Diastereomeric Impurities Detected (>1%) is_racemization Is racemization a risk? start->is_racemization control_cond Control Temp & Base to prevent racemization is_racemization->control_cond Yes no_racemization Racemization Unlikely is_racemization->no_racemization No is_separable Can impurities be separated? control_cond->is_separable use_chiral Incorporate Chiral Catalyst or Auxiliary in Synthesis no_racemization->use_chiral use_chiral->is_separable enzymatic Perform Enzymatic Resolution of Intermediate is_separable->enzymatic No (or difficult) end_node High Purity Intermediate is_separable->end_node Yes (via Chromatography) enzymatic->end_node

Caption: Decision-making process for managing diastereomeric impurities.

References

Troubleshooting low conversion rates in 5-Azaspiro[2.4]heptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Azaspiro[2.4]heptane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and functionalization of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in the synthesis of the this compound scaffold?

A1: Low conversion rates in the synthesis of the this compound core, often prepared via intramolecular cyclization or from precursors like 4-methyleneproline derivatives, can stem from several factors.[1][2] Key issues include incomplete reaction, side reactions, and suboptimal reaction conditions. For instance, in Simmons-Smith type reactions to form the cyclopropane ring, incomplete conversion can be a significant problem, leading to low yields and difficult purification.[2]

Q2: I am observing low yields in the N-alkylation of this compound. What should I investigate?

A2: Low yields in N-alkylation reactions are a common issue. The primary factors to consider are the reactivity of the alkylating agent, the choice of base and solvent, and the reaction temperature. Steric hindrance on either the this compound nitrogen or the alkylating agent can also significantly reduce the reaction rate. Overalkylation, leading to the formation of quaternary ammonium salts, can be a side reaction, especially with highly reactive alkylating agents.

Q3: My N-acylation of this compound is sluggish and gives a poor yield. What are the potential reasons?

A3: N-acylation reactions can be hampered by several factors. The electrophilicity of the acylating agent is crucial; less reactive agents like acid anhydrides may require longer reaction times or higher temperatures compared to more reactive acyl chlorides. The presence of moisture can deactivate the acylating agent. Furthermore, if the reaction is performed under acidic conditions, protonation of the nitrogen atom of this compound will render it non-nucleophilic, thus inhibiting the reaction. The choice of base is also critical to ensure the nitrogen is sufficiently nucleophilic.

Q4: Are there any known stability issues with the this compound ring system?

A4: The spiro[2.4]heptane system, containing a cyclopropane ring, is strained. Under strongly acidic or basic conditions, or at elevated temperatures, ring-opening of the cyclopropane ring can occur. The stability is also influenced by the substituents on the ring. It is advisable to perform reactions under the mildest conditions possible and to carefully control the pH during work-up procedures. For instance, during hydrolysis of ester derivatives, careful control of pH is necessary to avoid unwanted side reactions.[1]

Troubleshooting Guides

Low Conversion in N-Alkylation of this compound

Problem: The N-alkylation of this compound with an alkyl halide is showing low conversion, with a significant amount of starting material remaining.

Troubleshooting Workflow:

G start Low Conversion in N-Alkylation check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Verify purity of this compound and alkyl halide. Ensure accurate stoichiometry (typically 1.1-1.5 eq of alkyl halide). check_reagents->sub_reagents check_workup 3. Review Work-up and Purification check_conditions->check_workup Conditions Optimized sub_conditions Increase reaction temperature. Screen different bases (e.g., K2CO3, Cs2CO3, DIPEA). Screen different solvents (e.g., ACN, DMF, THF). Increase reaction time. check_conditions->sub_conditions solution Improved Conversion check_workup->solution Work-up Optimized sub_workup Ensure complete extraction of the product. Optimize chromatography conditions to separate product from starting material. check_workup->sub_workup start Low Yield in N-Acylation q1 Is the starting material consumed? start->q1 sm_present Significant starting material remains q1->sm_present No sm_consumed Starting material is consumed, but yield is low q1->sm_consumed Yes increase_reactivity Increase reactivity of acylating agent (acyl chloride > anhydride). Increase temperature. Use a more effective base (e.g., pyridine, DMAP). sm_present->increase_reactivity Action end Improved Yield increase_reactivity->end Outcome check_side_reactions Check for side products (e.g., diacylation, hydrolysis of acylating agent). Review work-up procedure for product loss. sm_consumed->check_side_reactions Possible Cause optimize_workup Ensure aqueous work-up is not hydrolyzing the product. Optimize purification to minimize loss. check_side_reactions->optimize_workup Action optimize_workup->end Outcome

References

Impact of solvent and temperature on the stereoselectivity of 5-Azaspiro[2.4]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-Azaspiro[2.4]heptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity in the synthesis of this compound?

A1: The stereochemical outcome of the this compound synthesis is significantly influenced by the choice of solvent and the reaction temperature. These parameters can affect the transition state energies of the diastereomeric pathways, thereby altering the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the final product.

Q2: How does solvent polarity impact the diastereoselectivity and enantioselectivity of the reaction?

A2: Solvent polarity can play a crucial role in stabilizing or destabilizing the transition states of the cycloaddition reaction. In the synthesis of 5-Azaspiro[2.4]heptanes via a 1,3-dipolar cycloaddition, a screening of solvents with varying polarities, from non-polar (like toluene) to polar aprotic (like THF and CH2Cl2), has shown a significant impact on both diastereoselectivity and enantioselectivity. Less polar solvents have been observed to favor higher diastereoselectivity in certain cases.

Q3: What is the general effect of temperature on the stereoselectivity of this synthesis?

A3: Temperature can have a profound effect on stereoselectivity. Generally, lower temperatures lead to higher stereoselectivity as the reaction is under greater kinetic control, favoring the transition state of lower energy. Conversely, higher temperatures can lead to a decrease in stereoselectivity. In some instances, an "inversion temperature" phenomenon has been observed in stereoselective reactions, where the selectivity can reverse above a certain temperature, although this is not always the case.

Q4: Are there any specific catalytic systems that have proven effective for the asymmetric synthesis of this compound?

A4: Yes, catalytic asymmetric 1,3-dipolar cycloaddition is a facile method for the synthesis of highly functionalized 5-Azaspiro[2.4]heptanes.[1] The use of a chiral catalyst system, for instance, a copper(I) complex with a chiral ligand like (±)-TF-BiphamPhos, has been shown to provide high levels of both diastereoselectivity and enantioselectivity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (d.r.) - Suboptimal Solvent: The solvent may not be providing the necessary environment to favor one transition state over the other.- High Reaction Temperature: The reaction may be running under thermodynamic control, leading to a mixture of diastereomers.- Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, CH3CN).- Lower Reaction Temperature: Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or lower) to enhance kinetic control.
Low Enantioselectivity (e.e.) - Ineffective Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be suitable for the specific substrates.- Presence of Impurities: Water or other impurities can interfere with the catalytic cycle.- Incorrect Catalyst Loading: The catalyst-to-substrate ratio may not be optimal.- Screen Chiral Ligands: Test a variety of chiral ligands in conjunction with the metal catalyst.- Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal concentration.
Poor Yield - Low Reactivity: The reaction conditions (temperature, concentration) may not be sufficient for the reaction to proceed efficiently.- Substrate Decomposition: Starting materials or the product may be unstable under the reaction conditions.- Increase Temperature (with caution): If stereoselectivity is not a primary concern or can be re-optimized, a moderate increase in temperature may improve the reaction rate and yield.- Check Substrate Stability: Analyze the reaction mixture at different time points (e.g., by TLC or LC-MS) to monitor for decomposition. If necessary, consider milder reaction conditions or protecting group strategies.
Formation of Side Products - Competing Reaction Pathways: The reaction conditions may favor undesired side reactions.- Air or Moisture Contamination: The presence of oxygen or water can lead to the formation of byproducts.- Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to minimize the formation of side products.- Degas Solvents and Use Inert Atmosphere: Ensure all solvents are properly degassed, and maintain a strict inert atmosphere throughout the experiment.

Data Presentation

Table 1: Effect of Solvent on the Stereoselectivity of the 1,3-Dipolar Cycloaddition for this compound Synthesis

EntrySolventYield (%)d.r. (exo/endo)e.e. (%) (exo)
1Toluene85>98:298
2THF9295:598
3CH2Cl29095:598
4CH3CN8894:697
5MTBE82>98:298

Data extracted from a study on the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate.

Table 2: Effect of Temperature on the Stereoselectivity of the 1,3-Dipolar Cycloaddition in Toluene

EntryTemperature (°C)Yield (%)d.r. (exo/endo)e.e. (%) (exo)
1408096:497
225 (rt)85>98:298
3083>98:299
4-2081>98:2>99

Data extracted from a study on the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate.

Experimental Protocols

Key Experiment: Catalytic Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of a this compound Derivative

This protocol is based on the successful synthesis of a functionalized this compound derivative.

Materials:

  • (±)-TF-BiphamPhos (chiral ligand)

  • Cu(CH3CN)4BF4 (catalyst precursor)

  • Imine substrate

  • Ethyl cyclopropylidene acetate

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Toluene)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Catalyst Preparation: In an oven-dried flask under an argon atmosphere, dissolve (±)-TF-BiphamPhos (0.0072 mmol) and Cu(CH3CN)4BF4 (0.006 mmol) in 2 mL of anhydrous toluene.

  • Stir the mixture at room temperature for approximately 1 hour.

  • Reaction Assembly: To the catalyst solution, add the imine substrate (0.4 mmol), Et3N (0.03 mmol), and ethyl cyclopropylidene acetate (0.2 mmol) sequentially.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (d.r.) of the purified product by 1H NMR spectroscopy.

    • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_start Start dissolve Dissolve Chiral Ligand and Cu(I) Salt in Anhydrous Solvent prep_start->dissolve stir Stir at Room Temperature for 1 hour dissolve->stir add_reagents Add Imine, Base, and Ethyl Cyclopropylidene Acetate stir->add_reagents monitor Monitor by TLC add_reagents->monitor workup Solvent Removal & Column Chromatography monitor->workup nmr Determine d.r. by 1H NMR workup->nmr hplc Determine e.e. by Chiral HPLC workup->hplc end End logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Stereochemical Outcomes Solvent Solvent Choice DR Diastereomeric Ratio (d.r.) Solvent->DR Impacts EE Enantiomeric Excess (e.e.) Solvent->EE Impacts Temperature Reaction Temperature Temperature->DR Impacts Temperature->EE Impacts

References

Technical Support Center: Resolving Racemic Mixtures of 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 5-Azaspiro[2.4]heptane derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of resolving racemic mixtures of this compound derivatives.

Issue Potential Cause Suggested Solution
Diastereomeric Salt Resolution
No precipitation of diastereomeric salt- Inappropriate solvent: The diastereomeric salts may be too soluble in the chosen solvent. - Incorrect stoichiometry: The ratio of resolving agent to the racemic mixture may not be optimal. - Supersaturation: The solution may be supersaturated.- Solvent Screening: Test a range of solvents with varying polarities. Anti-solvents can also be gradually added to induce precipitation. - Optimize Stoichiometry: Vary the molar equivalents of the resolving agent (e.g., 0.5, 1.0, and 1.2 equivalents). - Induce Crystallization: Try seeding with a small crystal of the desired diastereomer, scratching the inside of the flask, or cooling the solution slowly.
Poor diastereomeric excess (de%)- Co-precipitation: Both diastereomers are precipitating out of the solution. - Insufficient recrystallization: A single crystallization may not be enough to achieve high purity. - Racemization: The compound may be racemizing under the experimental conditions.- Solvent System Optimization: A different solvent or a mixture of solvents might improve the solubility difference between the diastereomers. - Multiple Recrystallizations: Perform sequential recrystallizations of the obtained salt to enrich the desired diastereomer. Monitor the de% at each step. - Check Stability: Verify the stability of the this compound derivative under the pH and temperature conditions of the resolution.
Low yield of the desired enantiomer- High solubility of the desired diastereomeric salt: The desired salt remains in the mother liquor. - Loss during recrystallization: Significant material is lost during purification steps.- Choice of Resolving Agent: The other enantiomer of the resolving agent might lead to the precipitation of the desired diastereomeric salt. - Optimize Crystallization Conditions: Slower cooling rates can lead to larger crystals and better recovery. Minimize the volume of solvent used for washing the crystals.
Enzymatic Kinetic Resolution
Low or no enzymatic activity- Inactivated enzyme: The enzyme may be denatured by the solvent, temperature, or pH. - Inappropriate enzyme: The selected lipase may not be effective for the specific substrate. - Water content: The amount of water in the organic solvent is critical for lipase activity.- Optimize Reaction Conditions: Screen different organic solvents, control the temperature (typically 30-50 °C for lipases), and use a suitable buffer to maintain the optimal pH for the enzyme. - Enzyme Screening: Test a panel of different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). - Control Water Activity: Add a specific amount of water or use salt hydrates to maintain the optimal water activity in the reaction medium.
Low enantioselectivity (E-value)- Suboptimal reaction conditions: Temperature and solvent can significantly influence enantioselectivity. - Inappropriate acyl donor: The nature of the acyl donor can affect the enzyme's selectivity.- Systematic Optimization: Vary the temperature and screen different solvents. Lower temperatures often lead to higher enantioselectivity. - Screen Acyl Donors: Test various acyl donors (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate).
Chiral HPLC Analysis
Poor or no separation of enantiomers- Inappropriate chiral stationary phase (CSP): The selected CSP does not provide sufficient chiral recognition for the analyte. - Suboptimal mobile phase: The mobile phase composition is not suitable for the separation.- CSP Screening: Test different types of CSPs (e.g., polysaccharide-based like Chiralpak® AD-H, Chiralcel® OD-H). - Mobile Phase Optimization: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane or heptane). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve separation.[1]
Peak tailing or broadening- Secondary interactions: The analyte may be interacting with active sites on the silica support of the CSP. - Column overload: Injecting too much sample can lead to poor peak shape.- Use of Additives: Add a mobile phase modifier like diethylamine for basic analytes to block silanol groups. - Reduce Sample Concentration: Lower the concentration of the sample being injected.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic mixtures of this compound derivatives?

A1: The most common methods for resolving racemic this compound derivatives are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts.[2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[3] The acylated and unreacted enantiomers can then be separated.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers. This method is often used for both analytical and preparative scale separations.[4]

Q2: How do I choose a suitable resolving agent for diastereomeric salt formation?

A2: The choice of a resolving agent is crucial and often empirical. For resolving racemic amines like this compound derivatives, common chiral acids include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid)

  • Mandelic acid

  • Camphorsulfonic acid

  • 1-Amino-2-indanol has been used for the resolution of a related chiral carboxylic acid.[5]

A screening of several resolving agents in different solvents is the most effective approach to identify the best conditions for a specific derivative.[2]

Q3: What are the key parameters to optimize in an enzymatic kinetic resolution?

A3: For a successful enzymatic kinetic resolution, the following parameters should be optimized:

  • Enzyme: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) should be screened for activity and selectivity.

  • Solvent: The choice of organic solvent (e.g., toluene, THF, MTBE) can significantly impact enzyme performance.

  • Acyl Donor: The acylating agent (e.g., ethyl acetate, vinyl acetate) can influence the reaction rate and enantioselectivity.

  • Temperature: Temperature affects both the reaction rate and the enantioselectivity of the enzyme.

  • Water Content: Lipases require a small amount of water for activity in organic solvents.

Q4: I am not getting baseline separation on my chiral HPLC. What should I try first?

A4: If you are not achieving baseline separation, the first step is to optimize the mobile phase. Small changes in the percentage of the organic modifier (e.g., isopropanol or ethanol) can have a significant impact on resolution. If you are analyzing a basic compound like a this compound derivative, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine to the mobile phase can improve peak shape and resolution. If mobile phase optimization is unsuccessful, screening different chiral stationary phases is the next logical step.[1]

Q5: Can I use the same chiral HPLC method for different this compound derivatives?

A5: While a single method might work for closely related derivatives, it is not guaranteed. The nature and position of substituents on the this compound core can significantly alter the interaction with the chiral stationary phase. Therefore, some method development and optimization will likely be necessary for each new derivative.

Data Presentation

The following tables summarize typical quantitative data for different resolution methods. Note that the optimal method and results will be specific to the particular this compound derivative.

Table 1: Diastereomeric Salt Resolution

Resolving AgentSolventDiastereomeric Excess (de%) of SaltEnantiomeric Excess (ee%) of Recovered AmineYield (%)
L-Tartaric AcidMethanol/Water>95% (after recrystallization)>98%35-45%
(R)-Mandelic AcidEthanol>90% (after recrystallization)>95%30-40%
(1S)-10-Camphorsulfonic AcidIsopropanol>98% (after recrystallization)>99%40-50%

Table 2: Enzymatic Kinetic Resolution

EnzymeAcyl DonorSolventEnantiomeric Excess (ee%) of Unreacted AmineConversion (%)
Candida antarctica Lipase B (CALB)Vinyl AcetateToluene>99%~50%
Pseudomonas cepacia LipaseEthyl AcetateMTBE>95%~50%

Table 3: Chiral HPLC Separation

Chiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)
Chiralpak® AD-HHeptane/Isopropanol (90:10) + 0.1% Diethylamine1.352.8
Chiralcel® OD-HHexane/Ethanol (80:20) + 0.1% Diethylamine1.282.1

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Resolution

This protocol is a general guideline for the resolution of a racemic this compound derivative using a chiral acid.

  • Dissolution: Dissolve the racemic this compound derivative (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 eq.) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal can also induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the diastereomerically pure salt in water.

    • Basify the solution with an aqueous base (e.g., 2M NaOH) to a pH > 11.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee%) of the recovered amine by chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution

This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic this compound derivative.

  • Reaction Setup: To a solution of the racemic this compound derivative (1.0 eq.) in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.) and the lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.

  • Enzyme Removal: Once the desired conversion is reached, remove the enzyme by filtration.

  • Separation of Product and Unreacted Starting Material: The acylated product and the unreacted amine can be separated by column chromatography or by an acid-base extraction.

    • Acid-Base Extraction:

      • Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to extract the unreacted amine into the aqueous layer.

      • The organic layer contains the acylated product.

      • Basify the aqueous layer (e.g., with 2M NaOH) and extract the unreacted amine with an organic solvent.

  • Analysis: Determine the enantiomeric excess (ee%) of the unreacted amine and the acylated product (after hydrolysis) by chiral HPLC.

Mandatory Visualization

experimental_workflow cluster_selection Method Selection cluster_diastereomeric Diastereomeric Salt Resolution cluster_enzymatic Enzymatic Kinetic Resolution cluster_chiral_chrom Chiral Chromatography cluster_analysis Analysis start Racemic this compound Derivative method_choice Select Resolution Strategy start->method_choice dsr Diastereomeric Salt Formation method_choice->dsr Classical ekr Enzymatic Kinetic Resolution method_choice->ekr Biocatalytic cc Chiral Chromatography method_choice->cc Chromatographic dsr_protocol Screen Resolving Agents & Solvents dsr->dsr_protocol cryst Fractional Crystallization dsr_protocol->cryst Crystallization sep Isolate Diastereomer cryst->sep Separation liberate Recover Enantiomer sep->liberate Liberate Amine analysis Determine ee% liberate->analysis ekr_protocol Screen Enzymes & Conditions ekr->ekr_protocol reaction Selective Acylation ekr_protocol->reaction Acylation sep_ekr Separate Acylated & Unreacted reaction->sep_ekr Separation recover_ekr Recover Enantiomers sep_ekr->recover_ekr Recover Enantiomers recover_ekr->analysis cc_protocol Screen CSPs & Mobile Phases cc->cc_protocol hplc HPLC/SFC Separation cc_protocol->hplc Separation collect Collect Enantiomeric Fractions hplc->collect Collection collect->analysis

Caption: Workflow for selecting a resolution method.

diastereomeric_salt_resolution cluster_formation Salt Formation in Solution cluster_crystallization Fractional Crystallization cluster_separation Separation and Liberation racemic_mixture Racemic Amine (R-Amine + S-Amine) mix Mix and Dissolve racemic_mixture->mix resolving_agent Chiral Acid (S-Acid) resolving_agent->mix salts_in_solution Diastereomeric Salts in Solution (R-Amine:S-Acid + S-Amine:S-Acid) mix->salts_in_solution cool Cool and Crystallize salts_in_solution->cool solid_salt Less Soluble Salt Precipitates (e.g., R-Amine:S-Acid) cool->solid_salt mother_liquor More Soluble Salt in Mother Liquor (e.g., S-Amine:S-Acid) cool->mother_liquor filtration Filtration solid_salt->filtration mother_liquor->filtration liberate_solid Basify and Extract filtration->liberate_solid Solid Phase liberate_liquid Basify and Extract filtration->liberate_liquid Liquid Phase enantiomer1 Enantiomer 1 (R-Amine) liberate_solid->enantiomer1 enantiomer2 Enantiomer 2 (S-Amine) liberate_liquid->enantiomer2

Caption: Diastereomeric salt formation and resolution process.

References

Scalability challenges in the industrial synthesis of 5-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 5-Azaspiro[2.4]heptane and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclopropanation Step (e.g., Simmons-Smith Reaction) - Incomplete reaction conversion.[1]- Decomposition of the metal carbenoid reagent (e.g., from exposure to moisture or air).- Steric hindrance from bulky protecting groups.- Ensure rigorous anhydrous and inert atmosphere conditions.- Use a freshly prepared or titrated Simmons-Smith reagent.- Consider alternative cyclopropanation methods like those involving dibromocarbene followed by debromination.[2]- Optimize the stoichiometry of the reagents.
Formation of Dimeric Byproducts - Excess of the alkylating agent can lead to further alkylation of the desired product.[2]- Carefully control the stoichiometry of the alkylating agent.- Optimize the reaction conditions (e.g., temperature, reaction time) to favor the desired mono-alkylation.- Employ a slow addition of the alkylating agent to the reaction mixture.
Difficulties in Removing Protecting Groups (e.g., Tosyl) - Harsh reaction conditions required for deprotection can lead to product degradation.[3]- The chosen protecting group may be too robust for the substrate.- Select a protecting group that can be removed under milder conditions (e.g., Boc, Cbz).- If using a tosyl group, explore alternative deprotection methods such as reductive cleavage.- Optimize deprotection conditions (reagent, temperature, and time) to maximize yield and minimize side reactions.
Sluggish Filtration and Product Isolation - Formation of fine, gelatinous precipitates.- High viscosity of the reaction mixture or solvent.- The product may be an oil or a low-melting solid.- Use a filter aid such as celite to improve filtration speed.[4]- Dilute the mixture with a suitable solvent to reduce viscosity.- If the product is an oil, consider converting it to a crystalline salt for easier handling and purification.[5]- Optimize crystallization conditions (solvent system, temperature) to obtain a more easily filterable solid.
Poor Enantioselectivity in Asymmetric Synthesis - Inefficient chiral catalyst or ligand.- Racemization under the reaction or workup conditions.- Screen a variety of chiral catalysts and ligands to find the optimal one for the specific transformation.- Ensure the reaction conditions (e.g., temperature, solvent) are optimized for high enantioselectivity.- Analyze the product at different stages to identify any steps where racemization might be occurring.
Use of Hazardous and Expensive Reagents - Some synthetic routes employ highly flammable (e.g., Et₂Zn) or expensive (e.g., Au(I), Ag(I)) reagents, which are not ideal for large-scale production.[1][3]- Explore alternative synthetic routes that utilize safer and more cost-effective reagents.- Investigate catalytic methods to reduce the loading of expensive metal catalysts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial production of this compound derivatives?

A1: Several synthetic strategies have been developed. A common approach involves the cyclopropanation of a 4-exocyclic methylene-substituted proline derivative, often using a Simmons-Smith type reaction.[4] Another prominent method is the catalytic and enantioselective double allylic alkylation of a glycine imine analog under phase-transfer conditions.[2][6][7] Other routes include the rearrangement of N-protected spirocyclic (cyclopropylmethyl)amines and the gold-catalyzed reaction of methylenecyclopropanes with sulfonamides.[3]

Q2: What are the primary scalability challenges associated with the synthesis of this compound?

A2: Key challenges in scaling up the synthesis include:

  • Harsh Reaction Conditions: Some methods require conditions that are difficult to manage on a large scale and may limit the substrate scope.[3]

  • Hazardous Reagents: The use of highly flammable and air-sensitive reagents like diethylzinc (Et₂Zn) poses significant safety risks in an industrial setting.[1]

  • Expensive Catalysts: The use of precious metal catalysts such as gold (Au) and silver (Ag) at high loadings can make the process economically unviable.[3]

  • Difficult Purifications: Low yields, incomplete conversions, and byproduct formation often necessitate complex and costly purification procedures, such as column chromatography.[1][2]

  • Protecting Group Manipulations: The removal of certain protecting groups, like the tosyl group, can be inefficient on a large scale.[3]

Q3: How can the formation of byproducts be minimized?

A3: Minimizing byproduct formation is crucial for improving yield and simplifying purification. Strategies include:

  • Stoichiometric Control: Precise control over the amount of reagents, particularly alkylating agents, can prevent side reactions like over-alkylation.[2]

  • Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly improve the selectivity of the desired reaction.

  • Order of Addition: The way reagents are added can influence the reaction outcome. For instance, slow addition of a reactive intermediate can help to control the reaction and reduce byproduct formation.

Q4: What are the recommended methods for purifying this compound and its derivatives on a large scale?

A4: While laboratory-scale purifications often rely on flash chromatography, this is generally not feasible for industrial production.[2] At scale, the following methods are preferred:

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds. The crude product can be dissolved in a suitable solvent system and allowed to crystallize, leaving impurities in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in immiscible solvents.[4]

  • Distillation: For volatile compounds, distillation can be an effective purification technique.

  • Salt Formation: Converting the final product into a salt can facilitate its purification by crystallization and improve its handling and stability.[5]

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound derivatives.

Reaction Step Starting Material Product Yield (%) Reference
Wittig Reaction & Workup(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid62[4]
Dibromopropanation, Ester Deprotection, and Debromination (3 steps)(S)-tert-butyl 5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid49[2]
Hydrogenolysis (Debromination)Dibromo intermediate(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid83[2]
Radical Reduction (Debromination)Dibromo intermediate(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid53[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid via Dibromocarbene Addition and Debromination

This protocol is adapted from the literature and outlines a common route to a key intermediate.[2]

Step 1: Dibromopropanation

  • To a solution of (S)-tert-butyl 5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide (50% aqueous solution).

  • Add bromoform dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibromo intermediate.

Step 2: Ester Deprotection

  • Dissolve the crude dibromo intermediate in a mixture of methanol, tetrahydrofuran, and water.

  • Add a 50% aqueous solution of potassium hydroxide.

  • Stir the mixture at room temperature for 24-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 2M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the dibromo acid.

Step 3: Debromination via Hydrogenolysis

  • Dissolve the dibromo acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Complete Conversion check_conversion->complete_conversion optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_conversion->optimize_conditions Yes check_reagents Verify Reagent Quality (Anhydrous, Purity) incomplete_conversion->check_reagents Yes byproducts Analyze for Byproducts (NMR/MS) complete_conversion->byproducts Yes purification_loss Investigate Purification Loss complete_conversion->purification_loss No significant byproducts end_optimized Yield Improved optimize_conditions->end_optimized check_reagents->end_optimized byproducts->optimize_conditions modify_workup Modify Workup/Isolation Procedure purification_loss->modify_workup modify_workup->end_optimized

Caption: Troubleshooting workflow for low yield.

Generalized Synthetic Pathway

Synthetic_Pathway Generalized Synthetic Pathway to this compound start Proline Derivative (e.g., 4-oxopyrrolidine) wittig Olefin Formation (e.g., Wittig Reaction) start->wittig methylene_proline 4-Methylene Proline Intermediate wittig->methylene_proline cyclopropanation Cyclopropanation (e.g., Simmons-Smith or Dibromocarbene Addition) methylene_proline->cyclopropanation spiro_intermediate Protected this compound cyclopropanation->spiro_intermediate deprotection Deprotection spiro_intermediate->deprotection final_product This compound deprotection->final_product

Caption: Generalized synthetic pathway.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-azaspiro[2.4]heptane scaffold is a crucial component in modern medicinal chemistry, most notably as a key building block for potent antiviral agents like Ledipasvir, used in the treatment of Hepatitis C. The stereocontrolled synthesis of this spirocyclic proline analog is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of three prominent synthetic routes to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a commonly used derivative. The comparison includes quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable pathway for their needs.

Comparative Analysis of Synthetic Routes

The three synthetic strategies discussed herein originate from readily available chiral precursors: 4-hydroxyproline, a glycine imine analog, and pyroglutamic acid. Each route presents a unique set of advantages and disadvantages in terms of overall yield, number of steps, and scalability.

ParameterRoute 1: From 4-HydroxyprolineRoute 2: From Glycine Imine AnalogRoute 3: From Pyroglutamic Acid
Starting Material (2S,4R)-4-HydroxyprolineGlycine imine analog(S)-Pyroglutamic acid
Key Reactions Oxidation, Wittig Olefination, Simmons-Smith CyclopropanationPhase-Transfer Catalyzed Double Allylic Alkylation, HydrolysisMethylene Installation, Cyclopropanation
Overall Yield ~5%[1]~49% (from 4-methyleneproline intermediate)[2]Not explicitly reported, estimated multi-step
Number of Steps 6 steps[1]3 steps (from 4-methyleneproline intermediate)Multiple steps
Stereocontrol Inherited from starting materialCatalyst-controlled enantioselectivityInherited from starting material
Scalability Challenges in handling some reagents (e.g., Tebbe's reagent) may limit large-scale synthesis.The one-pot nature of the key step is advantageous for scalability.Amenable to large-scale preparation of intermediates.
Key Advantages Utilizes a readily available and relatively inexpensive chiral starting material.High overall yield and fewer steps from the key intermediate. Enantioselective.Starts from a cost-effective chiral pool material.
Key Disadvantages Low overall yield. Some steps may require hazardous reagents.Requires a specific chiral catalyst.Potentially longer synthetic sequence.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

route1 start 4-Hydroxyproline step1 Oxidation start->step1 step2 Wittig Olefination step1->step2 step3 Simmons-Smith Cyclopropanation step2->step3 end_node (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid step3->end_node

Caption: Synthetic Route from 4-Hydroxyproline.

route2 start Glycine Imine Analog step1 Double Allylic Alkylation start->step1 intermediate 4-Methyleneproline Intermediate step1->intermediate step2 Dibromopropanation intermediate->step2 step3 Debromination & Hydrolysis step2->step3 end_node (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid step3->end_node

Caption: Synthetic Route from a Glycine Imine Analog.

route3 start Pyroglutamic Acid step1 Protection & Derivatization start->step1 intermediate 4-Methylene Intermediate step1->intermediate step2 Cyclopropanation intermediate->step2 end_node (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid step2->end_node

Caption: Synthetic Route from Pyroglutamic Acid.

Experimental Protocols

Route 1: From (2S,4R)-4-Hydroxyproline via Simmons-Smith Cyclopropanation

This route transforms commercially available 4-hydroxyproline into the target spirocycle through a sequence of oxidation, olefination, and cyclopropanation. The overall yield for this multi-step synthesis is reported to be around 5%.[1]

Step 1: Oxidation of N-Boc-4-hydroxyproline N-Boc-(2S,4R)-4-hydroxyproline is oxidized to (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid using standard oxidation procedures, such as Swern or Dess-Martin oxidation.

Step 2: Wittig Olefination To a suspension of methyltriphenylphosphonium bromide in THF at 0 °C, potassium tert-butoxide is added. The resulting ylide is then reacted with (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid to yield (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid.

Step 3: Simmons-Smith Cyclopropanation The 4-methylene proline derivative is subjected to Simmons-Smith cyclopropanation. A solution of the alkene in a suitable solvent is treated with diethylzinc and diiodomethane. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The resulting (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is then isolated and purified. A reported yield for this specific step is 34% for one of the diastereomers.[1]

Route 2: From a Glycine Imine Analog via Double Allylic Alkylation

This enantioselective approach utilizes a one-pot double allylic alkylation of a glycine imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions to generate a 4-methyleneproline scaffold.[3][4] This intermediate is then converted to the final product in a three-step sequence with an overall yield of 49%.[2]

Step 1: Enantioselective Double Allylic Alkylation An imine analog of glycine is reacted with an allylic bromide in the presence of a chinchonidine-derived phase-transfer catalyst to yield the tert-butyl (S)-4-methyleneprolinate.

Step 2: Dibromopropanation The 4-methyleneproline intermediate is treated with bromoform and potassium tert-butoxide to yield a crude mixture of dibromo diastereomers.

Step 3: Debromination and Hydrolysis The crude dibromo intermediate is first deprotected at the ester group under basic conditions (80% yield).[2] Subsequently, debromination is achieved via hydrogenolysis, which has been shown to be more effective than radical reduction (83% vs. 53%).[2] This final step furnishes the desired (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. The hydrolysis of the corresponding ester to the final carboxylic acid has been reported with a yield of 83%.[5]

Route 3: From (S)-Pyroglutamic Acid

This strategy leverages the chiral pool starting material, (S)-pyroglutamic acid, to construct the 4-methyleneproline intermediate, which is then cyclopropanated.

Step 1: Synthesis of 4-Methylene Intermediate from Pyroglutamic Acid (S)-Pyroglutamic acid is first protected and then converted to a 4-methylene derivative. This can be achieved through a three-step procedure that involves the formation of a 4-enamine derivative, followed by its reaction with a strong acid, and subsequent reduction to the 4-methylene compound.

Step 2: Cyclopropanation of the 4-Methylene Intermediate The resulting 4-methylene derivative of pyroglutamic acid is then subjected to cyclopropanation. While various methods can be employed, reaction with sulfur ylides has been shown to be effective for similar pyroglutamic acid-derived synthons, with yields ranging from good to modest depending on the specific ylide and substrate used. For instance, cyclopropanation of a related N-Boc pyrrolinone with diphenylsulfonium isopropylide has been reported to proceed in 79% yield. Following cyclopropanation, further synthetic transformations are required to yield the final carboxylic acid product.

Conclusion

The choice of synthetic route for this compound derivatives will depend on the specific requirements of the research or development program. The route starting from a glycine imine analog offers a high-yielding and enantioselective pathway, making it attractive for producing significant quantities of the target molecule. The synthesis from 4-hydroxyproline, while lower in overall yield, utilizes a readily available starting material. The pyroglutamic acid route provides an alternative approach from a cost-effective chiral precursor, though it may involve a longer synthetic sequence. The data and protocols presented in this guide are intended to provide a solid foundation for informed decision-making in the synthesis of this important pharmaceutical building block.

References

A Comparative Guide to 5-Azaspiro[2.4]heptane and Other Proline Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline and its analogs are foundational building blocks in medicinal chemistry, prized for the unique conformational constraints they impose on peptides and small molecules.[1][2][3][4] This guide provides an objective comparison of 5-azaspiro[2.4]heptane against other key proline analogs, supported by structural data, performance metrics in drug targets, and detailed experimental protocols.

Introduction: The Role of Conformational Constraint

Proline's distinctive cyclic structure restricts the peptide backbone's flexibility, a property that medicinal chemists exploit to design molecules with higher binding affinity, selectivity, and metabolic stability.[4][5] Proline analogs are synthetic derivatives designed to further fine-tune these conformational properties.[1][2][3][6] They achieve this by introducing features like ring substitutions, altered ring sizes, or, in the case of this compound, a spirocyclic fusion.[7]

This compound, a spirocyclic analog of proline, introduces a cyclopropyl ring at the C4 position. This modification locks the pyrrolidine ring into a specific pucker, offering a rigid scaffold for drug design. This analog has been a key component in the synthesis of potent antiviral agents like ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[8][9][10]

G cluster_proline L-Proline Flexibility cluster_azaspiro This compound Rigidity Proline L-Proline Endo Endo Pucker Proline->Endo Ring Flip Exo Exo Pucker Proline->Exo Ring Flip Azaspiro This compound Endo->Exo Locked Locked Conformation (South/Exo-like) Azaspiro->Locked Spiro-fusion prevents ring flip

Caption: Conformational differences between flexible L-proline and rigid this compound.

Performance Comparison of Proline Analogs

The choice of a proline analog is dictated by the specific structural requirements of the biological target. The introduction of steric bulk, altered electronics, or rigidification can dramatically impact binding affinity and selectivity.

One of the most successful applications of proline analogs has been in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[11][12][13] These "gliptins" often feature a proline-like moiety that binds to the S1 pocket of the enzyme. The table below compares the inhibitory activity of various compounds featuring different proline scaffolds.

Compound ClassExampleTargetIC₅₀ (nM)Key Structural Feature
Spirocyclic Analogs Neogliptin AnalogDPP-416.82-Azabicyclo[2.2.1]heptane
Cyanopyrrolidines VildagliptinDPP-4~502-Cyanopyrrolidine
Triazolopiperazines SitagliptinDPP-4~18β-amino acid with triazolopiperazine
Xanthines LinagliptinDPP-4~1Xanthine scaffold
Pyrrolidine-based Generic PyrrolidineDPP-4>100Unsubstituted Pyrrolidine

Data compiled from multiple sources for illustrative comparison.[11][14][15] IC₅₀ values can vary based on assay conditions.

As the data suggests, moving from a simple pyrrolidine to more constrained systems like bicyclic or spirocyclic analogs can significantly enhance potency.[11] this compound and its derivatives have also been explored as potent inhibitors of Tryptophan Hydroxylase-1 (TPH1), demonstrating their versatility.[16][17]

Key Applications and Signaling Pathways

Proline analogs are integral to drugs targeting a range of diseases. A prime example is the DPP-4 pathway in type 2 diabetes management.

DPP-4 Inhibition Pathway: DPP-4 is an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-4, "gliptin" drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

DPP4_Pathway Ingestion Food Ingestion GLP1 Active GLP-1 (Incretin) Ingestion->GLP1 stimulates release DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Pancreas Pancreas GLP1->Pancreas acts on Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Inhibitor Proline Analog Inhibitor (e.g., Gliptins) Inhibitor->DPP4 blocks Insulin ↑ Insulin Release Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (indirectly)

Caption: Simplified signaling pathway of DPP-4 inhibition by proline analog-based drugs.

Experimental Protocols

To ensure objective comparison, standardized assays are crucial. Below is a representative protocol for determining the inhibitory activity of proline analogs against DPP-4.

Protocol: In Vitro DPP-4 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds (e.g., this compound derivatives) against recombinant human DPP-4.

  • Materials:

    • Recombinant Human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl (pH 7.5) containing BSA and NaCl.

    • Test Compounds: Serially diluted in DMSO.

    • Reference Inhibitor: Sitagliptin or Vildagliptin.

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, then dilute further in assay buffer.

    • Add 25 µL of the diluted compounds or vehicle (DMSO in buffer) to the wells of the 96-well plate.

    • Add 50 µL of recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over 30 minutes at 37°C. The rate of fluorescence increase is proportional to enzyme activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow start Start: Compound Dilution add_enzyme Add DPP-4 Enzyme to Plate start->add_enzyme incubate Incubate (15 min) add_enzyme->incubate add_substrate Add Substrate (Gly-Pro-AMC) incubate->add_substrate read_fluorescence Read Fluorescence (30 min) add_substrate->read_fluorescence calculate Calculate % Inhibition read_fluorescence->calculate plot Plot Dose-Response Curve calculate->plot end End: Determine IC50 plot->end

Caption: Workflow for a typical in vitro DPP-4 enzyme inhibition assay.

Conclusion

This compound represents a powerful scaffold in the proline analog toolkit. Its rigid, spirocyclic nature provides a unique conformational constraint that can lead to highly potent and selective inhibitors for a variety of biological targets. While other analogs like cyanopyrrolidines and bicyclic systems have also led to successful drugs, the choice of analog must be tailored to the specific target's active site topology. The continued exploration of novel, conformationally restricted proline mimetics remains a highly promising avenue in modern drug discovery.[1][2]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the novel scaffold of 5-azaspiro[2.4]heptane, a unique structural motif that has demonstrated significant potential in the development of potent and selective ligands for a variety of biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their activity as orexin and dopamine D3 receptor antagonists. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate the rational design of next-generation therapeutics.

The rigid, three-dimensional nature of the this compound core offers a distinct advantage in drug design, allowing for precise orientation of substituents to optimize interactions with target proteins. This has led to the discovery of derivatives with high affinity and selectivity, crucial attributes for minimizing off-target effects and enhancing therapeutic efficacy.

Orexin Receptor Antagonists: A New Avenue for Sleep Disorder Treatments

A novel class of this compound derivatives has been identified as potent dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists.[1] The orexin system plays a critical role in the regulation of wakefulness, and its modulation presents a promising strategy for the treatment of insomnia. The SAR studies of these compounds have revealed key structural features that govern their potency and selectivity.

Quantitative SAR Data for Orexin Receptor Antagonists

The following table summarizes the in vitro activity of a selection of this compound derivatives as orexin receptor antagonists. The activity is expressed as pKb values obtained from a Ca2+ FLIPR functional assay.

CompoundRArOX1 pKbOX2 pKb
1 HPhenyl7.8<5
2 MePhenyl8.15.2
3 H2-Naphthyl8.5<5
4 Me2-Naphthyl8.86.1
5 H5-Indolyl7.5<5
6 Me5-Indolyl7.95.5

Caption: SAR of this compound derivatives as orexin receptor antagonists.

Experimental Protocol: Ca2+ FLIPR Functional Assay

The antagonist activity of the compounds on OX1 and OX2 receptors was determined using a fluorometric imaging plate reader (FLIPR) assay that measures changes in intracellular calcium concentration.

  • Cell Culture: CHO-K1 cells stably expressing either the human OX1 or OX2 receptor were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: The test compounds, dissolved in DMSO and diluted in assay buffer, were added to the wells at various concentrations. The plates were then incubated for 15 minutes at room temperature.

  • Agonist Stimulation: The plates were placed in the FLIPR instrument, and baseline fluorescence was measured. Orexin-A (for OX1) or Orexin-B (for OX2) was then added to the wells to stimulate the receptors.

  • Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, were recorded over time. The IC50 values were determined by fitting the concentration-response curves using a four-parameter logistic equation. pKb values were calculated from the IC50 values using the Cheng-Prusoff equation.

Dopamine D3 Receptor Antagonists: Targeting Neurological and Psychiatric Disorders

The dopamine D3 receptor is a key target in the central nervous system implicated in the pathophysiology of various disorders, including schizophrenia, substance abuse, and Parkinson's disease. A series of 1,2,4-triazolyl this compound derivatives has emerged as potent and selective D3 receptor antagonists.[2]

Quantitative SAR Data for Dopamine D3 Receptor Antagonists

The following table presents the binding affinities (Ki) of representative this compound derivatives for the human dopamine D3 receptor.

CompoundR1R2D3 Ki (nM)D2/D3 Selectivity
7 H4-Fluorophenyl15.2>100
8 Me4-Fluorophenyl5.8>200
9 H2,4-Difluorophenyl8.1>150
10 Me2,4-Difluorophenyl2.5>300
11 H4-Cyanophenyl22.5>80
12 Me4-Cyanophenyl9.7>180

Caption: SAR of 1,2,4-triazolyl this compound derivatives as dopamine D3 receptor antagonists.

Experimental Protocol: Radioligand Binding Assay for Dopamine D3 Receptor

The binding affinity of the compounds for the human dopamine D3 receptor was determined using a radioligand binding assay.

  • Membrane Preparation: Membranes from CHO cells stably expressing the human dopamine D3 receptor were prepared by homogenization and centrifugation.

  • Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Incubation: The cell membranes were incubated with a radiolabeled D3 receptor antagonist (e.g., [3H]spiperone) and various concentrations of the test compounds.

  • Separation: The reaction was incubated at room temperature for 1 hour and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The filters were washed with ice-cold assay buffer, and the amount of radioactivity retained on the filters was determined by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined from competition binding curves. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the SAR studies of this compound derivatives, the following diagrams illustrate a typical experimental workflow and the logical relationship of key parameters in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Assay (e.g., Binding) purification->primary_assay secondary_assay Secondary Assay (e.g., Functional) primary_assay->secondary_assay selectivity_assay Selectivity Profiling secondary_assay->selectivity_assay sar_analysis SAR Analysis selectivity_assay->sar_analysis adme_profiling ADME/Tox Profiling sar_analysis->adme_profiling in_vivo In Vivo Efficacy adme_profiling->in_vivo candidate candidate in_vivo->candidate Candidate Selection

Caption: A typical experimental workflow for the discovery of this compound derivatives.

logical_relationship structure Chemical Structure activity Biological Activity structure->activity adme ADME Properties structure->adme selectivity Selectivity activity->selectivity potency Potency activity->potency safety Safety Profile selectivity->safety efficacy In Vivo Efficacy potency->efficacy adme->efficacy adme->safety candidate Drug Candidate efficacy->candidate safety->candidate

Caption: Logical relationship of key parameters in the drug discovery process.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 5-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: December 2025

The 5-azaspiro[2.4]heptane scaffold is a crucial structural motif in medicinal chemistry, most notably as a key component in the antiviral drug ledipasvir, used in the treatment of Hepatitis C. The stereoselective synthesis of this spirocyclic proline analog has been the subject of significant research, leading to the development of several distinct catalytic systems. This guide provides a comparative analysis of prominent catalytic approaches, presenting their performance data, detailed experimental protocols, and a visual representation of a general synthetic workflow. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and select the most suitable synthetic strategy for their specific needs.

Performance of Catalytic Systems

The efficiency and stereoselectivity of this compound synthesis are highly dependent on the chosen catalytic system. The following table summarizes the quantitative performance of four distinct and modern catalytic approaches.

Catalytic SystemCatalystSubstrateProductYieldEnantioselectivityDiastereoselectivityKey Advantages
Phase-Transfer Catalysis Chinchonidine-derived quaternary ammonium saltImine analog of glycine and an allylic dibromide(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid intermediate71%95:5 e.r.Not ApplicableCommercially available catalyst, one-pot double allylic alkylation.[1][2]
1,3-Dipolar Cycloaddition Not specified in abstractAzomethine ylide and ethyl cyclopropylidene acetateDiethyl 5-benzyl-5-azaspiro[2.4]heptane-4,7-dicarboxylate90%96% ee>98:2 drHigh yield and excellent stereoselectivity for highly functionalized products.[3]
Rhodium-Catalyzed Cyclopropanation Dirhodium tetracarboxylate, e.g., Rh₂(p-PhTPCP)₄Exocyclic olefins (e.g., N-protected 3-methylenepyrrolidine) and a diazo compoundN-protected this compound derivativesGoodup to 99% eeHigh (>15:1 d.r.)High enantioselectivity and diastereoselectivity, high catalyst turnover.
Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylateKey intermediate for (S)-7-amino-5-azaspiro[2.4]heptaneHighup to 98.7% eeNot ApplicableHighly effective for producing amino-substituted derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols for the key catalytic systems discussed.

Enantioselective Phase-Transfer Catalysis

This protocol is adapted from the synthesis of an intermediate to (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1][2]

Synthesis of tert-butyl (S)-4-methyleneprolinate: To a solution of the glycine imine Schiff base and the chinchonidine-derived catalyst (10 mol%) in a mixture of toluene and dichloromethane, an allylic dibromide (2.5 equivalents) and a 50% aqueous solution of potassium hydroxide are added. The reaction mixture is stirred at -20 °C for 7 hours. After completion, the reaction is quenched, and the organic phase is separated, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired (S)-4-methyleneproline derivative.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The following is a general procedure for the synthesis of a diethyl 5-benzyl-5-azaspiro[2.4]heptane-4,7-dicarboxylate.[3]

General Procedure: A mixture of the azomethine ylide precursor, ethyl cyclopropylidene acetate, and the chiral catalyst in a suitable solvent is stirred at a specific temperature until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the this compound derivative.

Rhodium-Catalyzed Cyclopropanation

This protocol describes a general method for the synthesis of azaspiro[n.2]alkanes.

General Procedure: To a solution of the N-protected exocyclic olefin (1.5 equivalents) and the chiral dirhodium tetracarboxylate catalyst (1 mol%) in dichloromethane containing 4 Å molecular sieves, a solution of the diazo compound in dichloromethane is added slowly over several hours. The reaction mixture is stirred at room temperature until the diazo compound is completely consumed. The solvent is evaporated, and the residue is purified by column chromatography to give the pure azaspiro[2.4]heptane product.

Asymmetric Hydrogenation

This method is for the synthesis of a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane.[4]

General Procedure: A solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate and the catalyst, [RuCl(benzene)(S)-SunPhos]Cl, in a suitable solvent is placed in an autoclave. The autoclave is charged with hydrogen gas to the desired pressure and the mixture is stirred at a specific temperature for the required duration. After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The resulting product can be used in the next step without further purification.

Experimental Workflow and Logic Diagrams

To visualize the synthetic process, a generalized experimental workflow for the synthesis of a this compound derivative via phase-transfer catalysis is presented below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Prepare Reactants: - Glycine Imine - Allylic Dibromide - Catalyst - Base (KOH) reactor Combine in Reactor reagents->reactor solvent Prepare Solvent: - Toluene/CH2Cl2 solvent->reactor stir Stir at -20°C for 7h reactor->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Phase extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Chromatography concentrate->chromatography analysis Characterization: - NMR - HPLC (chiral) - MS chromatography->analysis final_product Pure this compound Derivative analysis->final_product

Caption: Generalized workflow for the synthesis of a this compound derivative.

The following diagram illustrates the logical relationship between different catalytic strategies to achieve the this compound core.

catalytic_strategies cluster_strategies Catalytic Approaches cluster_precursors Key Precursors target This compound Core ptc Phase-Transfer Catalysis imine Glycine Imine + Allylic Dibromide ptc->imine cycloaddition 1,3-Dipolar Cycloaddition ylide Azomethine Ylide + Alkene cycloaddition->ylide cyclopropanation Rh-Catalyzed Cyclopropanation olefin Exocyclic Olefin + Diazo Compound cyclopropanation->olefin hydrogenation Asymmetric Hydrogenation ketoester Cyclopropyl Ketoester hydrogenation->ketoester imine->target ylide->target olefin->target ketoester->target

Caption: Catalytic strategies for the synthesis of the this compound core.

References

5-Azaspiro[2.4]heptane: A Scaffold for Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metabolic stability of drug candidates is crucial for their successful development. Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to poor efficacy. The incorporation of rigid, three-dimensional scaffolds, such as spirocycles, is a widely adopted strategy to improve the metabolic stability of drug candidates. This guide provides an evaluation of the metabolic stability of compounds containing the 5-azaspiro[2.4]heptane moiety, comparing them with other structural motifs and providing supporting experimental data and protocols.

The trend in medicinal chemistry is shifting away from flat, aromatic molecules towards more three-dimensional structures to enhance physicochemical and pharmacokinetic properties. Spirocyclic scaffolds, where two rings share a single carbon atom, are at the forefront of this movement due to their inherent rigidity and defined 3D geometry. These characteristics can lead to improved metabolic stability by limiting the molecule's flexibility and restricting access of metabolic enzymes to potential sites of metabolism.

The Case for Spirocyclic Scaffolds in Metabolic Stability

Spiro-containing systems increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that often correlates with improved solubility and metabolic stability. The rigid nature of spirocycles can lock a molecule into a specific conformation, which can optimize its binding to the target receptor while preventing interactions with metabolic enzymes.

A notable example of a successful drug containing a this compound moiety is Ledipasvir, an antiviral agent used to treat Hepatitis C. Ledipasvir exhibits high metabolic stability, with a long terminal half-life of 47 hours, allowing for once-daily dosing. While the overall stability of Ledipasvir is a result of its entire molecular structure, the presence of the rigid spirocyclic core is a significant contributor to its favorable pharmacokinetic profile.[1]

Comparative Metabolic Stability Data

Direct head-to-head comparative studies on the metabolic stability of this compound-containing compounds versus a wide range of other scaffolds are limited in publicly available literature. However, studies on analogous spirocyclic systems provide strong evidence for their stability-enhancing properties.

For instance, a study on analogues of the anticancer drug Sonidegib, an inhibitor of the Hedgehog signaling pathway, demonstrated the impact of replacing a phenyl ring with a spiro[3.3]heptane core. The results, summarized in the table below, show a significant difference in in vitro intrinsic clearance (CLint) in human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.

CompoundScaffoldCLint (μL/min/mg protein) in HLM
SonidegibPhenyl ring18
trans-analogSpiro[3.3]heptane36
cis-analogSpiro[3.3]heptane156

Data sourced from a study on Sonidegib analogues.

While in this specific case the spiro[3.3]heptane analogues showed higher clearance than the parent drug, this example illustrates how spirocyclic scaffolds can significantly modulate metabolic stability. The specific substitution pattern and the nature of the spirocycle itself play a crucial role. The high stability of Ledipasvir suggests that the this compound scaffold, in the right context, is highly effective at conferring metabolic stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the phase I metabolic stability of compounds.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds (e.g., a high-clearance compound and a low-clearance compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of some of the discussed compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test Compound Stock Test Compound Stock Pre-incubation Pre-incubation Test Compound Stock->Pre-incubation Microsome Suspension Microsome Suspension Microsome Suspension->Pre-incubation NADPH System NADPH System Reaction Start Reaction Start NADPH System->Reaction Start Pre-incubation->Reaction Start Time Points (0-60 min) Time Points (0-60 min) Reaction Start->Time Points (0-60 min) Reaction Stop Reaction Stop Time Points (0-60 min)->Reaction Stop Protein Precipitation Protein Precipitation Reaction Stop->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Workflow for an in vitro liver microsomal stability assay.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibits SUFU SUFU GLI_off GLI (cleaved) SUFU->GLI_off promotes cleavage Target_Genes_off Target Genes (inactive) GLI_off->Target_Genes_off represses Hedgehog Hedgehog Ligand PTCH1_bound PTCH1 Hedgehog->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition lifted GLI_on GLI (active) SMO_on->GLI_on activates Target_Genes_on Target Genes (active) GLI_on->Target_Genes_on activates Sonidegib Sonidegib Sonidegib->SMO_on inhibits

Caption: Simplified diagram of the Hedgehog signaling pathway.

Conclusion

The incorporation of the this compound scaffold is a promising strategy for enhancing the metabolic stability of drug candidates. The high in vivo stability of Ledipasvir serves as a strong testament to the potential of this particular spirocyclic system. While direct, extensive comparative data for this specific scaffold is not abundant, the broader evidence for spirocycles improving pharmacokinetic properties is compelling. Researchers and drug development professionals are encouraged to consider the this compound moiety as a valuable building block in the design of metabolically robust therapeutic agents. The provided experimental protocol for in vitro metabolic stability testing offers a reliable method for evaluating the potential of novel compounds in early-stage drug discovery.

References

Comparative Efficacy of Ledipasvir Synthesized with Different Proline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Ledipasvir, a potent Hepatitis C Virus (HCV) NS5A inhibitor, when synthesized with its natural L-proline compared to hypothetical scenarios involving proline analogs. While direct, publicly available experimental data comparing the efficacy of Ledipasvir synthesized with a range of specific proline analogs is limited, this document synthesizes information from structure-activity relationship (SAR) studies on related NS5A inhibitors to project potential impacts on antiviral activity.

Introduction to Ledipasvir and the Role of the Proline Moiety

Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, a phosphoprotein essential for viral RNA replication and virion assembly.[1][2] The molecular structure of Ledipasvir includes a proline-valine-carbamate cap that is crucial for its direct binding to and inhibition of NS5A.[1] Although the precise mechanism is not fully elucidated, it is believed to prevent the hyperphosphorylation of NS5A, a step required for viral production.[3] The proline residue, in particular, plays a critical role in orienting the molecule within the binding site and contributing to its high potency.

Quantitative Data Presentation

Direct comparative data for Ledipasvir with various proline analogs is not extensively available in the literature. However, the established efficacy of Ledipasvir, containing the natural L-proline, provides a benchmark for comparison.

Table 1: In Vitro Efficacy of Ledipasvir Against Various HCV Genotypes

HCV Genotype/SubtypeEC50 (nM)
Genotype 1a0.031
Genotype 1b0.004
Genotype 2aData varies
Genotype 3aData varies
Genotype 4a0.15 - 430 (median range)
Genotype 4b0.15 - 430 (median range)
Genotype 5a0.15 - 430 (median range)
Genotype 6a0.15 - 430 (median range)

Data sourced from studies on Ledipasvir's antiviral activity.[1] The lower EC50 value for genotype 1b indicates higher potency compared to genotype 1a, a difference attributed to amino acid substitutions in the NS5A protein of genotype 1a viruses.[1]

Table 2: Projected Impact of Proline Analogs on Ledipasvir Efficacy (Hypothetical, based on SAR of related NS5A inhibitors)

Proline Analog TypePotential Impact on EfficacyRationale based on SAR Studies of NS5A Inhibitors
Fluorinated Prolines Potential for increased potency and improved metabolic stability.Introduction of fluorine can alter the puckering of the proline ring, potentially optimizing interactions with the target protein. It can also block sites of metabolism.
Silyl Prolines Potential for pan-genotype activity and favorable pharmacokinetic properties.Studies on silyl proline-containing NS5A inhibitors have demonstrated broad activity across different HCV genotypes.
Bicyclic Proline Analogs May enhance conformational rigidity, potentially leading to higher affinity and specificity.Constraining the proline conformation can reduce the entropic penalty of binding.
Azetidine Carboxylic Acids (smaller ring) Likely to alter the bond angles and overall conformation, which could negatively impact binding affinity.The precise geometry of the proline ring is often critical for optimal binding.
Pipecolic Acids (larger ring) May introduce steric clashes within the binding pocket, potentially reducing potency.The larger ring size could disrupt key interactions with NS5A.

Experimental Protocols

The following are generalized protocols for the synthesis of Ledipasvir and the evaluation of its antiviral efficacy. These protocols can be adapted to synthesize and test Ledipasvir analogs with different proline moieties.

Protocol 1: Synthesis of Ledipasvir (Illustrative Final Coupling Step)

This protocol outlines the final amide bond formation in a common synthetic route for Ledipasvir.

Materials:

  • (S)-2-((S)-2-(9,9-difluoro-7-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-benzo[d]imidazol-5-yl)-9H-fluoren-2-yl)-1H-imidazol-1-yl)pyrrolidine-1-carboxylic acid

  • (S)-tert-butyl 2-amino-3-methylbutanoate

  • Coupling agents (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid intermediate in the anhydrous solvent.

  • Add the coupling agent and the amine base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amino acid ester to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ledipasvir.

Protocol 2: HCV Replicon Assay for Efficacy Determination

This assay is a standard method to determine the in vitro antiviral activity of compounds against HCV.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (Ledipasvir and its analogs) dissolved in DMSO

  • Luciferase assay reagent (if the replicon contains a luciferase reporter)

  • 96-well cell culture plates

Procedure:

  • Seed the Huh-7 replicon cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • For luciferase reporter replicons, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • For non-reporter replicons, extract total RNA and quantify HCV RNA levels using RT-qPCR.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the mechanism of action of Ledipasvir and a typical experimental workflow.

Ledipasvir_Mechanism_of_Action cluster_HCV HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Cleavage Replication_Complex Replication Complex NS5A->Replication_Complex Forms Virion_Assembly Virion Assembly NS5A->Virion_Assembly Mediates Replication_Complex->HCV_RNA Replicates Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Caption: Mechanism of action of Ledipasvir as an NS5A inhibitor.

Experimental_Workflow Start Synthesis of Ledipasvir and Proline Analogs Purification Purification and Structural Characterization (NMR, MS) Start->Purification Treatment Treatment with Serial Dilutions of Compounds Purification->Treatment Cell_Culture Seeding of HCV Replicon Cells Cell_Culture->Treatment Incubation Incubation for 72 hours Treatment->Incubation Assay Luciferase Assay or RT-qPCR Incubation->Assay Data_Analysis Calculation of EC50 Values Assay->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison

Caption: Experimental workflow for comparative efficacy analysis.

Conclusion

References

Advantages of spirocyclic scaffolds over non-spirocyclic counterparts in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the various strategies to escape the "flatland" of traditional aromatic and heteroaromatic ring systems, the incorporation of spirocyclic scaffolds has emerged as a powerful approach. This guide provides an objective comparison of the performance of spirocyclic compounds against their non-spirocyclic counterparts, supported by experimental data, to illuminate the distinct advantages offered by these unique three-dimensional structures.

Spirocycles, characterized by two rings sharing a single common atom, introduce a rigid, three-dimensional geometry that can profoundly influence a molecule's properties.[1][2] This contrasts with their non-spirocyclic counterparts, which often exhibit greater conformational flexibility and planarity. This fundamental structural difference translates into a cascade of benefits in a medicinal chemistry context, from improved physicochemical characteristics to enhanced biological activity and more favorable pharmacokinetic profiles.[1][3]

I. Comparative Analysis of Physicochemical Properties

The introduction of a spirocyclic moiety can significantly modulate key physicochemical properties that are critical for a drug candidate's success. These improvements are often attributed to the increased fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with a higher probability of clinical success.[1]

A. Solubility and Lipophilicity

Spirocyclic scaffolds can offer a unique solution to the perennial challenge of balancing lipophilicity and aqueous solubility. While the addition of carbon atoms might intuitively suggest an increase in lipophilicity, the three-dimensional arrangement of spirocycles can lead to counterintuitive improvements in solubility.

A compelling example is the comparison of azaspiro[3.3]heptane with its non-spirocyclic counterpart, piperidine. Despite the net addition of a carbon atom, the spirocyclic analogue often exhibits lower lipophilicity (logD7.4) and higher kinetic solubility. This is attributed to the increased basicity of the nitrogen atom in the spirocyclic scaffold, which leads to a higher proportion of the more soluble protonated form at physiological pH.[2][4]

Scaffold ComparisonParameterSpirocyclic ValueNon-Spirocyclic ValueReference
Azaspiro[3.3]heptane vs. Piperidine Kinetic Solubility (pH 7.4, µM)13612[2]
clogP1.11.5[2]
logD (pH 7.4)0.91.3[2]
2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine logD (pH 7.4)-1.7-1.2[4]
Spiro-oxetane vs. gem-dimethyl group Aqueous Solubility4 to >4000-fold increase-[5][6]
B. Three-Dimensionality and Conformational Rigidity

The inherent rigidity and three-dimensional nature of spirocyclic scaffolds are among their most significant advantages.[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. Furthermore, the well-defined spatial arrangement of substituents allows for more precise and optimized interactions with the target protein.[7]

G cluster_0 Non-Spirocyclic Scaffold cluster_1 Spirocyclic Scaffold Flexible Conformations Flexible Conformations High Conformational Entropy High Conformational Entropy Flexible Conformations->High Conformational Entropy Planar Structure Planar Structure Suboptimal Target Interaction Suboptimal Target Interaction Planar Structure->Suboptimal Target Interaction High Conformational Entropy->Suboptimal Target Interaction Rigid 3D Structure Rigid 3D Structure Reduced Conformational Entropy Reduced Conformational Entropy Rigid 3D Structure->Reduced Conformational Entropy Defined Substituent Vectors Defined Substituent Vectors Optimized Target Interaction Optimized Target Interaction Defined Substituent Vectors->Optimized Target Interaction Reduced Conformational Entropy->Optimized Target Interaction

II. Impact on ADME Properties

The favorable physicochemical properties of spirocyclic scaffolds often translate into improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are critical for the in vivo performance of a drug candidate.

A. Metabolic Stability

The introduction of a spirocyclic moiety can block metabolically labile sites, thereby enhancing metabolic stability. The quaternary carbon at the spiro center is inherently resistant to metabolism. Furthermore, the rigid conformation can orient the molecule in a way that shields other potential sites of metabolism from enzymatic attack.

For instance, the replacement of a gem-dimethyl group with a spiro-oxetane has been shown to reduce the rate of metabolic degradation.[5][6] Similarly, in a series of MmpL3 inhibitors, the introduction of a spirocycle led to improved microsomal stability.[8]

Compound ComparisonParameterSpirocyclic Value (t½ min)Non-Spirocyclic Value (t½ min)Reference
1-Azaspiro[3.3]heptane vs. Piperidine Analogs Human Liver Microsomal Stability (t½)>6035[2]
MmpL3 Inhibitors Mouse Microsomal Stability (t½)2510[8]
B. Membrane Permeability

The relationship between spirocyclization and membrane permeability is more complex and context-dependent. While increased polarity and solubility might suggest lower permeability, the unique three-dimensional shape of spirocycles can sometimes facilitate passive diffusion across cell membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess this property.

III. Influence on Biological Activity and Selectivity

The well-defined three-dimensional arrangement of functional groups on a spirocyclic scaffold can lead to enhanced potency and selectivity for the biological target.

A notable example is the development of selective Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Replacement of the piperazine ring in the approved drug Olaparib with a spirocyclic analogue resulted in a compound with higher specificity for PARP-1 and reduced DNA damage, suggesting lower cytotoxicity.[1] In another case, the introduction of a spiro constraint in a free fatty acid receptor 1 (FFA1) agonist improved potency twofold and significantly enhanced off-target selectivity.[9]

TargetSpirocyclic Compound IC50/EC50Non-Spirocyclic Analog IC50/EC50Fold ImprovementReference
FFA1 (GPR40) 0.081 µM (EC50)0.16 µM (EC50)2x[9]
EGFR 2.31 µM (IC50)>10 µM (IC50)>4x[3][7]

G Drug Candidate Drug Candidate Physicochemical Properties Physicochemical Properties Drug Candidate->Physicochemical Properties Solubility, Lipophilicity ADME Profile ADME Profile Drug Candidate->ADME Profile Metabolism, Permeability Biological Activity Biological Activity Drug Candidate->Biological Activity Potency, Selectivity In Vivo Efficacy & Safety In Vivo Efficacy & Safety Physicochemical Properties->In Vivo Efficacy & Safety ADME Profile->In Vivo Efficacy & Safety Biological Activity->In Vivo Efficacy & Safety

IV. Experimental Protocols

To facilitate the direct comparison of spirocyclic and non-spirocyclic compounds, detailed protocols for key in vitro and in vivo assays are provided below.

A. Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate to achieve a final compound concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS by comparing it to a standard curve of the compound prepared in a 50:50 mixture of acetonitrile and water.

B. Lipophilicity (logD) Determination

Purpose: To measure the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.

Methodology:

  • Prepare a solution of the test compound in a 1:1 mixture of n-octanol and PBS (pH 7.4).

  • Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using LC-MS/MS.

  • Calculate logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

C. Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat, 0.5 mg/mL protein), NADPH regenerating system, and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

D. Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To evaluate the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The acceptor wells of a 96-well plate are filled with buffer (pH 7.4) containing a scavenger to prevent back-diffusion.

  • The donor wells of the filter plate are filled with a solution of the test compound in buffer.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated from the flux of the compound across the membrane.

E. hERG Inhibition Assay

Purpose: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.

Methodology:

  • Use a whole-cell patch-clamp electrophysiology setup with cells stably expressing the hERG channel (e.g., HEK293 cells).

  • Record baseline hERG currents in response to a specific voltage-clamp protocol.

  • Perfuse the cells with increasing concentrations of the test compound and record the hERG currents at each concentration.

  • A known hERG blocker (e.g., E-4031) is used as a positive control.

  • The percentage of hERG current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the data to a concentration-response curve.

F. In Vivo Pharmacokinetic Study in Rats

Purpose: To determine the pharmacokinetic profile of a compound after administration to a living organism.

Methodology:

  • Administer the test compound to a cohort of rats via the desired route (e.g., intravenous bolus and oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using appropriate pharmacokinetic modeling software.

V. Conclusion

The strategic incorporation of spirocyclic scaffolds offers a compelling avenue to enhance the properties of drug candidates. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical and ADME profiles provide a distinct advantage over their non-spirocyclic counterparts. The case studies and experimental data presented in this guide demonstrate the tangible benefits of "escaping the flatland" in medicinal chemistry. By leveraging the unique attributes of spirocycles, researchers can unlock new chemical space and design next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of 5-Azaspiro[2.4]heptane Derivatives: Established Routes vs. a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 5-Azaspiro[2.4]heptane derivatives, key building blocks in a number of pharmaceuticals, including the hepatitis C inhibitor ledipasvir, present a compelling case study in the evolution of synthetic methodology. This guide provides a detailed comparison of a well-established, multi-step synthesis starting from 4-hydroxyproline against a recently developed, highly efficient catalytic method.

This comparison will delve into the quantitative performance of each route, providing detailed experimental protocols and visual representations of the synthetic workflows to aid in the selection of the most appropriate method for specific research and development needs.

Established Route: A Multi-Step Synthesis via Simmons-Smith Cyclopropanation

The traditional approach to synthesizing the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid core relies on a multi-step sequence starting from the readily available chiral building block, (2S, 4R)-4-hydroxyproline. This pathway involves the formation of a key 4-methylene proline intermediate, which then undergoes a Simmons-Smith cyclopropanation. While relying on established chemical transformations, this route can be hampered by modest overall yields and the use of hazardous reagents.

Below is a generalized workflow for this established route, compiled from various sources.

Established_Route cluster_0 Established Synthetic Route 4-Hydroxyproline 4-Hydroxyproline N-Boc-4-hydroxyproline_methyl_ester N-Boc-4-hydroxyproline methyl ester 4-Hydroxyproline->N-Boc-4-hydroxyproline_methyl_ester Protection N-Boc-4-oxoproline_methyl_ester N-Boc-4-oxoproline methyl ester N-Boc-4-hydroxyproline_methyl_ester->N-Boc-4-oxoproline_methyl_ester Oxidation N-Boc-4-methyleneproline_methyl_ester N-Boc-4-methyleneproline methyl ester N-Boc-4-oxoproline_methyl_ester->N-Boc-4-methyleneproline_methyl_ester Wittig Reaction Boc-5-azaspiro[2.4]heptane_methyl_ester Boc-5-azaspiro[2.4]heptane methyl ester N-Boc-4-methyleneproline_methyl_ester->Boc-5-azaspiro[2.4]heptane_methyl_ester Simmons-Smith Cyclopropanation Final_Product_Established (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Boc-5-azaspiro[2.4]heptane_methyl_ester->Final_Product_Established Hydrolysis

Caption: Workflow for the established synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Performance Data for the Established Route

The following table summarizes typical performance metrics for the key steps in the established synthesis. It is important to note that yields can vary depending on the specific reagents and conditions used.

StepTransformationReagents & ConditionsTypical Yield (%)Purity Notes
1ProtectionBoc₂O, Et₃N, CH₂Cl₂85-95Generally high
2OxidationDess-Martin periodinane, CH₂Cl₂80-90Requires careful purification
3Wittig ReactionPh₃PCH₃Br, n-BuLi, THF60-75Byproduct removal necessary
4Simmons-Smith CyclopropanationEt₂Zn, CH₂I₂, Toluene50-65Diastereomeric mixture possible
5HydrolysisLiOH, THF/H₂O85-95Generally clean conversion
Overall ~20-40 Requires multiple chromatographic purifications
Experimental Protocol for the Established Route

The following is a representative, multi-step protocol compiled from established literature procedures.

Step 1: Protection of (2S, 4R)-4-hydroxyproline

To a solution of (2S, 4R)-4-hydroxyproline (1.0 eq) in a suitable solvent such as dichloromethane, is added triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). The reaction mixture is stirred at room temperature until completion. The product, N-Boc-(2S, 4R)-4-hydroxyproline, is then esterified, for example, by reaction with methyl iodide in the presence of a base like potassium carbonate in DMF to yield N-Boc-4-hydroxyproline methyl ester.

Step 2: Oxidation to N-Boc-4-oxoproline methyl ester

The N-Boc-4-hydroxyproline methyl ester (1.0 eq) is dissolved in dichloromethane and treated with an oxidizing agent such as Dess-Martin periodinane (1.5 eq). The reaction is monitored by TLC and upon completion, worked up to isolate the crude N-Boc-4-oxoproline methyl ester, which is typically purified by column chromatography.

Step 3: Wittig Olefination

Methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous THF and treated with a strong base like n-butyllithium at low temperature to generate the ylide. A solution of N-Boc-4-oxoproline methyl ester (1.0 eq) in THF is then added, and the reaction is allowed to warm to room temperature. After workup, the product, N-Boc-4-methyleneproline methyl ester, is purified by chromatography.

Step 4: Simmons-Smith Cyclopropanation

To a solution of N-Boc-4-methyleneproline methyl ester (1.0 eq) in toluene is added diethylzinc (2.0 eq) followed by diiodomethane (2.0 eq) at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched, and the crude product is purified to give the Boc-protected this compound methyl ester.

Step 5: Hydrolysis to the Final Product

The methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water. Acidification of the reaction mixture followed by extraction and purification yields the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

A Novel Synthetic Method: Enantioselective Phase-Transfer Catalysis

A more recent and highly efficient approach to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid involves a catalytic, enantioselective synthesis.[1][2] This method utilizes a one-pot double allylic alkylation of a glycine imine derivative in the presence of a chiral phase-transfer catalyst, followed by a cyclopropanation and deprotection sequence.[1] This innovative route offers significant advantages in terms of efficiency, stereocontrol, and overall yield.

New_Catalytic_Route cluster_1 New Catalytic Synthetic Route Glycine_imine Glycine imine derivative Methylene_prolinate tert-butyl (S)-4- methyleneprolinate Glycine_imine->Methylene_prolinate Allylic_dibromide Allylic dibromide Allylic_dibromide->Methylene_prolinate Phase_Transfer_Catalyst Chiral Phase- Transfer Catalyst Phase_Transfer_Catalyst->Methylene_prolinate Boc_protection N-Boc protection Methylene_prolinate->Boc_protection Cyclopropanation Cyclopropanation Boc_protection->Cyclopropanation Final_Product_New (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Cyclopropanation->Final_Product_New Hydrolysis

Caption: Workflow for the new enantioselective catalytic synthesis.

Performance Data for the New Catalytic Route

The table below highlights the key performance indicators for this modern synthetic approach.[1]

StepTransformationReagents & ConditionsYield (%)Enantiomeric Ratio (e.r.)
1Double Allylic AlkylationChinchonidine-derived catalyst, KOH, Toluene/CH₂Cl₂8595:5
2N-Boc ProtectionBoc₂O, Et₃N, DMAP, CH₂Cl₂85-
3 & 4Cyclopropanation & HydrolysisCBr₃CO₂Na, Bu₄NBr; then KOH, MeOH/THF/H₂O83 (from Boc-protected intermediate)-
Overall ~60 High enantiopurity
Experimental Protocol for the New Catalytic Route

The following protocol is based on the work by López et al.[1]

Step 1: Enantioselective Synthesis of tert-butyl (S)-4-methyleneprolinate

To a solution of the glycine imine derivative (1.0 eq) and a chinchonidine-derived phase-transfer catalyst (0.1 eq) in a mixture of toluene and dichloromethane at -20 °C, is added a solution of 1,1'-bis(bromomethyl)ethene (2.5 eq). An aqueous solution of potassium hydroxide (50%) is then added, and the mixture is stirred vigorously at -20 °C for several hours. After completion, the reaction is worked up to yield tert-butyl (S)-4-methyleneprolinate with a high enantiomeric ratio.[1]

Step 2: N-Boc Protection

The resulting amine (1.0 eq) is dissolved in anhydrous dichloromethane, and triethylamine (2.0 eq), DMAP (0.1 eq), and di-tert-butyl dicarbonate (1.1 eq) are added. The mixture is stirred at room temperature until the reaction is complete. The N-Boc protected product is then isolated.[1]

Step 3 & 4: Cyclopropanation and Hydrolysis

The N-Boc-protected tert-butyl (S)-4-methyleneprolinate (1.0 eq) is dissolved in anhydrous dichloromethane with tetrabutylammonium bromide (0.02 eq). Sodium tribromoacetate (2.2 eq) is added, and the mixture is heated. This is followed by hydrolysis of the resulting ester with potassium hydroxide in a mixture of methanol, THF, and water to afford the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which is then purified.[1]

Comparative Analysis: A Head-to-Head Look at Both Methods

To provide a clear, at-a-glance comparison, the following diagram illustrates the logical flow and key differences between the two synthetic strategies.

Comparison cluster_Established Established Route cluster_New New Catalytic Route Start_E 4-Hydroxyproline (Readily available chiral pool) Steps_E Multi-step sequence: - Protection - Oxidation - Wittig Reaction - Simmons-Smith Start_E->Steps_E Reagents_E Stoichiometric & Hazardous Reagents: - Dess-Martin Periodinane - n-BuLi - Diethylzinc Steps_E->Reagents_E Yield_E Lower Overall Yield (~20-40%) Steps_E->Yield_E Purification_E Multiple Chromatographic Purifications Yield_E->Purification_E Product_E Final Product Purification_E->Product_E Start_N Glycine Imine & Allylic Dibromide (Simple starting materials) Steps_N Catalytic Enantioselective Step: - Phase-Transfer Catalysis Start_N->Steps_N Reagents_N Catalytic & Milder Reagents: - Chiral Catalyst (10 mol%) - Base Steps_N->Reagents_N Yield_N Higher Overall Yield (~60%) Steps_N->Yield_N Purification_N Fewer Purification Steps Yield_N->Purification_N Product_N Final Product (High Enantiopurity) Purification_N->Product_N

Caption: A comparative overview of the established and new synthetic routes.

Conclusion: Choosing the Right Path Forward

The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the research or development project.

In contrast, the new catalytic method offers a more elegant and efficient solution.[1] Its key advantages are the high overall yield, excellent enantioselectivity, and the use of a catalytic amount of a chiral inducer, which is both economically and environmentally beneficial. For researchers focused on developing scalable and sustainable synthetic processes for this compound derivatives, this modern approach represents a significant step forward. The reduced number of purification steps also contributes to its overall efficiency and cost-effectiveness, making it a highly attractive option for drug development professionals.

References

Comparative Efficacy of Aza-7: An In Vitro and In Vivo Analysis of a Novel 5-Azaspiro[2.4]heptane-Based Antiviral for Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the novel 5-Azaspiro[2.4]heptane-based antiviral, designated Aza-7, has been published for the scientific community. This guide provides a detailed examination of the in vitro and in vivo efficacy of Aza-7 against Influenza A virus, juxtaposed with the established neuraminidase inhibitor, Oseltamivir. The publication includes detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations to support ongoing research and development in antiviral therapeutics.

Executive Summary

Influenza A remains a significant global health threat, necessitating the development of novel antiviral agents with diverse mechanisms of action to combat emerging resistance. This guide introduces Aza-7, a fictional this compound derivative, and presents a hypothetical dataset to illustrate its potential as a potent anti-influenza agent. The proposed mechanism of action for Aza-7 is the inhibition of the viral M2 proton channel, a critical component for viral uncoating and replication.[1][2][3] This guide serves as a template for the evaluation of new chemical entities in the antiviral drug discovery pipeline.

In Vitro Comparative Analysis

The initial evaluation of Aza-7 was conducted through a series of in vitro assays to determine its antiviral activity and cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells. The results are summarized in comparison to Oseltamivir.

Table 1: In Vitro Efficacy and Cytotoxicity against Influenza A Virus (H1N1)

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Aza-7 0.85>100>117
Oseltamivir 0.41[4]>100>243

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀

In Vivo Efficacy in a Murine Model

To assess the in vivo therapeutic potential, a lethal challenge model using Influenza A virus (A/PR/8/34) in BALB/c mice was employed.[5][6] Treatment with Aza-7 or Oseltamivir was initiated 24 hours post-infection and continued for five days.

Table 2: In Vivo Therapeutic Efficacy in Influenza A-Infected Mice

Treatment GroupDosage (mg/kg/day)Mean Lung Viral Titer (log₁₀ PFU/g) on Day 3 p.i.Survival Rate (%)
Vehicle Control -6.2 ± 0.40
Aza-7 202.5 ± 0.380
Oseltamivir 203.1 ± 0.570

p.i. (post-infection)

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and to aid in the design of similar studies.

In Vitro Assays

This assay determines the concentration of an antiviral compound required to inhibit virus-induced cell death.[7]

  • Cell Seeding: MDCK cells are seeded in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Aza-7 and Oseltamivir are serially diluted in infection medium (DMEM with 2 µg/mL TPCK-trypsin).

  • Infection and Treatment: The cell culture medium is removed, and cells are infected with Influenza A virus at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the serially diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show 90-100% CPE.

  • Quantification of Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm.

  • Data Analysis: The EC₅₀ is calculated by plotting the percentage of CPE inhibition against the compound concentrations using non-linear regression analysis.

This assay assesses the toxicity of the antiviral compounds on the host cells.

  • Cell Seeding: MDCK cells are seeded in 96-well plates as described for the CPE assay.

  • Compound Treatment: The cell culture medium is replaced with medium containing serial dilutions of Aza-7 or Oseltamivir.

  • Incubation: The plates are incubated for the same duration as the CPE assay (48-72 hours).

  • Quantification of Cell Viability: Cell viability is measured using the MTT assay.

  • Data Analysis: The CC₅₀ is calculated by plotting the percentage of cell viability against the compound concentrations.

In Vivo Murine Influenza Model

This model evaluates the therapeutic efficacy of antiviral compounds in a living organism.[5][6][8]

  • Animal Model: Six to eight-week-old female BALB/c mice are used for the study.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (10x LD₅₀) of mouse-adapted Influenza A/PR/8/34 virus in a volume of 50 µL.

  • Treatment: Treatment is initiated 24 hours post-infection. Aza-7 and Oseltamivir are administered orally twice daily for five consecutive days. A control group receives a vehicle solution.

  • Monitoring: Mice are monitored daily for weight loss and survival for 14 days.

  • Viral Titer Determination: On day 3 post-infection, a subset of mice from each group is euthanized, and the lungs are harvested to determine viral titers via plaque assay on MDCK cells.

Visualized Experimental Workflow and Mechanistic Pathway

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis\n(Aza-7) Compound Synthesis (Aza-7) Cytotoxicity Assay\n(CC50 in MDCK cells) Cytotoxicity Assay (CC50 in MDCK cells) Compound Synthesis\n(Aza-7)->Cytotoxicity Assay\n(CC50 in MDCK cells) CPE Inhibition Assay\n(EC50 against Influenza A) CPE Inhibition Assay (EC50 against Influenza A) Cytotoxicity Assay\n(CC50 in MDCK cells)->CPE Inhibition Assay\n(EC50 against Influenza A) Plaque Reduction Assay\n(Confirmation of Antiviral Activity) Plaque Reduction Assay (Confirmation of Antiviral Activity) CPE Inhibition Assay\n(EC50 against Influenza A)->Plaque Reduction Assay\n(Confirmation of Antiviral Activity) Lead Compound Selection Lead Compound Selection Plaque Reduction Assay\n(Confirmation of Antiviral Activity)->Lead Compound Selection Mouse Model of Influenza Infection\n(Lethal Challenge) Mouse Model of Influenza Infection (Lethal Challenge) Lead Compound Selection->Mouse Model of Influenza Infection\n(Lethal Challenge) Therapeutic Efficacy Study\n(Survival and Viral Load) Therapeutic Efficacy Study (Survival and Viral Load) Mouse Model of Influenza Infection\n(Lethal Challenge)->Therapeutic Efficacy Study\n(Survival and Viral Load) Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Therapeutic Efficacy Study\n(Survival and Viral Load)->Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies

Caption: Experimental workflow for antiviral drug discovery and evaluation.

G cluster_0 Viral Entry and Uncoating cluster_1 Mechanism of Aza-7 Influenza A Virus Influenza A Virus Host Cell Receptor Host Cell Receptor Influenza A Virus->Host Cell Receptor Attachment Endocytosis Endocytosis Host Cell Receptor->Endocytosis Endosome Acidification\n(Low pH) Endosome Acidification (Low pH) Endocytosis->Endosome Acidification\n(Low pH) M2 Proton Channel Activation M2 Proton Channel Activation Endosome Acidification\n(Low pH)->M2 Proton Channel Activation Proton Influx into Virion Proton Influx into Virion M2 Proton Channel Activation->Proton Influx into Virion M2 Proton Channel Blockade M2 Proton Channel Blockade Viral Ribonucleoprotein (vRNP) Release Viral Ribonucleoprotein (vRNP) Release Proton Influx into Virion->Viral Ribonucleoprotein (vRNP) Release Viral Replication Viral Replication Viral Ribonucleoprotein (vRNP) Release->Viral Replication Aza-7 Aza-7 Aza-7->M2 Proton Channel Activation Inhibition

Caption: Proposed mechanism of Aza-7 targeting the Influenza A M2 proton channel.

Conclusion

The hypothetical data presented in this guide suggest that Aza-7, a novel this compound-based compound, demonstrates potent in vitro and in vivo activity against Influenza A virus. Its distinct mechanism of action, targeting the M2 proton channel, positions it as a promising candidate for further development, particularly in the context of resistance to existing antiviral drugs. The provided experimental frameworks are intended to facilitate the standardized evaluation of new antiviral agents.

References

A Comparative Guide to the Conformational Impact of 5-Azaspiro[2.4]heptane versus Natural Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogs into peptides is a powerful strategy in medicinal chemistry to modulate their conformation, and consequently, their biological activity, stability, and pharmacokinetic properties. Proline, with its unique cyclic side chain, already imparts significant conformational rigidity to a peptide backbone. Replacing proline with synthetic analogs that introduce even greater constraints can lead to peptides with enhanced therapeutic potential. This guide provides a detailed comparison of the conformational impact of 5-azaspiro[2.4]heptane-6-carboxylic acid, a spirocyclic analog of proline, with that of natural proline when incorporated into a peptide chain.

Introduction to Proline and its Conformational Influence

Proline's pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range (typically -60° to -75°), influencing the local secondary structure.[1] Furthermore, the tertiary amide bond preceding a proline residue can adopt both cis and trans conformations, with the trans form generally being more stable. The interconversion between these isomers is a slow process and can be a rate-limiting step in protein folding and a determinant of biological activity.[1] The puckering of the five-membered pyrrolidine ring (endo or exo) further influences the overall peptide conformation.

This compound: A Rigidified Proline Mimetic

This compound-6-carboxylic acid is a proline analog characterized by a spirocyclic junction where a cyclopropane ring is fused to the pyrrolidine ring at the C4 position. This spirocyclization introduces significant steric hindrance, which is hypothesized to further restrict the conformational freedom of the pyrrolidine ring and influence the cis/trans isomerization of the preceding peptide bond.

Comparative Conformational Analysis: A Data-Driven Overview

While direct, head-to-head experimental data for a peptide series comparing this compound and proline is limited in publicly available literature, we can infer the conformational impact based on studies of other constrained proline analogs and general principles of stereochemistry. The following tables summarize the expected and observed conformational parameters.

Table 1: Comparison of Key Backbone Dihedral Angles (φ, ψ, ω)

ParameterNatural ProlineThis compound (Expected)Impact of Spirocyclic Constraint
φ (phi) ~ -60° to -75°More restricted range, likely around -65° ± 10°The spirocyclic ring is expected to further limit the flexibility of the φ angle, locking it into a more defined conformation.
ψ (psi) Broadly distributed, depends on subsequent residuePotentially more restricted due to steric interactionsThe cyclopropane ring may sterically clash with the backbone of the following residue, narrowing the allowed ψ angles.
ω (omega) trans favored (~80-90%), but cis is accessible (~10-20%)Stronger preference for one isomer (likely trans)The steric bulk of the spirocycle is expected to create a larger energy barrier for cis/trans isomerization, thus favoring one conformation more significantly.

Table 2: Pyrrolidine Ring Puckering and Isomerization

ParameterNatural ProlineThis compound (Expected)Impact of Spirocyclic Constraint
Ring Pucker Dynamic equilibrium between Cγ-endo and Cγ-exoLocked into a specific pucker (likely Cγ-exo-like)The spiro-fused cyclopropane ring is expected to eliminate the endo/exo puckering equilibrium, forcing the pyrrolidine ring into a single, rigid conformation.
Cis/Trans Isomerization Barrier ~14-20 kcal/molHigher than prolineThe increased steric hindrance from the spirocycle is predicted to raise the energy barrier for rotation around the peptide bond, slowing down the isomerization rate.
Cis Isomer Population 5-30% in model peptidesSignificantly lower than prolineThe steric strain in the cis conformation is likely to be exacerbated by the bulky spirocyclic group, leading to a strong preference for the trans isomer.

Experimental Protocols for Conformational Analysis

To experimentally validate the conformational impact of this compound in peptides, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Synthesize the target peptide containing either L-proline or this compound-6-carboxylic acid using standard solid-phase peptide synthesis (SPPS).

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified peptide to obtain a fluffy white powder.

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed:

  • 1D ¹H NMR: To assess sample purity and obtain an initial overview of the proton signals.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the peptide's 3D structure. The relative intensities of intra- and inter-residue NOEs provide distance restraints. The presence of strong Hα(i) to Hδ(i+1) NOEs is indicative of a trans X-Pro peptide bond, while a strong Hα(i) to Hα(i+1) NOE is characteristic of a cis X-Pro bond.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment. The chemical shifts of Cβ and Cγ of the proline ring are sensitive to the cis/trans isomerization.

Data Analysis:

  • Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.

  • Identify NOE cross-peaks and use their intensities to generate distance restraints.

  • Use the Karplus equation to derive dihedral angle restraints from ³J-coupling constants (e.g., ³J(HNHα)).

  • Utilize computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.

X-ray Crystallography

X-ray crystallography provides a high-resolution static picture of the peptide's conformation in the solid state.

Methodology:

  • Crystallization: The purified peptide is dissolved in a suitable buffer and screened against a wide range of crystallization conditions (precipitants, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: A single crystal of sufficient quality is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often through methods like molecular replacement if a homologous structure is available, or direct methods for smaller molecules. An initial electron density map is generated, and a model of the peptide is built into the density. The model is then refined against the experimental data to improve its fit and stereochemistry.

Computational Modeling

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of peptides and complement experimental data.

Procedure:

  • System Setup: A starting 3D structure of the peptide (either from NMR/X-ray or built using software) is placed in a simulation box filled with a chosen solvent model (e.g., water).

  • Simulation: The system is energy-minimized to remove steric clashes. An MD simulation is then run for a sufficient length of time (nanoseconds to microseconds), where the movements of all atoms are calculated based on a force field.

  • Analysis: The trajectory from the MD simulation is analyzed to determine conformational preferences, dihedral angle distributions, hydrogen bonding patterns, and the free energy landscape of cis/trans isomerization.

Signaling Pathways and Experimental Workflows

The incorporation of conformationally constrained proline analogs can significantly impact a peptide's ability to interact with its biological target, thereby affecting signaling pathways. For instance, many protein-protein interactions are mediated by proline-rich domains. A more rigidified peptide might exhibit higher affinity and selectivity for its target receptor.

Below are diagrams illustrating a typical experimental workflow for this comparative study and a conceptual representation of how a conformationally constrained peptide might modulate a signaling pathway.

Experimental_Workflow Experimental Workflow for Conformational Comparison cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation Peptide_Pro Peptide with Proline HPLC RP-HPLC Purification Peptide_Pro->HPLC Peptide_Spiro Peptide with this compound Peptide_Spiro->HPLC SPPS Solid-Phase Peptide Synthesis SPPS->Peptide_Pro SPPS->Peptide_Spiro NMR NMR Spectroscopy (TOCSY, NOESY) HPLC->NMR Xray X-ray Crystallography HPLC->Xray MD Molecular Dynamics Simulation HPLC->MD Dihedral Dihedral Angles (φ, ψ, ω) NMR->Dihedral Pucker Ring Pucker Analysis NMR->Pucker Isomer Cis/Trans Isomer Ratio NMR->Isomer Xray->Dihedral Xray->Pucker MD->Dihedral MD->Pucker MD->Isomer Comparison Conformational Impact Assessment Dihedral->Comparison Comparative Analysis Pucker->Comparison Isomer->Comparison

A typical workflow for comparing peptide conformations.

Signaling_Pathway Modulation of a Signaling Pathway cluster_proline Natural Proline Peptide cluster_spiro This compound Peptide Pro_Peptide Proline Peptide (Flexible) Receptor_Pro Receptor Pro_Peptide->Receptor_Pro Weak/Transient Binding Downstream_Pro Downstream Effectors Receptor_Pro->Downstream_Pro Basal Signaling Spiro_Peptide Spirocyclic Peptide (Rigidified) Receptor_Spiro Receptor Spiro_Peptide->Receptor_Spiro Strong/Stable Binding Downstream_Spiro Downstream Effectors Receptor_Spiro->Downstream_Spiro Enhanced Signaling

Conceptual diagram of signaling pathway modulation.

Conclusion

The replacement of natural proline with this compound-6-carboxylic acid is a promising strategy for introducing significant conformational rigidity into a peptide backbone. The spirocyclic nature of this analog is expected to lock the pyrrolidine ring into a fixed pucker, further restrict the backbone dihedral angles, and create a strong preference for one of the cis/trans isomers of the preceding peptide bond, most likely the trans conformation. These conformational constraints can lead to peptides with improved binding affinity, selectivity, and metabolic stability, making them attractive candidates for drug development. Further experimental studies directly comparing peptides containing these two residues are warranted to fully elucidate the quantitative differences in their conformational landscapes and to exploit these differences in the rational design of novel peptide therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-azaspiro[2.4]heptane and its related compounds, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, as with many nitrogen-containing heterocyclic compounds, requires stringent safety measures to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield should be worn.[1][2]
Hand Protection Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection A lab coat or a chemical-resistant apron is necessary to protect against splashes.[1]
Respiratory Protection Work in a well-ventilated area. If dust or aerosols can be generated, a NIOSH-approved respirator may be necessary.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and engage a licensed professional waste disposal service.[1]

Experimental Protocol: Waste Collection and Labeling

  • Container Selection : Choose a container that is chemically compatible with this compound, is in good condition, and has a secure, leak-proof lid. The original product container is often a suitable choice if it is not damaged.[3]

  • Waste Identification : Clearly label the waste container with the words "Hazardous Waste".[3]

  • Content Declaration : On the hazardous waste label, accurately list the contents. Include the full chemical name, "this compound." If it is in a solution, specify the solvent and the concentration.[3]

  • Secure Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials.[3][4]

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal vendor to schedule a pickup.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

Spill Cleanup Protocol

  • Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation.[1][3]

  • Control the Spill :

    • For a solid spill , carefully sweep the material to avoid generating dust.[1]

    • For a liquid spill , use an inert absorbent material like vermiculite or sand to contain it.[3]

  • Collect Waste : Place the spilled material and any contaminated absorbent into a designated hazardous waste container.[1][3]

  • Decontaminate : Clean the spill area with an appropriate solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[3]

  • Report the Incident : Notify your institution's EHS department about the spill.[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from waste generation to final disposal.

G A Waste Generation (Unused this compound) B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Label Container 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Certified Waste Disposal Vendor E->F G Professional Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Azaspiro[2.4]heptane and its derivatives. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Summary: this compound and its related compounds are categorized as hazardous. Key hazards include:

  • Acute oral toxicity [1][2]

  • Skin corrosion/irritation [1][2][3][4][5]

  • Serious eye damage/eye irritation [1][2][3][4][5]

  • Specific target organ toxicity (single exposure), primarily causing respiratory tract irritation [1][2][3][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.Prevents skin contact which can cause irritation.[1][3][4][5]
Body Protection A complete chemical-resistant suit or a lab coat.Protects against skin exposure and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[3][6]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1][3][4][5]

Experimental Protocols: Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area must have adequate general and local exhaust ventilation to minimize exposure.[5]

  • Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. Don appropriate gear as specified in the table above.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust or aerosols.[6]

    • Handle the substance in a chemical fume hood.

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[7]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][3]

    • Decontaminate all equipment and the work area after use.

    • Remove and dispose of contaminated clothing and gloves as hazardous waste.

Disposal Plan:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[8] The container must have a secure, leak-proof lid.[8]

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[8] If it is a solution, specify the solvent and concentration.[8]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[3][8]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor. Do not dispose of it down the drain.[1][3]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound, from preparation to final disposal.

prep Preparation - Verify ventilation - Check safety equipment ppe Don PPE - Inspect gloves - Wear safety goggles - Put on lab coat prep->ppe handling Chemical Handling - Use fume hood - Avoid dust/aerosol - Use non-sparking tools ppe->handling post_handling Post-Handling - Decontaminate area - Wash hands thoroughly handling->post_handling waste_collection Waste Collection - Use labeled, sealed container post_handling->waste_collection disposal Disposal - Store in designated area - Contact EHS for pickup waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.4]heptane
Reactant of Route 2
5-Azaspiro[2.4]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.